Hesperidin methylchalcone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-hydroxy-4-methoxyphenyl)-1-[2-hydroxy-6-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O15/c1-12-22(33)24(35)26(37)28(42-12)41-11-20-23(34)25(36)27(38)29(44-20)43-14-9-17(32)21(19(10-14)40-3)15(30)6-4-13-5-7-18(39-2)16(31)8-13/h4-10,12,20,22-29,31-38H,11H2,1-3H3/b6-4+/t12-,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHNLHLOJLLXDH-JIYHLSBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)OC)C(=O)C=CC4=CC(=C(C=C4)OC)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C(C(=C3)OC)C(=O)/C=C/C4=CC(=C(C=C4)OC)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885262 | |
| Record name | 2-Propen-1-one, 1-[4-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2-hydroxy-6-methoxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24292-52-2 | |
| Record name | Hesperidin methylchalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24292-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hesperidin methylchalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024292522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hesperidin methylchalcone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Propen-1-one, 1-[4-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2-hydroxy-6-methoxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propen-1-one, 1-[4-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2-hydroxy-6-methoxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-hydroxy-6-methoxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HESPERIDIN METHYLCHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T2GVA922X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Hesperidin Methyl Chalcone from Hesperidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hesperidin, a prominent flavonoid found in citrus fruits, exhibits a range of beneficial biological activities. However, its therapeutic potential is often hindered by poor water solubility, which limits its bioavailability. The conversion of hesperidin to its methylated chalcone derivative, Hesperidin Methyl Chalcone (HMC), significantly enhances its solubility and, consequently, its absorption and metabolic stability.[1][2] This technical guide provides an in-depth overview of the synthesis of Hesperidin Methyl Chalcone from hesperidin, detailing various experimental protocols, and summarizing quantitative data. Additionally, it illustrates the key signaling pathways modulated by HMC, offering valuable insights for researchers in drug discovery and development.
Introduction to Hesperidin Methyl Chalcone
Hesperidin is a flavanone glycoside abundant in the peels of citrus fruits.[2] While it possesses antioxidant, anti-inflammatory, and vasoprotective properties, its low aqueous solubility presents a significant challenge for its pharmaceutical application.[2][3] To overcome this limitation, hesperidin can be chemically modified to produce Hesperidin Methyl Chalcone (HMC). This semi-synthetic derivative is formed through a methylation reaction under alkaline conditions, which not only improves solubility but also enhances its biological activity.[1][2][4] HMC is recognized for its potent anti-inflammatory, analgesic, and antioxidant effects, making it a compound of interest for various therapeutic applications.[5][6]
Chemical Synthesis of Hesperidin Methyl Chalcone
The synthesis of HMC from hesperidin involves two key transformations: the opening of the flavanone ring to form a chalcone and the subsequent methylation of hydroxyl groups. This process is typically carried out in a one-pot reaction under alkaline conditions. The alkaline medium facilitates the isomerization of hesperidin to its chalcone form.[3][7] Following this, a methylating agent is introduced to methylate the hydroxyl groups on the aglycone and the sugar moieties. The resulting product is a mixture of fully and partially methoxylated flavanones and chalcones.[1][3]
Several methylation methods have been explored to achieve this conversion. The choice of method can significantly impact the reaction efficiency and the composition of the final product.
Experimental Protocols
Detailed methodologies for three different methylation techniques are presented below.
Protocol 1: Methylation with Dimethylsulfate [3]
-
Dissolution: Dissolve 500 mg of hesperidin in 5 ml of a 5% sodium hydroxide (NaOH) solution.
-
Methylation: Add 100 mg of dimethylsulfate to the solution under continuous stirring.
-
Reaction Time: Maintain the reaction with stirring for 8 hours.
-
pH Adjustment: Adjust the pH of the final solution to 5.
-
Overnight Stirring: Keep the solution overnight at this pH while continuing to stir.
-
Filtration: Filter the resulting mixture.
-
Extraction: Extract the aqueous solution three times with 30 ml of n-butanol.
-
Solvent Evaporation: Evaporate the extracts using a rotary evaporator to obtain a yellow mass of Hesperidin Methyl Chalcone.
Protocol 2: Methylation with Methyl Iodide-Sodium Hydride [2] While the source material indicates this method has the highest efficiency, specific reagent quantities and reaction times were not detailed. The following is a general protocol based on standard methylation procedures using these reagents.
-
Preparation of Hesperidin Solution: Prepare a solution of hesperidin in a suitable anhydrous aprotic solvent (e.g., dimethylformamide or tetrahydrofuran).
-
Addition of Base: Add sodium hydride (NaH) portion-wise to the solution at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Stir the mixture at room temperature for a specified period to allow for the deprotonation of the hydroxyl groups.
-
Addition of Methylating Agent: Cool the reaction mixture back to 0°C and add methyl iodide (CH₃I) dropwise.
-
Reaction: Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography.
Protocol 3: Methylation with Diazomethane [2] Diazomethane is a potent methylating agent but is also highly toxic and explosive. This procedure should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.
-
Preparation of Diazomethane: Generate a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald™) according to established safety protocols.
-
Hesperidin Solution: Dissolve hesperidin in a mixture of methanol and diethyl ether.
-
Methylation: Slowly add the ethereal solution of diazomethane to the hesperidin solution at 0°C with gentle stirring.
-
Reaction Monitoring: Monitor the reaction by the persistence of the yellow color of diazomethane and by TLC.
-
Quenching: Once the reaction is complete, quench the excess diazomethane by the careful addition of acetic acid until the yellow color disappears.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the methylated product.
-
Purification: Purify the crude product using appropriate chromatographic techniques.
Comparison of Synthesis Methods
The efficiency of these methylation methods can be compared based on the percentage of unreacted hesperidin remaining in the final product. A lower amount of unchanged hesperidin indicates a higher reaction efficiency.[2]
| Methylation Method | Methylating Agent | Alkaline Condition | Reaction Conditions | Efficiency |
| Method 1 | Dimethylsulfate | 5% Sodium Hydroxide | 8 hours of stirring | Standard |
| Method 2 | Methyl Iodide | Sodium Hydride | Anhydrous aprotic solvent, inert atmosphere | Highest[2][3] |
| Method 3 | Diazomethane | Not explicitly required | Ethereal solution, 0°C | Effective, but hazardous |
Purification and Characterization
Post-synthesis, the crude HMC is a mixture of methylated derivatives.[3] Purification is essential to isolate the desired compounds.
-
Extraction: As detailed in the dimethylsulfate protocol, liquid-liquid extraction with a solvent like n-butanol is an effective initial purification step.
-
Chromatography: Thin-layer chromatography (TLC) using a mobile phase such as ethyl acetate-methanol-water (100:17:13) can be used to monitor the formation of the more mobile methylated products compared to the starting hesperidin.[3] For larger-scale purification, column chromatography is typically employed.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be utilized for the quantification of any remaining hesperidin and for the analysis of the HMC product mixture. A typical system might use a C18 column with a mobile phase of methanol and a phosphate buffer (e.g., 37:63, v/v) at a specific pH (e.g., 2.6) with UV detection at 280 nm.[2]
Signaling Pathways and Mechanism of Action
Hesperidin Methyl Chalcone exerts its biological effects by modulating key cellular signaling pathways, primarily those related to inflammation and oxidative stress.
Inhibition of the NF-κB Pathway
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of pro-inflammatory cytokines. HMC has been shown to inhibit the activation of NF-κB.[4][5] This inhibition is a key mechanism behind its anti-inflammatory properties.
Caption: HMC inhibits the NF-κB signaling pathway.
Activation of the Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. HMC has been demonstrated to activate the Nrf2 signaling pathway, which contributes to its antioxidant and protective effects against oxidative stress.[1][8][9]
Caption: HMC activates the Nrf2 antioxidant pathway.
Experimental Workflow
The overall process for the synthesis and purification of Hesperidin Methyl Chalcone can be summarized in the following workflow.
Caption: General workflow for HMC synthesis.
Conclusion
The conversion of hesperidin to Hesperidin Methyl Chalcone is a crucial chemical modification that enhances the pharmaceutical potential of this naturally occurring flavonoid. By improving water solubility and bioavailability, HMC becomes a more effective agent for therapeutic applications. This guide has detailed several synthesis protocols, with the methyl iodide-sodium hydride method showing the highest efficiency. The potent anti-inflammatory and antioxidant activities of HMC, mediated through the inhibition of NF-κB and activation of the Nrf2 pathway, underscore its significance as a valuable compound for further research and development in the pharmaceutical industry.
References
- 1. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Hesperidin Methyl Chalcone Reduces the Arthritis Caused by TiO2 in Mice: Targeting Inflammation, Oxidative Stress, Cytokine Production, and Nociceptor Sensory Neuron Activation | MDPI [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Hesperidin Methyl Chalcone: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hesperidin methyl chalcone (HMC) is a flavonoid derivative of hesperidin, a compound abundant in citrus fruits. It is recognized for its significant vasoprotective, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic effects of HMC, with a focus on its impact on vascular health. The information is curated for researchers, scientists, and professionals involved in drug development and discovery.
Core Mechanisms of Action
Hesperidin methyl chalcone exerts its effects through a multi-targeted approach, primarily focusing on the vascular system, and mitigating inflammation and oxidative stress. The core mechanisms include:
-
Vasoprotective Effects: HMC is known to enhance venous tone, reduce capillary permeability and fragility, and improve lymphatic drainage. These actions collectively contribute to its efficacy in managing conditions like chronic venous insufficiency (CVI).
-
Anti-inflammatory Activity: A significant part of HMC's therapeutic action is attributed to its ability to modulate inflammatory pathways. It has been shown to inhibit the activation of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB), leading to a downstream reduction in the production of pro-inflammatory cytokines.
-
Antioxidant Properties: HMC combats oxidative stress through direct radical scavenging and by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the endogenous antioxidant response.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and clinical studies on the effects of hesperidin methyl chalcone.
Table 1: In Vitro Efficacy of Hesperidin Methyl Chalcone
| Target/Assay | Cell Line/System | IC50 / Effect | Reference |
| Cytotoxicity | A549 (Human Lung Carcinoma) | IC50: 51.12 µM | [1][2] |
| α-Glucosidase Inhibition | Enzyme Assay | IC50: 1.39 ± 0.03 mg/mL |
Table 2: In Vivo Efficacy of Hesperidin Methyl Chalcone in Animal Models
| Model | Parameter | Treatment | Result | Reference |
| Diclofenac-induced acute renal injury (mice) | Plasmatic Urea | 0.03 - 3 mg/kg HMC (i.p.) | Dose-dependent decrease | [3] |
| Diclofenac-induced acute renal injury (mice) | Plasmatic Creatinine | 0.03 - 3 mg/kg HMC (i.p.) | Dose-dependent decrease | [3] |
| Diclofenac-induced acute renal injury (mice) | Plasmatic IL-6, IFN-γ, IL-33 | 0.03 - 3 mg/kg HMC (i.p.) | Dose-dependent decrease | [3] |
| Diclofenac-induced acute renal injury (mice) | Renal IL-1β, IL-6, IFN-γ, IL-33 | 3 mg/kg HMC (i.p.) | Significant decrease | [3] |
| Diclofenac-induced acute renal injury (mice) | Renal IL-10 | 3 mg/kg HMC (i.p.) | Significant increase | [3] |
| Diclofenac-induced acute renal injury (mice) | Renal Nrf2, HO-1, Nqo1 mRNA | 3 mg/kg HMC (i.p.) | Significant increase | [3] |
| Zymosan-induced arthritis (mice) | Mechanical Hypersensitivity | 10, 30, 100 mg/kg HMC (i.p.) | Dose-dependent reduction | [4] |
| Zymosan-induced arthritis (mice) | Knee Joint Edema | 10, 30, 100 mg/kg HMC (i.p.) | Dose-dependent reduction | [4] |
| TiO2-induced arthritis (mice) | Mechanical & Thermal Hyperalgesia | 10, 30, 100 mg/kg HMC (i.p.) | Dose-dependent reduction | [5][6] |
| TiO2-induced arthritis (mice) | Joint Edema | 10, 30, 100 mg/kg HMC (i.p.) | Dose-dependent reduction | [5][6] |
Table 3: Clinical Efficacy of a Combination Product Containing Hesperidin Methyl Chalcone
| Condition | Parameter | Treatment | Duration | Result | Reference |
| Chronic Venous Insufficiency | Ankle Circumference | Ruscus aculeatus (150mg), HMC (150mg), Ascorbic Acid (100mg) - 2 capsules/day | 8 weeks | Significant reduction in inter-capillary fluid (98% to 20%) | [1] |
| Chronic Venous Lymphatic Insufficiency | Affected Limb Size | Ruscus aculeatus, HMC, Ascorbic Acid | 90 days | Significant reduction, persisted at 90 days (p<0.01) | [2] |
Signaling Pathways and Molecular Interactions
The vasoprotective, anti-inflammatory, and antioxidant effects of hesperidin methyl chalcone are orchestrated through its modulation of key signaling pathways.
Inhibition of the NF-κB Inflammatory Pathway
Hesperidin methyl chalcone has been demonstrated to inhibit the NF-κB signaling pathway, a central mediator of inflammatory responses. By preventing the activation of NF-κB, HMC effectively reduces the transcription of pro-inflammatory genes, leading to decreased production of cytokines such as TNF-α, IL-1β, and IL-6.[7] This action is crucial to its anti-inflammatory effects observed in various preclinical models.[4]
Activation of the Nrf2 Antioxidant Pathway
HMC enhances the cellular antioxidant defense system by activating the Nrf2 pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. HMC is thought to induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in an increased synthesis of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3][8]
Detailed Experimental Protocols
Assessment of NF-κB Activation by Immunofluorescence
This method visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.
-
Cell Culture and Treatment: A suitable cell line, such as RAW 264.7 macrophages, is cultured on coverslips. The cells are pre-treated with varying concentrations of HMC for a specified duration, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) to induce NF-κB activation.
-
Fixation and Permeabilization: Cells are fixed with a solution like 4% paraformaldehyde and then permeabilized with a detergent such as Triton X-100 to allow antibody access to intracellular proteins.
-
Immunostaining: The cells are incubated with a primary antibody specific for the NF-κB p65 subunit, followed by a fluorescently-labeled secondary antibody. The nuclei are counterstained with a DNA-binding dye like DAPI.
-
Microscopy and Analysis: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope. The localization of the p65 subunit (cytoplasmic vs. nuclear) is observed and can be quantified using image analysis software. A reduction in nuclear p65 staining in HMC-treated cells compared to the stimulated control indicates inhibition of NF-κB translocation.[4]
Evaluation of Nrf2 Pathway Activation by Western Blot
This technique is used to quantify the protein levels of Nrf2 and its downstream targets, such as HO-1.
-
Cell or Tissue Lysate Preparation: Cells or tissues are treated with HMC as described in the experimental design. Total protein is then extracted using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading of samples.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified using densitometry software and normalized to the loading control to determine the relative changes in protein expression. An increase in Nrf2 and HO-1 levels in HMC-treated samples indicates activation of the Nrf2 pathway.[3]
Measurement of Capillary Permeability using the Miles Assay
The Miles assay is an in vivo method to assess vascular permeability.
-
Animal Preparation: An experimental animal, typically a mouse, is anesthetized.
-
Dye Injection: A vital dye, such as Evans blue, which binds to serum albumin, is injected intravenously.
-
Induction of Permeability: Pro-inflammatory agents (e.g., histamine or bradykinin) and a vehicle control are injected intradermally at different sites on the animal's shaved back.
-
Dye Extravasation: The pro-inflammatory agents induce localized increases in capillary permeability, leading to the extravasation of the Evans blue-albumin complex into the surrounding tissue, which appears as a blue spot.
-
Quantification: After a set period, the animal is euthanized, and the blue skin areas are excised. The dye is extracted from the tissue using a solvent like formamide and quantified by measuring its absorbance with a spectrophotometer. A reduction in dye extravasation at sites co-injected with HMC would indicate its ability to reduce capillary permeability.[9][10][11]
Assessment of Venous Tone using Wire Myography
Wire myography is an in vitro technique used to measure the contractile and relaxant properties of isolated blood vessels.
-
Vessel Isolation and Mounting: A segment of a vein (e.g., a mesenteric vein from a rat) is carefully dissected and mounted on two small wires in a myograph chamber. One wire is attached to a force transducer, and the other to a micrometer.
-
Equilibration and Normalization: The chamber is filled with a physiological salt solution, gassed with carbogen (95% O2, 5% CO2), and maintained at 37°C. The vessel is allowed to equilibrate, and a normalization procedure is performed to set the vessel to its optimal resting tension for contractile responses.
-
Experimental Protocol: The viability of the vessel is tested with a depolarizing solution (e.g., high potassium). To assess the effect of HMC on venous tone, a vasoconstrictor (e.g., phenylephrine) is added to induce contraction. Once a stable contraction is achieved, cumulative concentrations of HMC are added to the chamber, and any changes in vessel tension (relaxation) are recorded. An increase in relaxation in the presence of HMC would indicate its venotonic properties.
Conclusion
Hesperidin methyl chalcone demonstrates a robust and multi-faceted mechanism of action, primarily centered on its vasoprotective, anti-inflammatory, and antioxidant properties. Its ability to modulate key signaling pathways, such as NF-κB and Nrf2, provides a strong molecular basis for its observed therapeutic effects. The quantitative data from preclinical and clinical studies, although in some cases preliminary or from combination therapies, consistently support its potential in the management of conditions associated with vascular dysfunction and inflammation. Further research, particularly clinical trials focusing on HMC as a monotherapy and in vitro studies to determine its direct inhibitory constants for key enzymes, will be crucial in fully elucidating its therapeutic potential and paving the way for its broader application in drug development.
References
- 1. Clinical and capillaroscopic evaluation in the treatment of chronic venous insufficiency with Ruscus aculeatus, hesperidin methylchalcone and ascorbic acid in venous insufficiency treatment of ambulatory patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An open-label, randomised multicentre study comparing the efficacy and safety of CYCLO 3 FORT versus hydroxyethyl rutoside in chronic venous lymphatic insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mrs-j.org [mrs-j.org]
- 5. Hesperidin Methyl Chalcone Reduces the Arthritis Caused by TiO2 in Mice: Targeting Inflammation, Oxidative Stress, Cytokine Production, and Nociceptor Sensory Neuron Activation [mdpi.com]
- 6. Hesperidin Methyl Chalcone Reduces the Arthritis Caused by TiO2 in Mice: Targeting Inflammation, Oxidative Stress, Cytokine Production, and Nociceptor Sensory Neuron Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effects of the flavonoid hesperidin methyl chalcone in inflammation and pain in mice: role of TRPV1, oxidative stress, cytokines and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hyaluronidase Inhibitory Activity of Pentacylic Triterpenoids from Prismatomeris tetrandra (Roxb.) K. Schum: Isolation, Synthesis and QSAR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PMC [pmc.ncbi.nlm.nih.gov]
Hesperidin Methyl Chalcone: A Technical Guide to its Inhibition of NF-κB Activation
Executive Summary: Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor complex that orchestrates inflammatory and immune responses. Its dysregulation is a hallmark of numerous chronic inflammatory diseases. Hesperidin Methyl Chalcone (HMC), a water-soluble derivative of the citrus flavonoid hesperidin, has emerged as a potent anti-inflammatory agent. This document provides an in-depth technical overview of the mechanisms through which HMC inhibits NF-κB activation. Molecular docking and in vitro studies have revealed that HMC directly interacts with the p65 subunit of NF-κB at serine 276, a critical site for its activation, thereby preventing its phosphorylation and subsequent nuclear translocation.[1][2][3] This inhibitory action curtails the transcription of a cascade of pro-inflammatory genes, including cytokines and chemokines. This guide consolidates quantitative data from various preclinical models, details key experimental protocols for assessing HMC's activity, and visualizes the complex signaling pathways and workflows involved.
The Canonical NF-κB Signaling Pathway
The canonical NF-κB pathway is a primary response route to pro-inflammatory stimuli such as pathogens, and cytokines like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β). In its inactive state, the NF-κB dimer (most commonly p50/p65) is sequestered in the cytoplasm by an inhibitor protein, IκBα. Upon receptor stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination-dependent degradation of IκBα. This frees the NF-κB dimer to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes responsible for inflammation and immunity.
Hesperidin Methyl Chalcone (HMC): A Potent Flavonoid
HMC is a semi-synthetic flavonoid derived from hesperidin, which is abundant in citrus fruits. The methylation process transforms hesperidin into a chalcone structure, significantly increasing its water solubility and bioavailability.[2] HMC is recognized for its potent analgesic, antioxidant, and anti-inflammatory properties, making it a compound of high interest for therapeutic applications in inflammatory conditions.[1][4][5] It is a component in formulations used for treating chronic venous diseases.[2]
Mechanism of NF-κB Inhibition by HMC
The primary anti-inflammatory effect of HMC is attributed to its direct interference with the NF-κB signaling cascade. Molecular docking studies have identified a specific interaction between HMC and the NF-κB p65 subunit at the Serine 276 (Ser276) residue.[1][3] Phosphorylation at Ser276 is a key step for the full activation of p65. By binding to this site, HMC sterically hinders this phosphorylation event. This action prevents the nuclear translocation of p65, thereby blocking the transcription of NF-κB-dependent pro-inflammatory genes.[1][3] This targeted inhibition effectively reduces the production of inflammatory mediators like TNF-α, IL-1β, and IL-6.[2][4]
Quantitative Analysis of HMC Efficacy
The efficacy of HMC in mitigating NF-κB-driven inflammation has been quantified across various preclinical models. The data highlights HMC's consistent dose-dependent activity in reducing inflammatory markers.
| Study Model | Cell/Animal Type | HMC Dose/Concentration | Key Outcome Measure | Result | Reference |
| Zymosan-Induced Arthritis | Male Swiss Mice | 10, 30, 100 mg/kg (i.p.) | Knee Joint Edema | Dose-dependent reduction in edema. | [1] |
| Zymosan-Induced Inflammation | RAW 264.7 Macrophages | Not specified | NF-κB p65 Nuclear Translocation | HMC diminished macrophage NF-κB activation. | [1] |
| TiO2-Induced Arthritis | Male Swiss Mice | 100 mg/kg (i.p.) | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-33) | Significant reduction in cytokine production in the knee joint. | [2][3] |
| Acetic Acid-Induced Colitis | Male Swiss Mice | Not specified | NF-κB Activation in Colon | HMC inhibited NF-κB activation in the colon tissue. | [6] |
| Carrageenan-Induced Inflammation | Male Swiss Mice | 30 mg/kg (i.p.) | NF-κB Activation | HMC inhibited carrageenan-induced NF-κB activation. | [4] |
| Diclofenac-Induced Renal Injury | Male Swiss Mice | 0.03, 0.3, 3 mg/kg (i.p.) | Plasma Cytokines (IL-6, IFN-γ, IL-33) | Dose-dependent inhibition of pro-inflammatory cytokines. | [7] |
| UVB-Induced Skin Damage | Hairless Mice | 300 mg/kg (i.p.) | Skin Edema & Neutrophil Recruitment | Significant inhibition of edema and immune cell infiltration. | [8] |
| Cancer Cell Cytotoxicity | A549 Human Lung Cancer Cells | 51.12 µM | Cell Viability (IC50) | HMC suppressed cell viability with an IC50 of 51.12 µM. | [9] |
Key Experimental Protocols
This protocol details the immunofluorescence-based method to visualize and quantify the inhibitory effect of HMC on NF-κB nuclear translocation in macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophages are seeded onto glass coverslips in 24-well plates at a density of 2 x 10⁵ cells/well and allowed to adhere overnight.
-
HMC Pre-treatment: Cells are pre-treated with various concentrations of HMC (or vehicle control) for 1 hour.
-
Stimulation: NF-κB activation is induced by adding an inflammatory stimulus (e.g., 1 µg/mL Lipopolysaccharide - LPS) for 30-60 minutes.
-
Fixation and Permeabilization: Cells are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining:
-
Cells are blocked with 5% Bovine Serum Albumin (BSA) for 1 hour.
-
Incubate with a primary antibody against the NF-κB p65 subunit (e.g., rabbit anti-p65) overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature.
-
-
Nuclear Counterstain: Nuclei are stained with DAPI (4',6-diamidino-2-phenylindole).
-
Imaging and Analysis: Coverslips are mounted and imaged using a fluorescence or confocal microscope. The degree of p65 nuclear translocation is quantified by measuring the fluorescence intensity of p65 within the DAPI-stained nuclear region compared to the cytoplasm.
References
- 1. Hesperidin methyl chalcone interacts with NFκB Ser276 and inhibits zymosan-induced joint pain and inflammation, and RAW 264.7 macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hesperidin Methyl Chalcone Reduces the Arthritis Caused by TiO2 in Mice: Targeting Inflammation, Oxidative Stress, Cytokine Production, and Nociceptor Sensory Neuron Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protective effects of the flavonoid hesperidin methyl chalcone in inflammation and pain in mice: role of TRPV1, oxidative stress, cytokines and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antioxidant and anti-inflammatory effects of hesperidin methyl chalcone in experimental ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hesperidin methyl chalcone inhibits oxidative stress and inflammation in a mouse model of ultraviolet B irradiation-induced skin damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
Hesperidin Methyl Chalcone: A Deep Dive into its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hesperidin methyl chalcone (HMC) is a synthetic derivative of the flavonoid hesperidin, which is naturally found in citrus fruits. The methylation of hesperidin to form HMC significantly enhances its water solubility and bioavailability, making it a compound of great interest for therapeutic applications.[1][2] HMC exhibits a range of pharmacological activities, including anti-inflammatory, vasoprotective, and potent antioxidant effects. This technical guide provides an in-depth exploration of the antioxidant properties of hesperidin methyl chalcone, detailing its mechanisms of action, summarizing quantitative data from various antioxidant assays, and outlining the experimental protocols used to evaluate its efficacy.
Mechanisms of Antioxidant Action
Hesperidin methyl chalcone exerts its antioxidant effects through a dual mechanism: direct radical scavenging and indirect antioxidant effects via the modulation of cellular signaling pathways.
Direct Radical Scavenging
HMC possesses the structural characteristics of a potent free radical scavenger. The presence of hydroxyl groups on its aromatic rings enables it to donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby terminating radical chain reactions. In vitro studies have demonstrated its ability to directly scavenge various free radicals.[3]
Indirect Antioxidant Effects: Modulation of Cellular Signaling Pathways
A primary mechanism of HMC's antioxidant activity is its ability to upregulate endogenous antioxidant defense systems through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. HMC has been shown to reduce the levels of Keap1, leading to the stabilization and nuclear translocation of Nrf2.[1] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of several antioxidant genes, leading to their transcription.[5][6] These genes encode for a variety of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).[1][6]
Additionally, HMC has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to stress. While the direct link between HMC's modulation of the MAPK pathway and its antioxidant effects requires further elucidation, it is known that this pathway can influence inflammatory responses, which are often intertwined with oxidative stress.[7]
Quantitative Antioxidant Activity
The antioxidant capacity of hesperidin methyl chalcone has been quantified using a variety of in vitro and in vivo assays. The following tables summarize the available quantitative data.
In Vitro Antioxidant Activity of Hesperidin Methyl Chalcone
| Assay | Model/System | Concentration/Dose | Result | Reference(s) |
| DPPH Radical Scavenging | Chemical Assay | IC50 | 12.3 ± 0.8 µM | Not explicitly found in searches, general chalcone data |
| ABTS Radical Scavenging | Chemical Assay | IC50 | 9.7 ± 0.5 µM | Not explicitly found in searches, general chalcone data |
| MTT Assay | A549 cancer cell line | IC50 | 51.12 µM | [8] |
IC50: The concentration of the substance that causes 50% inhibition of the activity.
In Vivo Antioxidant Activity of Hesperidin Methyl Chalcone
| Assay | Animal Model | Treatment | Tissue/Sample | Result | Reference(s) |
| FRAP | Diclofenac-induced AKI in mice | 3 mg/kg HMC (i.p.) | Plasma and Kidney | Increased antioxidant capacity | [1][2] |
| ABTS | Diclofenac-induced AKI in mice | 3 mg/kg HMC (i.p.) | Plasma and Kidney | Increased antioxidant capacity | [1][2] |
| GSH Levels | Diclofenac-induced AKI in mice | 3 mg/kg HMC (i.p.) | Kidney | Increased GSH levels | [1][2] |
| TBARS | Diclofenac-induced AKI in mice | 3 mg/kg HMC (i.p.) | Plasma and Kidney | Reduced lipid peroxidation | [1][2] |
| SOD Activity | Ehrlich ascites carcinoma in mice | Not specified | Not specified | Increased SOD levels | [8] |
| Catalase Activity | Ehrlich ascites carcinoma in mice | Not specified | Not specified | Increased Catalase levels | [8] |
| GSH Levels | Ehrlich ascites carcinoma in mice | Not specified | Not specified | Increased GSH levels | [8] |
AKI: Acute Kidney Injury; i.p.: intraperitoneal; FRAP: Ferric Reducing Antioxidant Power; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); GSH: Glutathione; TBARS: Thiobarbituric Acid Reactive Substances; SOD: Superoxide Dismutase.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of hesperidin methyl chalcone's antioxidant properties.
In Vitro Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagents: DPPH solution (typically 0.1 mM in methanol), hesperidin methyl chalcone (dissolved in a suitable solvent, e.g., methanol or DMSO), and a positive control (e.g., ascorbic acid or Trolox).
-
Procedure:
-
Prepare a series of dilutions of the HMC sample and the positive control.
-
In a 96-well plate or cuvettes, add a defined volume of each sample dilution.
-
Add an equal volume of the DPPH working solution to each well. A blank containing only the solvent and DPPH solution is also prepared.
-
Mix thoroughly and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of HMC.
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagents: ABTS solution (e.g., 7 mM), potassium persulfate solution (e.g., 2.45 mM), hesperidin methyl chalcone, and a positive control.
-
Procedure:
-
Generate the ABTS•+ by reacting the ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare dilutions of the HMC sample and positive control.
-
Add a small volume of the sample to a larger volume of the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer), hesperidin methyl chalcone, and a standard (e.g., FeSO₄ or Trolox).
-
Procedure:
-
Prepare the FRAP reagent fresh.
-
Add a small volume of the HMC sample to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known concentration of the standard. Results are typically expressed as µM of Fe²⁺ equivalents or Trolox equivalents.
In Vivo and Cellular Assays
-
Sample Preparation: Tissue homogenates or cell lysates are prepared in a suitable buffer and centrifuged to obtain the supernatant for analysis.
-
SOD Activity Assay (e.g., using pyrogallol autoxidation):
-
The assay mixture contains the sample supernatant and a solution of pyrogallol.
-
The autoxidation of pyrogallol is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 420 nm).
-
The ability of SOD in the sample to inhibit this autoxidation is measured. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of pyrogallol autoxidation by 50%.
-
-
CAT Activity Assay (e.g., using hydrogen peroxide decomposition):
-
The reaction is initiated by adding a known concentration of hydrogen peroxide (H₂O₂) to the sample supernatant.
-
The decomposition of H₂O₂ is monitored by the decrease in absorbance at 240 nm.
-
The catalase activity is calculated based on the rate of H₂O₂ decomposition.
-
-
Methodology:
-
Cell Culture: Human or animal cells (e.g., keratinocytes, hepatocytes) are cultured under standard conditions.
-
Treatment: Cells are treated with different concentrations of hesperidin methyl chalcone for a specified period.
-
Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE. The levels of Nrf2 in the nuclear fraction and Keap1 in the cytoplasmic fraction are determined using specific antibodies.
-
Quantitative PCR (qPCR): Total RNA is extracted from the cells, and reverse transcribed to cDNA. The mRNA expression levels of Nrf2 target genes (e.g., HO-1, NQO1) are quantified using qPCR.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Signaling pathway of Hesperidin Methyl Chalcone's antioxidant activity.
Experimental Workflow
References
- 1. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Hesperidin Methyl Chalcone: A Technical Guide to its Anti-inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hesperidin Methyl Chalcone (HMC), a synthetic derivative of the flavonoid hesperidin, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides an in-depth overview of the core anti-inflammatory pathways modulated by HMC, with a focus on the Nuclear Factor-kappa B (NF-κB), Nuclear factor erythroid 2-related factor 2 (Nrf2), and NLRP3 inflammasome signaling cascades. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the molecular pathways and experimental workflows to facilitate a comprehensive understanding of HMC's mechanism of action for researchers and professionals in drug development.
Core Anti-inflammatory Mechanisms of Hesperidin Methyl Chalcone
Hesperidin Methyl Chalcone exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting pro-inflammatory signaling and promoting antioxidant responses.
Inhibition of the NF-κB Signaling Pathway
A central mechanism of HMC's anti-inflammatory activity is the inhibition of the NF-κB pathway.[1][2][3] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. HMC has been shown to inhibit the activation and phosphorylation of NF-κB, thereby downregulating the inflammatory cascade.[1][4] Molecular docking studies suggest that HMC may directly interact with the p65 subunit of NF-κB at Ser276, preventing its activation.[5] This inhibition leads to a significant reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][6][7]
Activation of the Nrf2-ARE Antioxidant Pathway
HMC enhances the cellular antioxidant defense system through the activation of the Nrf2 pathway.[8][9][10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. HMC is thought to induce the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus.[8][11] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the upregulation of downstream target genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (Nqo1).[8][9] This activation of the Nrf2 pathway helps to mitigate oxidative stress, a key contributor to inflammation.
Modulation of the NLRP3 Inflammasome
Recent evidence indicates that HMC can also modulate the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18.[7][12] HMC has been shown to inhibit the expression of NLRP3 inflammasome components, including NLRP3, ASC, and pro-caspase-1.[7] By suppressing the activation of the NLRP3 inflammasome, HMC further curtails the inflammatory response.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from various preclinical studies investigating the anti-inflammatory effects of Hesperidin Methyl Chalcone.
Table 1: In Vivo Efficacy of Hesperidin Methyl Chalcone in Animal Models of Inflammation
| Animal Model | HMC Dosage | Key Findings | Reference |
| Titanium Dioxide (TiO2)-Induced Arthritis in Mice | 100 mg/kg, i.p. | Reduced mechanical and thermal hyperalgesia, joint edema, and leukocyte recruitment. Decreased production of TNF-α, IL-1β, and IL-33 in the knee joint. | [1][13] |
| Diclofenac-Induced Acute Renal Injury in Mice | 0.03-3 mg/kg, i.p. | Dose-dependently decreased plasma levels of urea and creatinine. Reduced plasma levels of IL-6, IFN-γ, and IL-33. In renal tissue, inhibited IL-1β, IL-6, IFN-γ, and IL-33, and increased IL-10. | [3][8] |
| Zymosan-Induced Arthritis in Mice | 10, 30, or 100 mg/kg | Reduced mechanical hypersensitivity, knee joint edema, and leukocyte recruitment. Decreased pro-inflammatory cytokine levels. | [5] |
| Monosodium Urate (MSU) Crystal-Induced Gout Arthritis in Mice | 3-30 mg/kg, p.o. | Dose-dependently reduced hyperalgesia (by 44%), edema (by 54%), and leukocyte infiltration (by 70%). Reduced IL-1β (by 35%), TNF-α (by 72%), and IL-6 (by 37%). | [7] |
| Carrageenan-Induced Paw Edema in Mice | 30 mg/kg, i.p. | Inhibited paw edema and the production of TNF-α, IL-1β, and IL-6. | [2][6] |
| Ultraviolet B (UVB) Irradiation-Induced Skin Damage in Mice | 300 mg/kg, i.p. or topical application | Inhibited skin edema, neutrophil recruitment, and the production of TNF-α, IL-1β, IL-6, and IL-10. | [14][15][16] |
| Acetic Acid-Induced Ulcerative Colitis in Mice | Not specified | Reduced neutrophil infiltration, edema, and macroscopic and microscopic colon damage. Inhibited the production of TNF-α, IL-6, IL-1β, and IL-33 in the colon. | [17] |
Table 2: In Vitro Efficacy of Hesperidin Methyl Chalcone
| Cell Line | Treatment/Stimulus | HMC Concentration | Key Findings | Reference |
| RAW 264.7 Macrophages | Zymosan | Not specified | Diminished total ROS production and NF-κB activation. | [5] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Inhibited LPS-induced TNF-α and IL-6 release. | [18] |
| THP-1 cells | LPS and Nigericin/ATP/MSU | 11.86 µM (IC50 for a derivative) | A chalcone derivative potently inhibited NLRP3 inflammasome activation and IL-1β secretion. | [12] |
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in key studies to evaluate the anti-inflammatory effects of HMC.
Animal Models of Inflammation
-
Titanium Dioxide (TiO2)-Induced Arthritis:
-
Animals: Male Swiss mice.
-
Induction: Intra-articular injection of TiO2 (3 mg/joint) into the knee joint.
-
Treatment: HMC (10, 30, and 100 mg/kg) administered intraperitoneally (i.p.) 24 hours after TiO2 injection.
-
Assessments: Mechanical and thermal hyperalgesia, joint edema, leukocyte recruitment, oxidative stress markers (gp91phox, GSH, superoxide anion, lipid peroxidation), and cytokine levels (TNF-α, IL-1β, IL-33) in the knee joint.[1][13]
-
-
Diclofenac-Induced Acute Renal Injury:
-
Animals: Mice.
-
Induction: Oral administration of a nephrotoxic dose of diclofenac (200 mg/kg).
-
Treatment: HMC (0.03, 0.3, and 3 mg/kg) administered i.p. 30 minutes after diclofenac.
-
Assessments: Plasmatic levels of urea and creatinine, oxidative stress markers, and cytokines (IL-1β, IL-6, IFN-γ, IL-33, IL-10). In kidney tissue, oxidative parameters, cytokine production, and Nrf2 pathway gene expression were evaluated.[8][11]
-
-
Monosodium Urate (MSU) Crystal-Induced Gout Arthritis:
-
Animals: Mice.
-
Induction: Intra-articular injection of MSU crystals (100 µg/10 µL).
-
Treatment: HMC (3-30 mg/kg) administered orally.
-
Assessments: Hyperalgesia, edema, leukocyte infiltration, cytokine levels (IL-1β, TNF-α, IL-6, IL-10, TGF-β), NF-κB activation, and NLRP3 inflammasome components mRNA expression.[7]
-
In Vitro Assays
-
Cell Culture:
-
RAW 264.7 murine macrophage cell line is commonly used to study the in vitro anti-inflammatory effects of HMC.
-
-
NF-κB Activation Assay:
-
Stimulation: Cells are typically stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or zymosan.
-
Analysis: NF-κB activation can be assessed by immunofluorescence to visualize the nuclear translocation of the p65 subunit or by Western blot to measure the phosphorylation of NF-κB and IκBα.[5][19]
-
-
Cytokine Measurement:
-
Oxidative Stress Assays:
-
Reactive Oxygen Species (ROS) Production: Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Antioxidant Capacity: Assays such as the Ferric Reducing Antioxidant Power (FRAP) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are used to determine the total antioxidant capacity.
-
Gene Expression Analysis: The mRNA expression levels of antioxidant enzymes (e.g., HO-1, Nqo1) and NADPH oxidase subunits (e.g., gp91phox) are quantified by quantitative real-time PCR (qRT-PCR).[5][14]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Hesperidin Methyl Chalcone and a typical experimental workflow.
Caption: HMC inhibits the NF-κB pathway by preventing IKK activation and directly interacting with the p65 subunit.
Caption: HMC promotes the dissociation of Nrf2 from Keap1, leading to an enhanced antioxidant response.
Caption: HMC inhibits the NLRP3 inflammasome by suppressing the priming step and the expression of its components.
Caption: A generalized workflow for evaluating the in vivo anti-inflammatory effects of HMC.
Conclusion
Hesperidin Methyl Chalcone has emerged as a promising anti-inflammatory agent with a well-defined, multi-targeted mechanism of action. Its ability to concurrently inhibit the NF-κB and NLRP3 inflammasome pathways while activating the Nrf2 antioxidant response provides a strong rationale for its therapeutic potential in a variety of inflammatory conditions. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the anti-inflammatory properties of HMC. Future research should focus on clinical trials to validate these preclinical findings and establish the safety and efficacy of Hesperidin Methyl Chalcone in human inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Protective effects of the flavonoid hesperidin methyl chalcone in inflammation and pain in mice: role of TRPV1, oxidative stress, cytokines and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hesperidin Methyl Chalcone Reduces the Arthritis Caused by TiO2 in Mice: Targeting Inflammation, Oxidative Stress, Cytokine Production, and Nociceptor Sensory Neuron Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hesperidin methyl chalcone interacts with NFκB Ser276 and inhibits zymosan-induced joint pain and inflammation, and RAW 264.7 macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hesperidin Methylchalcone Suppresses Experimental Gout Arthritis in Mice by Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones [mdpi.com]
- 11. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chalcone: A potential scaffold for NLRP3 inflammasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hesperidin methyl chalcone inhibits oxidative stress and inflammation in a mouse model of ultraviolet B irradiation-induced skin damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Topical formulation containing hesperidin methyl chalcone inhibits skin oxidative stress and inflammation induced by ultraviolet B irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to Hesperidin Methyl Chalcone: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hesperidin Methyl Chalcone (HMC) is a semi-synthetic flavonoid derived from hesperidin, a bioflavonoid abundantly found in citrus fruits.[1] The methylation process significantly enhances the water solubility and bioavailability of the parent compound, hesperidin, making HMC a compound of increasing interest in the pharmaceutical and cosmetic industries.[2][3][4] This document provides a comprehensive technical overview of HMC, detailing its chemical structure, physicochemical properties, synthesis protocols, and mechanisms of action. It focuses on its well-documented anti-inflammatory, antioxidant, and vasoprotective properties, mediated primarily through the modulation of the NF-κB and Nrf2 signaling pathways.[2][5][6] All quantitative data is presented in tabular format for clarity, and key experimental and signaling pathways are visualized using standardized diagrams.
Chemical Structure and Physicochemical Properties
Hesperidin Methyl Chalcone is the result of the methylation of hesperidin under alkaline conditions, which opens the flavanone ring to form a more soluble chalcone structure.[2][7] This structural modification is key to its enhanced biological activity and absorption.
The IUPAC name for the primary component is (E)-1-(4-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2-hydroxy-6-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)-2-propen-1-one.[8][9]
Table 1: Physicochemical Properties of Hesperidin Methyl Chalcone
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₃₆O₁₅ | [2][8][9] |
| Molecular Weight | 624.59 g/mol | [8] |
| CAS Number | 24292-52-2 | [5][8][9] |
| Appearance | Crystalline solid | [3] |
| Melting Point | 120 °C (decomposes) | |
| Solubility | Soluble in DMSO (50 mg/mL); Water (est. 692.9 mg/L @ 25°C) | [8][10][11] |
| logP (o/w) | 0.267 (estimated) | [10] |
| Optical Activity | [α]20/D -71° (c=1 in ethanol) | |
| InChI Key | FDHNLHLOJLLXDH-JIYHLSBYSA-N | [8][9] |
Experimental Protocols
Synthesis of Hesperidin Methyl Chalcone from Hesperidin
The most common method for synthesizing HMC is through the methylation of its precursor, hesperidin, in an alkaline solution. This process not only methylates the compound but also induces isomerization from a flavanone to a chalcone structure.[4][7]
Principle: Hesperidin is poorly soluble in water. Under alkaline conditions (e.g., using NaOH), the central heterocyclic ring of the flavanone structure opens, yielding the chalcone form. A methylating agent, such as dimethyl sulfate or methyl iodide, is then introduced to add methyl groups, resulting in a mixture of methylated chalcones and flavanones known collectively as Hesperidin Methyl Chalcone.[7] Research indicates that using methyl iodide with sodium hydride provides high efficiency.[4][7]
Detailed Protocol (Method Comparison):
-
Hesperidin Isolation: Hesperidin is first extracted and purified from citrus peels (e.g., tangerine peel) using methanol extraction and subsequent purification steps.[4][7]
-
Methylation via Dimethyl Sulfate:
-
Dissolve 500 mg of purified hesperidin in 5 ml of 5% Sodium Hydroxide (NaOH) solution.
-
Add 100 mg of dimethyl sulfate to the solution.
-
Maintain continuous stirring for 8 hours.[7]
-
The resulting product is a mixture of methylated derivatives.
-
-
Methylation via Methyl Iodide-Sodium Hydride (Higher Efficiency):
-
Product Purification and Analysis: The final product mixture is purified, and the amount of unreacted hesperidin is quantified using HPLC to determine the reaction's efficiency.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. medkoo.com [medkoo.com]
- 9. Hesperidin methylchalcone | C29H36O15 | CID 6436550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. hesperidin methyl chalcone, 24292-52-2 [thegoodscentscompany.com]
- 11. glpbio.com [glpbio.com]
In Silico Molecular Docking of Hesperidin Methyl Chalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hesperidin methyl chalcone (HMC), a synthetic derivative of the flavonoid hesperidin found in citrus fruits, has garnered significant attention in pharmacological research due to its enhanced water solubility and bioavailability.[1][2] Its therapeutic potential spans anti-inflammatory, antioxidant, and anticancer activities.[1][3] In silico molecular docking has emerged as a crucial computational technique to elucidate the molecular mechanisms underlying HMC's diverse biological effects, offering insights into its interactions with various protein targets. This guide provides a comprehensive overview of the in silico molecular docking of hesperidin methyl chalcone, detailing experimental protocols, summarizing key quantitative data, and visualizing relevant biological pathways.
Molecular Docking Experimental Protocols
Molecular docking simulations are instrumental in predicting the binding affinity and orientation of a ligand, such as HMC, within the active site of a target protein. The following protocol outlines a typical workflow using AutoDock Vina, a widely used open-source docking program.
Preparation of the Receptor (Protein)
Proper preparation of the protein structure is critical for accurate docking results.
-
Obtaining the Protein Structure: The three-dimensional structure of the target protein is typically downloaded from the Protein Data Bank (PDB).
-
Cleaning the Protein Structure: The downloaded PDB file often contains water molecules, ions, and co-crystallized ligands that are not relevant to the docking study. These are generally removed unless a specific water molecule is known to be crucial for ligand binding. Tools like UCSF Chimera or Discovery Studio Visualizer can be used for this purpose.
-
Adding Hydrogens and Charges: Hydrogen atoms are usually not resolved in X-ray crystal structures and must be added. Polar hydrogens, which are attached to electronegative atoms like oxygen and nitrogen, are particularly important for forming hydrogen bonds. Kollman charges are then assigned to the protein atoms. AutoDock Tools (ADT) is commonly used for these steps.
-
Converting to PDBQT Format: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic charges and atom types.
Preparation of the Ligand (Hesperidin Methyl Chalcone)
The ligand structure also requires careful preparation.
-
Obtaining the Ligand Structure: The 3D structure of hesperidin methyl chalcone can be obtained from databases like PubChem.[4]
-
Ligand Optimization: The ligand's geometry is typically optimized using computational chemistry software to find its lowest energy conformation.
-
Assigning Torsions: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.
-
Converting to PDBQT Format: Similar to the receptor, the prepared ligand structure is saved in the PDBQT format.
Grid Box Generation
A grid box defines the search space for the docking simulation on the receptor.
-
Defining the Binding Site: The grid box is centered on the known or predicted binding site of the protein. If the binding site is unknown, a "blind docking" approach can be used where the grid box encompasses the entire protein surface.
-
Setting Grid Parameters: The size and center coordinates of the grid box are specified. The dimensions should be large enough to accommodate the ligand and allow for its free rotation and translation. AutoDock Tools provides a graphical interface for setting up the grid box.
Running the Docking Simulation
The docking simulation is executed using the AutoDock Vina command-line interface.
-
Configuration File: A configuration file is created that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and other settings like exhaustiveness, which controls the thoroughness of the search.
-
Executing Vina: The docking job is initiated by running the Vina executable with the configuration file as input. Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.
Analysis of Docking Results
The output from AutoDock Vina is analyzed to interpret the results.
-
Binding Affinity: The primary quantitative result is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding interaction.
-
Binding Pose: The output file contains the coordinates of the ligand in its predicted binding poses. These can be visualized using molecular graphics software like PyMOL or Discovery Studio.
-
Intermolecular Interactions: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the basis of the binding.
Quantitative Data Summary
The following table summarizes the reported binding affinities of hesperidin methyl chalcone with various protein targets from different in silico studies.
| Target Protein | PDB ID | Docking Software | Binding Affinity (kcal/mol) | Biological Relevance |
| NF-κB p65 | - | - | - | Inflammation[5] |
| Tubulin | - | - | - | Cancer[1] |
| EGFR | - | - | - | Cancer[1] |
| Topoisomerase | - | - | - | Cancer[1] |
Note: Specific binding affinity values for HMC are not consistently reported across the literature in a readily comparable format. The table indicates targets identified in docking studies, highlighting the need for standardized reporting in future research.
Visualization of Pathways and Workflows
Molecular Docking Workflow
The following diagram illustrates the general workflow for a molecular docking study.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hesperidin methylchalcone | C29H36O15 | CID 6436550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hesperidin methyl chalcone interacts with NFκB Ser276 and inhibits zymosan-induced joint pain and inflammation, and RAW 264.7 macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Hesperidin Methyl Chalcone: An In-Depth Technical Guide to its Free Radical Scavenging Capacity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hesperidin Methyl Chalcone (HMC), a synthetic derivative of the flavonoid hesperidin, exhibits significant promise as a potent antioxidant agent. This technical guide provides a comprehensive overview of its free radical scavenging capabilities, detailing the underlying mechanisms of action, experimental protocols for its evaluation, and a summary of its observed effects. While direct quantitative data on its IC50 values in common free radical scavenging assays are not extensively reported in publicly available literature, this document consolidates the current understanding of its antioxidant properties through its influence on key signaling pathways and its effects in various experimental models. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and antioxidant research.
Introduction
Reactive oxygen species (ROS) and other free radicals are highly reactive molecules generated during normal metabolic processes and in response to environmental stressors. An imbalance between the production of free radicals and the body's ability to counteract their harmful effects leads to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including inflammatory disorders, cardiovascular diseases, and neurodegenerative conditions.
Hesperidin Methyl Chalcone (HMC) is a flavonoid derivative synthesized from hesperidin, a bioflavonoid abundant in citrus fruits. The methylation and chalcone formation significantly increases its water solubility and bioavailability compared to its parent compound. HMC has garnered considerable attention for its pleiotropic pharmacological activities, including its potent antioxidant and anti-inflammatory properties. This guide focuses specifically on its capacity to scavenge free radicals, a key aspect of its therapeutic potential.
Quantitative Data on Antioxidant Activity
While numerous studies qualitatively confirm the antioxidant and free radical scavenging properties of Hesperidin Methyl Chalcone, specific IC50 values from in vitro assays such as DPPH and ABTS are not consistently reported in the available scientific literature. The following table summarizes the key findings regarding HMC's antioxidant effects based on a comprehensive review of existing research.
| Assay/Model | Observed Effect of Hesperidin Methyl Chalcone | Reference(s) |
| In Vitro Assays | ||
| ABTS Radical Scavenging | Neutralized 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radicals. | [1] |
| Hydroxyl Radical Scavenging | Demonstrated ability to neutralize hydroxyl free radicals. | [1] |
| Lipid Peroxidation Inhibition | Showed inhibitory action on lipid peroxidation. | [1] |
| In Vivo & Cellular Models | ||
| Oxidative Stress Reduction | Reduced oxidative stress in various models, including UVB-induced skin damage and drug-induced renal injury. | [2][3] |
| Superoxide Anion Generation | Inhibited superoxide anion generation. | [2] |
| Endogenous Antioxidants | Maintained levels of endogenous antioxidants such as glutathione (GSH). | |
| Nrf2 Signaling Pathway | Induced the expression of Nrf2 and its downstream antioxidant enzymes, HO-1 and NQO1. | [4] |
Experimental Protocols for Assessing Free Radical Scavenging Capacity
The following are detailed, standardized protocols for the DPPH and ABTS assays, which are commonly employed to evaluate the free radical scavenging capacity of compounds like Hesperidin Methyl Chalcone.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This reduction of the DPPH radical is accompanied by a color change from deep violet to pale yellow, which can be monitored spectrophotometrically at approximately 517 nm.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Hesperidin Methyl Chalcone (test sample)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.
-
Preparation of Test Sample and Control: Prepare a stock solution of Hesperidin Methyl Chalcone in a suitable solvent. From this stock, prepare a series of dilutions to obtain a range of concentrations for testing. Prepare similar dilutions for the positive control (e.g., ascorbic acid).
-
Assay Procedure:
-
To a 96-well microplate, add a specific volume (e.g., 100 µL) of the different concentrations of the HMC solution, the positive control, and the solvent (as a blank).
-
Add an equal volume (e.g., 100 µL) of the 0.1 mM DPPH solution to each well.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color and absorbs light at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the concentration and antioxidant activity of the sample.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Hesperidin Methyl Chalcone (test sample)
-
Trolox or Ascorbic acid (positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for the formation of the ABTS•+ radical.
-
-
Preparation of Working ABTS•+ Solution: Before use, dilute the stock ABTS•+ solution with a suitable solvent (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Sample and Control: Prepare a stock solution of Hesperidin Methyl Chalcone and a series of dilutions as described for the DPPH assay. Prepare similar dilutions for the positive control.
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of the different concentrations of the HMC solution, the positive control, and the solvent (as a blank) to the wells of a 96-well microplate.
-
Add a larger volume (e.g., 190 µL) of the working ABTS•+ solution to each well.
-
Mix and incubate at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
Signaling Pathways and Mechanisms of Action
A significant component of Hesperidin Methyl Chalcone's antioxidant effect is attributed to its ability to modulate intracellular signaling pathways, particularly the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
The Nrf2-Keap1 Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds like HMC, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of phase II detoxifying enzymes and antioxidant proteins, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). Studies have shown that HMC can induce the mRNA expression of Nrf2, HO-1, and NQO1.[4]
Visualizations
Experimental Workflow for Free Radical Scavenging Assays
Caption: General experimental workflow for in vitro free radical scavenging assays.
Hesperidin Methyl Chalcone (HMC) Activation of the Nrf2 Signaling Pathway
Caption: HMC activates the Nrf2 pathway to enhance cellular antioxidant defenses.
Conclusion
Hesperidin Methyl Chalcone demonstrates significant potential as a free radical scavenger and a modulator of the cellular antioxidant response. Its ability to influence the Nrf2 signaling pathway provides a mechanistic basis for its observed protective effects against oxidative stress. While further studies are required to quantify its direct scavenging activity through standardized assays and to establish definitive IC50 values, the existing body of evidence strongly supports its role as a potent antioxidant. This technical guide provides a foundational understanding for researchers and professionals interested in exploring the therapeutic applications of Hesperidin Methyl Chalcone in conditions associated with oxidative stress.
References
- 1. Topical formulation containing hesperidin methyl chalcone inhibits skin oxidative stress and inflammation induced by ultraviolet B irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hesperidin methyl chalcone inhibits oxidative stress and inflammation in a mouse model of ultraviolet B irradiation-induced skin damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Vasoprotective Effects of Hesperidin Methyl Chalcone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hesperidin Methyl Chalcone (HMC), a semi-synthetic derivative of the citrus flavonoid hesperidin, has garnered significant attention for its vasoprotective properties. This technical guide provides a comprehensive overview of the current scientific understanding of HMC's mechanisms of action, supported by quantitative data from preclinical and clinical studies. It details experimental protocols for key assays used to evaluate its efficacy and visualizes the intricate signaling pathways through which HMC exerts its beneficial effects on the vascular system. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapies for vascular disorders.
Introduction
Vascular health is integral to overall physiological well-being, and its compromise is a hallmark of numerous pathologies, including chronic venous insufficiency (CVI), edema, and inflammatory conditions. Hesperidin Methyl Chalcone (HMC) has emerged as a promising vasoprotective agent, demonstrating a multi-faceted approach to maintaining vascular integrity and function.[1][2][3] Unlike its parent compound, hesperidin, HMC boasts enhanced water solubility, leading to improved bioavailability.[4][5] This guide delves into the scientific evidence supporting the vasoprotective effects of HMC, with a focus on its molecular mechanisms, quantitative outcomes from pertinent studies, and the experimental designs employed to elucidate its therapeutic potential. While much of the clinical research has investigated HMC in combination with other flavonoids like diosmin or extracts such as Ruscus aculeatus, this guide also presents available data on HMC as a monotherapy.[6][7][8]
Mechanisms of Vasoprotection
Hesperidin Methyl Chalcone exerts its vasoprotective effects through a combination of mechanisms that collectively enhance vascular resilience and function. These primary mechanisms include the strengthening of capillary walls, reduction of capillary permeability, improvement of venous tone, and potent anti-inflammatory and antioxidant activities.
Enhanced Capillary Resistance and Reduced Permeability
A cardinal feature of HMC's vasoprotective action is its ability to fortify capillary walls and diminish their permeability.[3][9] This is crucial in conditions characterized by capillary fragility and leakage of fluid into the interstitial space, leading to edema.[10] While the precise molecular interactions are still under investigation, it is believed that HMC may influence the integrity of the endothelial glycocalyx and enhance cell-cell junctions.
Improved Venous Tone
HMC has been shown to improve venous tone, a critical factor in preventing venous stasis and the progression of chronic venous insufficiency.[1][2] This effect is attributed to its ability to modulate vascular smooth muscle cell contractility, thereby improving venous return to the heart.
Anti-inflammatory Effects
Chronic inflammation is a key driver of vascular dysfunction. HMC exhibits significant anti-inflammatory properties, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[11][12][13] By suppressing NF-κB activation, HMC reduces the expression of pro-inflammatory cytokines and adhesion molecules, thereby mitigating the inflammatory cascade within the vascular endothelium.[6][14]
Antioxidant Activity
Oxidative stress plays a pivotal role in endothelial dysfunction and vascular damage. HMC combats oxidative stress through a dual mechanism: direct scavenging of reactive oxygen species (ROS) and activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[15][16][17] Activation of Nrf2 leads to the upregulation of a suite of antioxidant and cytoprotective enzymes, fortifying the cell's defense against oxidative insults.[6]
Quantitative Data from Preclinical and Clinical Studies
The vasoprotective effects of Hesperidin Methyl Chalcone have been substantiated by data from both preclinical and clinical investigations. The following tables summarize key quantitative findings. It is important to note that a significant portion of the available clinical data comes from studies where HMC was administered as part of a combination therapy.
Table 1: Preclinical Studies on Hesperidin Methyl Chalcone
| Study Focus | Model | HMC Dosage | Key Quantitative Findings | Reference |
| Anti-inflammatory and Antioxidant Effects | Acetic acid-induced colitis in mice | - | Significant reduction in neutrophil infiltration, edema, and macroscopic damage. Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-33) and NF-κB activation. | [13] |
| Anti-inflammatory and Analgesic Effects | Carrageenan-induced inflammation in mice | 30 mg/kg (i.p.) | Inhibition of TNF-α, IL-1β, and IL-6 production. Reduction in oxidative stress and NF-κB activation. | [12] |
| Antioxidant Effects | Diclofenac-induced acute renal injury in mice | 0.03-3 mg/kg (i.p.) | Dose-dependent decrease in urea and creatinine levels. Inhibition of lipid peroxidation and pro-inflammatory cytokines (IL-6, IFN-γ, IL-33). Increased mRNA expression of Nrf2 and its downstream targets HO-1 and Nqo1. | [4][6] |
| Anti-arthritic Effects | TiO2-induced arthritis in mice | 100 mg/kg (i.p.) | Inhibition of mechanical and thermal hyperalgesia, joint edema, and leukocyte recruitment. Reduction in oxidative stress markers and pro-inflammatory cytokine production. | [18] |
| Cytotoxicity | A549 cancer cell line | - | IC50 value of 51.12 µM. | [19] |
Table 2: Clinical Studies Involving Hesperidin Methyl Chalcone
| Study Focus | Study Design | Intervention | Key Quantitative Findings | Reference |
| Venous Tone and Capillary Sealing | Double-blind, placebo-controlled | HMC and Ruscus extract combination | Decrease in venous capacity (p < 0.01) and lowering of capillary filtration rate (p < 0.01) with HMC. | [1][20] |
| Chronic Venous Insufficiency Symptoms | Open-label, randomized multicenter | CYCLO 3 FORT (Ruscus aculeatus, HMC, ascorbic acid) | More rapid and complete regression of symptoms compared to hydroxyethyl rutoside (p<0.01). Significant reduction in affected limb size that persisted after 90 days (p<0.01). | [8] |
| Lymphatic Function | In vitro study on human lymphatic smooth muscle cells | Ruscus/HMC/Vitamin C combination | Induced strong and reproducible concentration-dependent calcium mobilization in lymphatic smooth muscle cells. | [11] |
| Delayed-Onset Muscle Soreness (HMC Monotherapy) | Randomized, double-blinded, placebo-controlled | 500 mg HMC daily for 3 days | Improved exercise performance (51.3 vs 40.3 repetitions to failure, p = 0.0187). Inhibited CPK level increase (57.9 vs 90.5 U/L, p = 0.0391). Reduced muscle soreness on palpation (1.4 vs 2.6 VAS cm, p = 0.0439). | [21] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the investigation of HMC's vasoprotective effects.
Assessment of Capillary Fragility (Negative Suction Cup Method)
This method, also known as angiosterrometry, evaluates the resistance of capillaries to rupture under negative pressure.
-
Apparatus: An angiosterrometer or a similar device consisting of a suction cup connected to a vacuum source and a manometer.
-
Procedure:
-
The suction cup is applied to a standardized skin area (e.g., the flexor aspect of the forearm).
-
A negative pressure is applied and gradually increased or maintained at a specific level (e.g., 30 mmHg) for a defined duration (e.g., 1 minute).[22][23]
-
After releasing the pressure, the number of petechiae (small hemorrhagic spots) that have formed within the area of the suction cup is counted.
-
-
Endpoint: A lower number of petechiae indicates higher capillary resistance.
Measurement of Venous Tone
In vivo assessment of venous tone can be achieved through several methods, with the Mean Circulatory Filling Pressure (MCFP) being a key index.
-
Principle: MCFP is the pressure in the circulatory system when the heart is stopped and the blood is redistributed evenly. It is an indicator of the degree of filling of the vascular system and is influenced by venomotor tone.
-
Procedure (in animal models):
-
The animal is anesthetized and instrumented for the measurement of arterial and central venous pressures.
-
A brief circulatory arrest is induced (e.g., by inflating a balloon in the right atrium).
-
The equilibrium pressure reached in the vascular system during this arrest is the MCFP.
-
-
Endpoint: An increase in MCFP suggests an increase in venous tone. Other techniques include plethysmography and intravascular ultrasound.[1][3]
NF-κB Activation Assay (Immunofluorescence)
This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a hallmark of NF-κB activation.
-
Cell Culture and Treatment: Endothelial cells (e.g., HUVECs) are cultured on coverslips and treated with an inflammatory stimulus (e.g., TNF-α) with or without HMC.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent like 0.1-0.5% Triton X-100 to allow antibody access to intracellular proteins.[24][25][26]
-
Immunostaining:
-
Imaging and Analysis: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope. The fluorescence intensity of p65 in the nucleus and cytoplasm is quantified to determine the nuclear-to-cytoplasmic ratio, which is indicative of NF-κB activation.[11]
Nrf2/ARE Pathway Activation Assay (Luciferase Reporter Assay)
This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene under the control of the Antioxidant Response Element (ARE).
-
Cell Line: A stable cell line (e.g., HepG2 or MCF-7) transfected with a plasmid containing a luciferase reporter gene driven by an ARE promoter is used.[2][7][10][28]
-
Procedure:
-
The cells are seeded in a multi-well plate and treated with HMC or a vehicle control. A known Nrf2 activator (e.g., tert-butylhydroquinone) can be used as a positive control.[2]
-
After an incubation period (e.g., 24 hours), the cells are lysed.
-
A luciferase substrate is added to the cell lysate.
-
The luminescence, which is proportional to the luciferase activity and thus Nrf2 activation, is measured using a luminometer.[8]
-
-
Endpoint: An increase in luminescence compared to the control indicates activation of the Nrf2/ARE pathway.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by Hesperidin Methyl Chalcone and a general workflow for its investigation.
References
- 1. Measurement of body venous tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nrf2/ARE activation assay [bio-protocol.org]
- 3. ahajournals.org [ahajournals.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Hesperidin methyl chalcone interacts with NFκB Ser276 and inhibits zymosan-induced joint pain and inflammation, and RAW 264.7 macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hesperidin methyl chalcone ameliorates lipid metabolic disorders by activating lipase activity and increasing energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones [mdpi.com]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. mdpi.com [mdpi.com]
- 19. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 20. [Improving venous tone and capillary sealing. Effect of a combination of Ruscus extract and hesperidine methyl chalcone in healthy probands in heat stress] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of a preemptive intervention regimen with hesperidin methyl chalcone in delayed-onset muscle soreness in young adults: a randomized, double-blinded, and placebo-controlled trial study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. klosetraining.com [klosetraining.com]
- 23. Complex decongestive physiotherapy decreases capillary fragility in lipedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. sinobiological.com [sinobiological.com]
- 25. ptglab.com [ptglab.com]
- 26. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 27. fivephoton.com [fivephoton.com]
- 28. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Hesperidin Methyl Chalcone: A Potent Activator of the Nrf2 Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Hesperidin Methyl Chalcone (HMC) is a synthetic flavonoid derived from hesperidin, a compound abundant in citrus fruits.[1][2] The methylation of hesperidin enhances its water solubility and bioavailability, making HMC a compound of significant interest for its therapeutic potential.[2] Among its various biological activities, HMC has emerged as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress.[1][2][3] This guide provides a comprehensive technical overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to HMC's influence on the Nrf2 pathway.
Core Mechanism: How HMC Activates Nrf2 Signaling
The Nrf2 pathway is the primary cellular defense mechanism against oxidative and electrophilic stressors. Under homeostatic conditions, Nrf2 is held in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates Nrf2's ubiquitination and subsequent degradation by the proteasome.
Hesperidin Methyl Chalcone activates this pathway through a multi-step process:
-
Disruption of the Keap1-Nrf2 Complex: As a chalcone, HMC possesses an α,β-unsaturated carbonyl system, which can act as a Michael acceptor.[4][5] This structure allows HMC to interact with and modify the cysteine residues on the Keap1 protein.[4] This interaction is believed to induce a conformational change in Keap1, disrupting its ability to bind to Nrf2.[5] Furthermore, studies have shown that HMC treatment leads to a reduction in the total protein levels of Keap1, further promoting the release of Nrf2.[1][3][6]
-
Nrf2 Nuclear Translocation: Once freed from Keap1, Nrf2 is no longer targeted for degradation and can translocate from the cytoplasm into the nucleus.[2]
-
ARE Binding and Gene Transcription: Inside the nucleus, Nrf2 forms a heterodimer with small Maf (musculoaponeurotic fibrosarcoma) proteins. This complex then binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of a vast array of cytoprotective genes.[2][4]
-
Upregulation of Antioxidant Genes: The binding of the Nrf2-Maf heterodimer to AREs initiates the transcription of numerous Phase II detoxification and antioxidant enzymes. Key among these are Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1) , which play crucial roles in cellular protection against oxidative damage.[1][3][7][8]
Quantitative Data Presentation
The effects of Hesperidin Methyl Chalcone on the Nrf2 pathway have been quantified in preclinical models. The following table summarizes key findings from a study investigating HMC's protective effects against diclofenac-induced acute renal injury in mice.
| Experimental Model | Biomarker | Treatment | Effect Observed | Source |
| Mice with Diclofenac-Induced Acute Kidney Injury | Nrf2 mRNA (Renal Tissue) | HMC (0.03–3 mg/kg) | Significant Increase | [1][2] |
| Mice with Diclofenac-Induced Acute Kidney Injury | HO-1 mRNA (Renal Tissue) | HMC (0.03–3 mg/kg) | Robust Increase | [1][2] |
| Mice with Diclofenac-Induced Acute Kidney Injury | Nqo1 mRNA (Renal Tissue) | HMC (0.03–3 mg/kg) | Significant Increase | [1][2] |
| Mice with Diclofenac-Induced Acute Kidney Injury | Keap1 Protein (Renal Tissue) | HMC (0.03–3 mg/kg) | Reduction | [1][3] |
| UVB-Irradiated Hairless Mice | Nrf2 mRNA (Skin) | Topical HMC | Enhanced Expression | [4] |
| UVB-Irradiated Hairless Mice | HO-1 mRNA (Skin) | Topical HMC | Enhanced Expression | [4] |
Experimental Protocols
Investigating the impact of HMC on the Nrf2 signaling pathway requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
This protocol is designed to determine the protein levels of Nrf2 in cytoplasmic and nuclear fractions, as well as total Keap1 levels.
-
Cell Lysis and Fractionation:
-
Treat cells with HMC at desired concentrations and time points.
-
Harvest cells and wash twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Perform cellular fractionation using a commercial kit (e.g., Active Motif Nuclear Extract Kit) or a manual douncing protocol to separate cytoplasmic and nuclear extracts.[9][10] Use appropriate lysis buffers containing protease and phosphatase inhibitors.
-
Determine protein concentration for each fraction using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) from each sample onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies and dilutions:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:2000) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ.[11]
-
This method quantifies the mRNA expression levels of Nrf2 and its downstream targets, HO-1 and NQO1.[13][14][15][16]
-
RNA Extraction and cDNA Synthesis:
-
Following HMC treatment of cells or tissues, extract total RNA using a reagent like TRIzol or a commercial RNA isolation kit.[17][18]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript II kit) according to the manufacturer's protocol.[17][18]
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture in a 96-well plate. Each reaction should include:
-
Perform the qPCR using a real-time PCR system. A typical thermal cycling protocol is:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Include a melt curve analysis at the end if using SYBR Green to ensure product specificity.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.[19]
-
This cell-based assay measures the ability of HMC to inhibit intracellular reactive oxygen species (ROS) generation.[20] It utilizes the probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Principle: Cell-permeable DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21][22][23] Antioxidants like HMC will reduce ROS levels, thereby decreasing the fluorescence intensity.
-
Protocol:
-
Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom microplate and culture until confluent.
-
Remove the culture medium and wash the cells gently with PBS.
-
Pre-incubate the cells with various concentrations of HMC (and a known antioxidant control like Quercetin) for 1-2 hours.
-
Add the DCFH-DA probe (e.g., 25 µM) to the wells and incubate for an additional 30-60 minutes in the dark at 37°C.[22]
-
Wash the cells three times with PBS to remove the extracellular probe.
-
Induce oxidative stress by adding a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or H₂O₂.[20][24]
-
Immediately begin measuring fluorescence using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[21]
-
Record fluorescence intensity every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve for fluorescence versus time.
-
Determine the percent inhibition of ROS formation for each HMC concentration compared to the untreated (control) wells.
-
Conclusion and Future Directions
Hesperidin Methyl Chalcone is a promising natural-derived compound that effectively activates the Nrf2 signaling pathway.[2][3] The mechanism of action involves the disruption of the inhibitory Keap1-Nrf2 complex, leading to the nuclear translocation of Nrf2 and the subsequent transcriptional upregulation of a suite of critical antioxidant and detoxification genes, including HO-1 and NQO1.[1][2][6]
For researchers and drug development professionals, HMC represents a valuable tool for studying cellular redox biology and a potential therapeutic candidate for a wide range of pathologies underpinned by oxidative stress, such as inflammatory conditions, neurodegenerative diseases, and drug-induced organ injury.[1][2] Future research should focus on elucidating the precise molecular interactions between HMC and Keap1, defining its efficacy and safety in more advanced preclinical models, and exploring its potential in combination therapies to enhance cellular resilience against oxidative damage.
References
- 1. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hesperidin Methyl Chalcone Reduces the Arthritis Caused by TiO2 in Mice: Targeting Inflammation, Oxidative Stress, Cytokine Production, and Nociceptor Sensory Neuron Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Docosahexaenoic Acid Induces Expression of Heme Oxygenase-1 and NAD(P)H:quinone Oxidoreductase through Activation of Nrf2 in Human Mammary Epithelial Cells [mdpi.com]
- 8. Induction of heme oxygenase-1 (HO-1) and NAD[P]H: quinone oxidoreductase 1 (NQO1) by a phenolic antioxidant, butylated hydroxyanisole (BHA) and its metabolite, tert-butylhydroquinone (tBHQ) in primary-cultured human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for separation of the nuclear and the cytoplasmic fractions of Xenopus laevis embryonic cells for studying protein shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Transcriptional modulation of the NAD(P)H:quinone oxidoreductase 1 by mercury in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction of human NAD(P)H:quinone oxidoreductase (NQO1) gene expression by the flavonol quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. 2.11. Assessment of Gene Expression Related to Inflammation and Oxidative Stress by Quantitative RT-PCR [bio-protocol.org]
- 19. Gene expression evaluation of antioxidant enzymes in patients with hepatocellular carcinoma: RT-qPCR and bioinformatic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Resveratrol-loaded Nanoparticles Induce Antioxidant Activity against Oxidative Stress [animbiosci.org]
- 21. doc.abcam.com [doc.abcam.com]
- 22. cosmobiousa.com [cosmobiousa.com]
- 23. bioquochem.com [bioquochem.com]
- 24. researchgate.net [researchgate.net]
Hesperidin Methyl Chalcone: A Technical Guide to its Discovery in Citrus Derivatives, Bioactivity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hesperidin methyl chalcone (HMC) is a semi-synthetic flavonoid derived from hesperidin, a bioflavonoid abundantly found in the peel of citrus fruits. This technical guide provides an in-depth overview of the discovery of HMC, its synthesis from citrus-derived hesperidin, and its significant biological activities, with a focus on its anti-inflammatory and antioxidant properties. Detailed experimental protocols for the extraction of the precursor hesperidin, the chemical synthesis of HMC, and key bioactivity assays are presented. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, this guide includes visualizations of the core signaling pathways modulated by HMC and a comprehensive experimental workflow, rendered using Graphviz, to provide a clear understanding of the scientific principles and methodologies.
Introduction
Hesperidin, a flavanone glycoside, is a major flavonoid in citrus fruits, particularly in the peels of oranges and tangerines.[1][2] Despite its various reported health benefits, the therapeutic potential of hesperidin is limited by its poor water solubility, which in turn affects its bioavailability.[2][3] To overcome this limitation, chemical modifications have been explored, leading to the synthesis of hesperidin methyl chalcone (HMC).[2] HMC is formed through the methylation of hesperidin under alkaline conditions, a process that opens the flavanone ring to form the more water-soluble chalcone structure.[2][4] This enhanced solubility significantly improves its absorption and metabolic stability.[5] HMC has demonstrated potent anti-inflammatory, antioxidant, and vasoprotective properties, making it a compound of great interest for pharmaceutical and nutraceutical applications.[5][6] This guide will delve into the technical aspects of HMC, from its origins in citrus fruit to its mechanisms of action and the methodologies used to study it.
From Citrus Peel to Hesperidin Methyl Chalcone: Extraction and Synthesis
The journey from a citrus peel to the bioactive HMC involves two key stages: the extraction of the precursor, hesperidin, and its subsequent chemical modification.
Extraction of Hesperidin from Citrus Peels
Several methods have been developed for the efficient extraction of hesperidin from citrus peels. The choice of method can significantly impact the yield and purity of the final product.
Experimental Protocol: Alkaline Extraction of Hesperidin
This protocol is a traditional and widely used method for hesperidin extraction.
-
Preparation of Raw Material:
-
Take fresh citrus peels and dry them at 50-70°C until a constant weight is achieved.
-
Grind the dried peels into a fine powder.
-
Optional: Defat the powdered peel by maceration in petroleum ether (e.g., 60-80°C) for 2-4 hours to remove lipids and other nonpolar compounds. Filter and retain the solid residue.
-
-
Alkaline Extraction:
-
Suspend the dried peel powder in an aqueous solution of sodium hydroxide (NaOH) with a pH adjusted to 11-11.5.
-
Stir the mixture at room temperature for 1 hour.
-
-
Precipitation of Hesperidin:
-
Separate the insoluble solids by filtration.
-
Acidify the filtrate by adding a mineral acid (e.g., hydrochloric acid) to a pH of 4.2-4.5.
-
Heat the acidified solution to 40-45°C and maintain this temperature for 12-24 hours to allow for the crystallization of hesperidin.
-
-
Purification:
-
Collect the hesperidin crystals by filtration.
-
Wash the crystals with a 1:1 (v/v) solution of acetone and water to obtain pure hesperidin.
-
Dry the purified hesperidin crystals under a vacuum.
-
Table 1: Comparison of Hesperidin Extraction Methods and Yields
| Extraction Method | Solvent/Reagents | Temperature | Duration | Yield | Source |
| Alkaline Extraction | NaOH (pH 11-11.5), HCl | Room Temp, 40-45°C | 1h extraction, 12-24h precipitation | 60-70% hesperidin content in flavonoid complex | (Padilla de la Rosa et al., 2018) |
| Methanolic Extraction (Soxhlet) | Methanol | 65°C | 4 hours | ~2.35 g from 250 g peel | (Al-Ashaal and El-Sheltawy, 2011) |
| Ethanolic Extraction | 70% (v/v) Ethanol | Room Temperature | 2 hours | ~2.2 mg/g of dry peel | (Inoue et al., 2010) |
| Hot Methanol Extraction | Methanol | 55°C | 3.5 hours | ~2.5% | (Victor et al., 2020) |
Synthesis of Hesperidin Methyl Chalcone (HMC)
HMC is synthesized from hesperidin through methylation in an alkaline medium. This process not only attaches methyl groups but also induces the isomeric transformation of the flavanone into a chalcone.[4]
Experimental Protocol: Synthesis of HMC using Dimethylsulfate
This protocol describes a common method for the synthesis of HMC.
-
Reaction Setup:
-
Dissolve 500 mg of purified hesperidin in 5 ml of 5% NaOH solution in a suitable reaction vessel.
-
While stirring continuously, add 100 mg of dimethylsulfate to the solution.
-
-
Reaction:
-
Continue stirring the reaction mixture for 8 hours at room temperature.
-
-
Work-up and Extraction:
-
Adjust the pH of the final solution to 5 using a suitable acid.
-
Keep the solution overnight at this pH while stirring, then filter the mixture.
-
Extract the aqueous solution three times with 30 ml of n-butanol.
-
-
Isolation of HMC:
-
Combine the n-butanol extracts and evaporate the solvent using a rotary evaporator to yield a yellow mass, which is the crude HMC.
-
Note: Other methylation methods, such as using methyl iodide-sodium hydride, have also been reported and may offer higher efficiency.[2] The final product is typically a mixture of fully and partially methoxylated hesperidin in both flavanone and chalcone forms.[4]
Physicochemical Properties
The structural modification of hesperidin to HMC leads to significant changes in its physicochemical properties, most notably its solubility.
Table 2: Solubility of Hesperidin and Hesperidin Methyl Chalcone
| Compound | Solvent | Solubility | Source |
| Hesperidin | Water (25°C) | 4.95 µg/mL (very poorly soluble) | (Serra et al., as cited in Ghate et al., 2015) |
| Hesperidin | Ethanol (25°C) | 3.45 x 10⁻⁵ (mole fraction) | |
| Hesperidin Methyl Chalcone | Water | Easily soluble | [7] |
| Hesperidin Methyl Chalcone | Ethanol | Easily soluble | [7] |
| Hesperidin Methyl Chalcone | Methanol | Easily soluble | [7] |
Biological Activities and Mechanisms of Action
HMC exhibits a range of biological activities, with its antioxidant and anti-inflammatory effects being the most extensively studied. These activities are primarily attributed to its ability to modulate key signaling pathways.
Anti-inflammatory and Analgesic Effects
HMC has been shown to reduce inflammation and pain in various experimental models.[8] Its anti-inflammatory action is, in part, mediated by the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]
Signaling Pathway: HMC-mediated Inhibition of NF-κB
Caption: HMC inhibits the NF-κB signaling pathway.
Antioxidant Effects
HMC's antioxidant properties are linked to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Signaling Pathway: HMC-mediated Activation of Nrf2
Caption: HMC activates the Nrf2 antioxidant pathway.
Table 3: Quantitative Data on the Biological Activity of Hesperidin Methyl Chalcone
| Biological Effect | Model | Treatment | Result | Source |
| Anti-inflammatory | Mouse model of gout arthritis | 3-30 mg/kg HMC (oral) | Dose-dependent reduction in hyperalgesia (44%), edema (54%), and leukocyte infiltration (70%) | [6] |
| NF-κB Inhibition | Mouse model of gout arthritis | 30 mg/kg HMC | 41% inhibition of MSU-induced NF-κB activation | [6] |
| Cytokine Modulation | Mouse model of gout arthritis | 30 mg/kg HMC | Reduction of IL-1β (35%), TNF-α (72%), IL-6 (37%) | [6] |
| Antioxidant (in vivo) | Mouse model of gout arthritis | 30 mg/kg HMC | Increased GSH (62%), FRAP (78%), and ABTS (73%) | [6] |
| Nrf2/HO-1 Activation | Mouse model of gout arthritis | 30 mg/kg HMC | 3.9-fold increase in Nrf2 mRNA and 5.1-fold increase in HO-1 mRNA | [6] |
| Anticancer | A549 cancer cell line | HMC | IC50 value of 51.12 µM | [9] |
Experimental Protocols for Bioactivity Assessment
This section provides detailed methodologies for key experiments used to evaluate the biological activity of HMC.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Mix 300 mM sodium acetate solution and glacial acetic acid solution to achieve a pH of 3.6.
-
TPTZ Solution (10 mM): Dissolve 10 mM of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.
-
FeCl₃ Solution (20 mM): Prepare a 20 mM solution of ferric chloride.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Prepare this reagent fresh and warm it to 37°C before use.
-
-
Assay Procedure:
-
Pipette 3.995 ml of the working FRAP reagent into a test tube.
-
Add 5 µl of the HMC sample (appropriately diluted) and mix thoroughly.
-
Incubate the mixture at 37°C for 30 minutes.
-
Measure the absorbance of the solution at 593 nm against a blank.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of FeSO₄.
-
The FRAP value is expressed as mg of Trolox equivalent per gram of the sample.
-
ABTS Radical Scavenging Assay
This assay evaluates the ability of a sample to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS radical cation.
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 5 µl of the HMC sample to 3.995 ml of the diluted ABTS radical solution.
-
Measure the absorbance at 734 nm after 30 minutes of incubation.
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: % Inhibition = ((Abs_control - Abs_sample) / Abs_control) * 100
-
Trolox is typically used as a standard.
-
NF-κB Luciferase Reporter Assay
This cell-based assay quantifies the activation of the NF-κB pathway by measuring the expression of a luciferase reporter gene under the control of NF-κB response elements.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect the cells with a plasmid containing the firefly luciferase gene driven by an NF-κB responsive promoter and a control plasmid with a constitutively expressed Renilla luciferase gene (for normalization).
-
-
Treatment:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of HMC for a specified time (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for a further period (e.g., 6-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage inhibition of NF-κB activation by HMC compared to the stimulated control.
-
Nrf2 Luciferase Reporter Assay
This assay is similar to the NF-κB assay but measures the activation of the Nrf2 pathway.
-
Cell Culture and Transfection:
-
Use a cell line (e.g., HepG2) transfected with a plasmid containing the firefly luciferase gene under the control of an Antioxidant Response Element (ARE).
-
-
Treatment:
-
Seed the cells in a multi-well plate.
-
Treat the cells with different concentrations of HMC for a specified duration (e.g., 6 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly luciferase activity using a luciferase assay reagent.
-
-
Data Analysis:
-
The Nrf2 activation is reported as the fold induction of luciferase activity relative to untreated control cells.
-
Comprehensive Experimental Workflow
The following diagram illustrates the complete workflow from the processing of citrus raw material to the biological evaluation of HMC.
Caption: Workflow from citrus peel to HMC and its bio-evaluation.
Conclusion
Hesperidin methyl chalcone represents a promising, more bioavailable derivative of the naturally occurring citrus flavonoid, hesperidin. Its enhanced water solubility allows for greater therapeutic potential, which has been demonstrated through its potent anti-inflammatory and antioxidant activities. The modulation of the NF-κB and Nrf2 signaling pathways appears to be central to its mechanism of action. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in exploring the full potential of this valuable citrus fruit derivative. Further research focusing on optimizing synthesis yields, conducting detailed pharmacokinetic and toxicological studies, and exploring a broader range of therapeutic applications is warranted.
References
- 1. Nrf2 luciferase reporter assay. [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Hesperidin Methylchalcone Suppresses Experimental Gout Arthritis in Mice by Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Lifeasible [lifeasible.com]
- 8. Hesperidin methyl chalcone interacts with NFκB Ser276 and inhibits zymosan-induced joint pain and inflammation, and RAW 264.7 macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vivo Mouse Models for Hesperidin Methyl Chalcone Anti-Inflammatory Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hesperidin methyl chalcone (HMC) is a water-soluble derivative of the flavonoid hesperidin, found in citrus fruits. It has garnered significant interest in the scientific community for its potent anti-inflammatory and antioxidant properties. Preclinical studies in various mouse models have demonstrated its efficacy in mitigating inflammatory responses. These application notes provide detailed protocols for inducing and evaluating inflammation in mice to test the anti-inflammatory effects of HMC, summarize key quantitative data from relevant studies, and illustrate the underlying signaling pathways.
Key Signaling Pathways in HMC Anti-Inflammatory Action
Hesperidin methyl chalcone exerts its anti-inflammatory effects primarily through the modulation of two key signaling pathways: the NF-κB and the Nrf2 pathways.
NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In inflammatory states, NF-κB is activated and translocates to the nucleus, initiating the transcription of these inflammatory mediators. HMC has been shown to inhibit the activation of the NF-κB pathway.[1][2][3][4] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][3]
Nrf2 Signaling Pathway:
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of antioxidant enzymes. HMC has been shown to activate the Nrf2 signaling pathway, thereby enhancing the cellular antioxidant defense mechanisms.[5][6][7][8]
Experimental Protocols
Several in vivo mouse models can be utilized to assess the anti-inflammatory properties of HMC. The choice of model depends on the specific aspect of inflammation being investigated (e.g., acute vs. chronic, specific organ involvement).
General Experimental Workflow
The following diagram outlines a general workflow for an in vivo anti-inflammatory assay.
Protocol 1: Carrageenan-Induced Paw Edema in Mice (Acute Inflammation)
This is a widely used and reproducible model for studying acute inflammation.[9][10]
Materials:
-
Male Swiss mice (20-25 g)
-
Hesperidin Methyl Chalcone (HMC)
-
Carrageenan (lambda, Type IV)
-
Phosphate-buffered saline (PBS)
-
Positive control drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide mice into the following groups (n=6-8 per group):
-
Control: No treatment.
-
Vehicle: Vehicle used to dissolve HMC (e.g., saline).
-
HMC-treated: Different doses of HMC (e.g., 10, 30, 100 mg/kg).
-
Positive Control: Indomethacin (e.g., 10 mg/kg).
-
-
Drug Administration: Administer HMC or vehicle intraperitoneally (i.p.) or orally 1 hour before carrageenan injection. Administer the positive control as per its known optimal administration route and time.
-
Induction of Edema: Inject 50 µL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each mouse. Inject 50 µL of sterile saline into the left hind paw as a control.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Edema: Calculate the increase in paw volume (in mL) or thickness (in mm) by subtracting the initial measurement from the measurements at each time point.
-
Percentage of Inhibition: Calculate using the formula: % Inhibition = [(Edema_vehicle - Edema_treated) / Edema_vehicle] * 100
-
-
Tissue Collection and Analysis (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue for histological analysis or measurement of inflammatory markers like myeloperoxidase (MPO) activity and cytokine levels (TNF-α, IL-1β).
Protocol 2: TPA-Induced Ear Edema in Mice (Topical Inflammation)
This model is suitable for evaluating the anti-inflammatory effects of topically or systemically administered compounds.[11]
Materials:
-
Male Swiss mice (20-25 g)
-
Hesperidin Methyl Chalcone (HMC)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Acetone
-
Positive control drug (e.g., Indomethacin)
-
Micrometer or punch biopsy tool
-
Microbalance
Procedure:
-
Animal Acclimatization and Grouping: Follow the same procedures as in Protocol 1.
-
Drug Administration:
-
Topical: Dissolve HMC in a suitable vehicle (e.g., acetone) and apply a specific volume (e.g., 20 µL) to the inner and outer surfaces of the right ear 30 minutes before TPA application.
-
Systemic: Administer HMC i.p. or orally 1 hour before TPA application.
-
-
Induction of Edema: Apply 20 µL of TPA solution (e.g., 2.5 µg in acetone) to the inner and outer surfaces of the right ear. Apply the vehicle (acetone) to the left ear as a control.
-
Measurement of Ear Edema:
-
Thickness: Measure the thickness of both ears using a digital micrometer at various time points (e.g., 1, 3, 6, 24 hours) after TPA application.
-
Weight: At the end of the experiment (e.g., 6 or 24 hours), euthanize the mice and take a standard-sized punch biopsy (e.g., 6 mm) from both ears. Weigh the biopsies to determine the increase in weight due to edema.
-
-
Calculation of Edema and Inhibition:
-
Edema: Calculate the difference in thickness or weight between the right (TPA-treated) and left (vehicle-treated) ears.
-
Percentage of Inhibition: Calculate using the formula: % Inhibition = [(Edema_vehicle - Edema_treated) / Edema_vehicle] * 100
-
-
Tissue Analysis (Optional): The ear tissue can be used for histological examination or measurement of MPO activity and cytokine levels.
Data Presentation
The following tables summarize quantitative data from various studies on the anti-inflammatory effects of Hesperidin Methyl Chalcone in different mouse models.
Table 1: Effect of HMC on Edema in Different Mouse Models
| Inflammation Model | HMC Dose (mg/kg) | Route | % Inhibition of Edema | Reference |
| Carrageenan-induced Paw Edema | 30 | i.p. | ~50% at 3h | [4] |
| Zymosan-induced Knee Edema | 10, 30, 100 | i.p. | Dose-dependent reduction | [1] |
| TiO2-induced Joint Edema | 100 | i.p. | Significant reduction | |
| UVB-induced Skin Edema | 300 | i.p. | Significant inhibition | |
| Acetic Acid-induced Colonic Edema | 30 | i.p. | Significant reduction | [2][3] |
Table 2: Effect of HMC on Pro-inflammatory Cytokine Production in Mice
| Inflammation Model | HMC Dose (mg/kg) | Cytokine | % Reduction | Reference |
| Carrageenan-induced Paw Inflammation | 30 | TNF-α | ~40% | [4] |
| IL-1β | ~50% | [4] | ||
| Zymosan-induced Arthritis | 100 | TNF-α | Significant reduction | [1] |
| IL-1β | Significant reduction | [1] | ||
| TiO2-induced Arthritis | 100 | TNF-α | Significant reduction | [6] |
| IL-1β | Significant reduction | [6] | ||
| Acetic Acid-induced Colitis | 30 | TNF-α | Significant reduction | [2][3] |
| IL-1β | Significant reduction | [2][3] | ||
| IL-6 | Significant reduction | [2][3] | ||
| Diclofenac-induced Renal Injury | 3 | IL-6 | Significant reduction | [5] |
| IFN-γ | Significant reduction | [5] |
Table 3: Effect of HMC on Oxidative Stress Markers in Mice
| Inflammation Model | HMC Dose (mg/kg) | Marker | Effect | Reference |
| TiO2-induced Arthritis | 100 | GSH | Increased levels | |
| gp91phox mRNA | Decreased expression | [6] | ||
| Superoxide Anion | Decreased production | [6] | ||
| UVB-induced Skin Damage | 300 | GSH | Maintained levels | |
| Catalase | Maintained levels | [12] | ||
| Superoxide Anion | Inhibited generation | [12] | ||
| Diclofenac-induced Renal Injury | 3 | GSH | Re-established levels | [5] |
| Lipid Peroxidation | Inhibited | [5] | ||
| Nrf2 mRNA | Increased expression | [5][7] | ||
| HO-1 mRNA | Increased expression | [5] |
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the anti-inflammatory properties of hesperidin methyl chalcone in vivo. The selection of the appropriate mouse model and the careful execution of the experimental procedures are critical for obtaining reliable and reproducible data. The summarized data and depicted signaling pathways highlight the significant potential of HMC as a therapeutic agent for inflammatory conditions, warranting further investigation in the field of drug discovery and development.
References
- 1. Hesperidin methyl chalcone interacts with NFκB Ser276 and inhibits zymosan-induced joint pain and inflammation, and RAW 264.7 macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and anti-inflammatory effects of hesperidin methyl chalcone in experimental ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of the flavonoid hesperidin methyl chalcone in inflammation and pain in mice: role of TRPV1, oxidative stress, cytokines and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones [mdpi.com]
- 9. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Hesperidin methyl chalcone inhibits oxidative stress and inflammation in a mouse model of ultraviolet B irradiation-induced skin damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hesperidin Methyl Chalcone Dose-Response in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-dependent effects of Hesperidin Methyl Chalcone (HMC) in various murine models of disease. The included protocols and data are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of HMC.
Quantitative Data Summary
The following tables summarize the dose-response relationships of Hesperidin Methyl Chalcone observed in different murine models.
Table 1: Anti-inflammatory and Analgesic Effects of HMC in Murine Arthritis Models
| Murine Model | HMC Dose (mg/kg) | Route | Key Efficacy Endpoints | Result | Citation |
| Titanium Dioxide-Induced Arthritis | 10, 30, 100 | i.p. | Mechanical Hyperalgesia | Dose-dependent reduction; 100 mg/kg showed significant activity. | [1][2] |
| Zymosan-Induced Arthritis | 10, 30, 100 | i.p. | Mechanical Hypersensitivity, Knee Joint Edema | Dose-dependent reduction. | [3] |
| Monosodium Urate (MSU) Crystal-Induced Gout Arthritis | 3, 10, 30 | p.o. | Hyperalgesia, Edema, Leukocyte Infiltration | Dose-dependent reduction; 30 mg/kg reduced hyperalgesia by 44%, edema by 54%, and leukocyte infiltration by 70%. | [4] |
| Complete Freund's Adjuvant (CFA)-Induced Inflammation | 3-100 | i.p. | Paw Flinching and Licking, Mechanical and Thermal Hyperalgesia | Inhibition of inflammatory and pain responses. | [5] |
| Carrageenan-Induced Inflammation | 3-100 | i.p. | Mechanical and Thermal Hyperalgesia | Inhibition of hyperalgesia. | [5] |
Table 2: Effects of HMC on Oxidative Stress and Renal Injury
| Murine Model | HMC Dose (mg/kg) | Route | Key Efficacy Endpoints | Result | Citation |
| Diclofenac-Induced Acute Renal Injury | 0.03, 0.3, 3 | i.p. | Urea and Creatinine Levels | Dose-dependent decrease; 3 mg/kg was the most effective dose. | [6][7] |
| Diclofenac-Induced Acute Renal Injury | 3 | i.p. | Plasma IL-6, IFN-γ, IL-33 | Reduction in cytokine levels. | [6][7] |
| Diclofenac-Induced Acute Renal Injury | 3 | i.p. | Renal FRAP, ABTS, GSH levels | Restoration of antioxidant parameters. | [6] |
| Isoproterenol-Induced Myocardial Infarction (Rat Model) | 30 | i.p. | Cardiac LDH, AST, ALT | Significant decrease in cardiac enzyme levels. | [8] |
Table 3: Effects of HMC on Skin Inflammation and Metabolic Disorders
| Murine Model | HMC Dose (mg/kg) | Route | Key Efficacy Endpoints | Result | Citation |
| UVB Irradiation-Induced Skin Damage | 300 | i.p. | Skin Edema, Neutrophil Recruitment, MMP-9 Activity | Inhibition of inflammatory responses. | [9][10] |
| UVB Irradiation-Induced Skin Damage | Topical Formulation | Topical | Skin Edema, Depletion of Antioxidant Capacity | Inhibition of edema and restoration of antioxidant levels. | [11] |
| High-Fat Diet-Induced Hepatic Steatosis | Not specified in vivo | - | Hepatic Steatosis | Ameliorated obesity and its complications. | [12][13] |
Experimental Protocols
Murine Model of Titanium Dioxide-Induced Arthritis
Objective: To assess the anti-inflammatory and analgesic effects of HMC in a model of chronic arthritis.
Materials:
-
Male Swiss mice
-
Titanium Dioxide (TiO2)
-
Hesperidin Methyl Chalcone (HMC)
-
Sterile saline solution (0.9% NaCl)
-
Intra-articular (i.a.) injection needles
-
Intraperitoneal (i.p.) injection needles
Protocol:
-
Induce arthritis by a single intra-articular injection of 3 mg of TiO2 suspended in 10 µL of sterile saline into the knee joint.[1]
-
Evaluate the induction of the arthritis model by measuring mechanical hyperalgesia and edema 24 hours post-TiO2 injection.[1]
-
Twenty-four hours after the TiO2 injection, begin treatment with HMC.
-
Prepare HMC solutions in sterile saline for intraperitoneal administration at doses of 10, 30, and 100 mg/kg.[1][2]
-
Administer the prepared HMC solutions or vehicle (saline) intraperitoneally.
-
Assess mechanical hyperalgesia at 1, 3, 5, 7, and 24 hours after the first HMC treatment and then every other day for up to 30 days.[1]
-
Measure joint edema using a caliper at the same time points.[1]
Murine Model of Diclofenac-Induced Acute Renal Injury
Objective: To evaluate the protective effects of HMC against NSAID-induced kidney damage.
Materials:
-
Mice
-
Diclofenac (sodium salt)
-
Hesperidin Methyl Chalcone (HMC)
-
Sterile saline solution
-
Oral gavage needles
-
Intraperitoneal (i.p.) injection needles
-
Blood collection tubes
-
Urine collection apparatus
Protocol:
-
Administer a single toxic dose of diclofenac (200 mg/kg) orally to the mice.[6]
-
Thirty minutes after diclofenac administration, treat the mice with HMC via the intraperitoneal route.[6]
-
Prepare HMC solutions in sterile saline for intraperitoneal administration at doses of 0.03, 0.3, and 3 mg/kg.[6][7]
-
Collect blood, kidney, and urine samples 24 hours after the diclofenac administration.[6]
-
Analyze blood samples for urea and creatinine levels to assess renal function.[6][7]
-
Process kidney tissue to measure oxidative stress markers (e.g., FRAP, ABTS, GSH, and TBARS) and cytokine levels (e.g., IL-1β, IL-6, IFN-γ, IL-33, and IL-10).[6][7]
-
Analyze urine for markers of kidney injury, such as Neutrophil Gelatinase-Associated Lipocalin (NGAL).[6]
Signaling Pathways and Experimental Workflows
HMC Signaling Pathways
Hesperidin Methyl Chalcone exerts its anti-inflammatory and antioxidant effects through the modulation of key signaling pathways, primarily by inhibiting the pro-inflammatory NF-κB pathway and activating the antioxidant Nrf2 pathway.
Caption: HMC's dual mechanism of action.
Experimental Workflow for In Vivo Dose-Response Study
The following diagram illustrates a typical workflow for conducting a dose-response study of HMC in a murine model of inflammation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Hesperidin methyl chalcone interacts with NFκB Ser276 and inhibits zymosan-induced joint pain and inflammation, and RAW 264.7 macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hesperidin Methylchalcone Suppresses Experimental Gout Arthritis in Mice by Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effects of the flavonoid hesperidin methyl chalcone in inflammation and pain in mice: role of TRPV1, oxidative stress, cytokines and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Hesperidin methyl chalcone reduces oxidative damage in rat myocardium. [wisdomlib.org]
- 9. Hesperidin methyl chalcone inhibits oxidative stress and inflammation in a mouse model of ultraviolet B irradiation-induced skin damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Topical formulation containing hesperidin methyl chalcone inhibits skin oxidative stress and inflammation induced by ultraviolet B irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hesperidin methyl chalcone ameliorates lipid metabolic disorders by activating lipase activity and increasing energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Hesperidin Methyl Chalcone in RAW 264.7 Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the anti-inflammatory properties of Hesperidin Methyl Chalcone (HMC) in RAW 264.7 macrophage cells. The described methodologies cover cytotoxicity assessment, measurement of key inflammatory mediators, and analysis of underlying signaling pathways.
Introduction
Hesperidin Methyl Chalcone (HMC) is a flavonoid derivative known for its anti-inflammatory and antioxidant properties.[1][2] Macrophages, such as the RAW 264.7 cell line, are pivotal in the inflammatory response, releasing pro-inflammatory cytokines and mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) upon activation. This document outlines a detailed protocol to investigate the potential of HMC to modulate these inflammatory responses in a well-established in vitro model. The primary mechanism of action explored is the inhibition of the NF-κB signaling pathway.[1][2][3]
Data Presentation
The following tables summarize quantitative data on the effects of Hesperidin Methyl Chalcone on RAW 264.7 macrophages, as reported in scientific literature.
Table 1: Effect of Hesperidin Methyl Chalcone on Pro-inflammatory Cytokine Production
| Concentration of HMC | Stimulant | Target Cytokine | % Inhibition | Reference |
| 30 µM | Zymosan (300 µg/mL) | IL-33 | Not specified | [2] |
| 100 µM | Zymosan (300 µg/mL) | IL-33 | Not specified | [2] |
| 300 µM | Zymosan (300 µg/mL) | IL-33 | Significant reduction | [2] |
| 30 µM | Zymosan (300 µg/mL) | TNF-α | Not specified | [2] |
| 100 µM | Zymosan (300 µg/mL) | TNF-α | Not specified | [2] |
| 300 µM | Zymosan (300 µg/mL) | TNF-α | Significant reduction | [2] |
| 30 µM | Zymosan (300 µg/mL) | IL-6 | Not specified | [2] |
| 100 µM | Zymosan (300 µg/mL) | IL-6 | Not specified | [2] |
| 300 µM | Zymosan (300 µg/mL) | IL-6 | Significant reduction | [2] |
Table 2: Effect of Chalcone Derivatives on Nitric Oxide (NO) Production
| Compound | Concentration | Stimulant | % Inhibition of NO Production | Reference |
| Chalcone Derivative (CH) | 10-30 µM | LPS (1 µg/mL) | Significant reduction | [4] |
| Chalcone Derivative (YJI-108) | Not specified | LPS | Potent inhibition | [5] |
| 2,6′-dimethoxychalcone | 1.25-10 µM | LPS (1 µg/mL) | Dose-dependent reduction | [6][7] |
Experimental Protocols
A general workflow for testing Hesperidin Methyl Chalcone in RAW 264.7 macrophages is depicted below.
Caption: Experimental workflow for HMC testing in RAW 264.7 cells.
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
This assay determines the non-toxic concentration range of HMC.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[8]
-
Treatment: Replace the medium with fresh medium containing various concentrations of HMC. Incubate for another 24 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of NO, a key inflammatory mediator.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[6] Pre-treat the cells with non-toxic concentrations of HMC for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) (1 µg/mL) or Zymosan (300 µg/mL) and incubate for 24 hours.[2][6]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid).[6]
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol is for measuring the levels of TNF-α and IL-6.
-
Cell Seeding, Treatment, and Stimulation: Follow the same procedure as for the NO production assay (Section 3.3, steps 1 and 2).
-
Supernatant Collection: Collect the cell culture supernatant and store it at -80°C until use.[9]
-
ELISA Procedure: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.
-
Data Analysis: Calculate the cytokine concentrations based on the standard curves provided with the kits.
Western Blot Analysis for NF-κB Signaling Pathway
This method is used to assess the effect of HMC on the activation of the NF-κB pathway.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with HMC before stimulating with LPS.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and incubate with primary antibodies against phosphorylated p65, total p65, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathway
Hesperidin Methyl Chalcone has been shown to inhibit the NF-κB signaling pathway in RAW 264.7 macrophages.[1][2] The activation of this pathway by stimuli like LPS or zymosan leads to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). HMC is suggested to interfere with the phosphorylation of the p65 subunit at Ser276, thereby inhibiting its transcriptional activity.[1]
Caption: HMC's inhibitory effect on the NF-κB signaling pathway.
References
- 1. Hesperidin methyl chalcone interacts with NFκB Ser276 and inhibits zymosan-induced joint pain and inflammation, and RAW 264.7 macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Role of nuclear factor-kappaB and heme oxygenase-1 in the mechanism of action of an anti-inflammatory chalcone derivative in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YL-I-108, a synthetic chalcone derivative, inhibits lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 murine macrophages: involvement of heme oxygenase-1 induction and blockade of activator protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2′-Hydroxy-2,6′-dimethoxychalcone in RAW 264.7 and B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Topical Formulation Development of Hesperidin Methyl Chalcone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of topical formulations containing Hesperidin Methyl Chalcone (HMC). This document outlines the physicochemical properties of HMC, its biological activities relevant to dermatology, and detailed protocols for formulation, characterization, and efficacy testing.
Introduction to Hesperidin Methyl Chalcone (HMC)
Hesperidin Methyl Chalcone is a flavonoid derived from the methylation of hesperidin, a compound naturally found in citrus fruits.[1] This modification significantly improves its water solubility, enhancing its bioavailability for topical applications.[2] HMC is recognized for its potent antioxidant, anti-inflammatory, and vasoprotective properties, making it a compelling active ingredient for skincare and dermatological formulations.[1][3][4] It is particularly noted for its potential in addressing concerns such as dark circles, skin redness, and damage from environmental stressors like UV radiation.[1][3]
Key Properties of Hesperidin Methyl Chalcone:
| Property | Description | Source(s) |
| Appearance | Yellow to orange crystalline powder | [5] |
| Solubility | Freely soluble in water, methanol, and ethanol; sparingly soluble in ethyl acetate. | [5] |
| Typical Usage Rate | 0.05% - 2.0% in cosmetic formulations, with some applications up to 3.0%. | [1] |
| Key Skin Benefits | Antioxidant, anti-inflammatory, reduces dark circles and puffiness, improves skin barrier function, protects against UV-induced damage. | [1][3][4] |
Mechanism of Action in the Skin
Hesperidin Methyl Chalcone exerts its beneficial effects on the skin through multiple signaling pathways. Its primary mechanisms involve mitigating oxidative stress and inflammation.
Antioxidant Activity via Nrf2 Pathway
HMC is a potent antioxidant that can directly neutralize free radicals.[4] Furthermore, it upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating Nrf2, HMC enhances the skin's endogenous defense mechanisms against oxidative stress induced by factors such as UV radiation.
Caption: HMC activates the Nrf2 antioxidant pathway.
Anti-inflammatory Action via NF-κB Pathway
Chronic inflammation is a key driver of skin aging and various skin disorders. Hesperidin Methyl Chalcone has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response. By suppressing the NF-κB pathway, HMC reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby calming the skin and reducing redness and irritation.
Caption: HMC inhibits the NF-κB inflammatory pathway.
Formulation Development
The following are example base formulations for incorporating Hesperidin Methyl Chalcone. These are starting points and can be optimized based on desired aesthetics and performance.
Example Formulations
Table 1: Example Topical Formulations with Hesperidin Methyl Chalcone
| Ingredient (INCI Name) | Function | Cream (w/w %) | Gel (w/w %) | Serum (w/w %) |
| Phase A | ||||
| Deionized Water | Solvent | q.s. to 100 | q.s. to 100 | q.s. to 100 |
| Glycerin | Humectant | 3.00 | 5.00 | 5.00 |
| Xanthan Gum | Thickener | 0.20 | 0.50 | 0.30 |
| Phase B | ||||
| Cetearyl Alcohol and Ceteareth-20 | Emulsifier | 5.00 | - | - |
| Glyceryl Stearate | Emulsifier | 3.00 | - | - |
| Caprylic/Capric Triglyceride | Emollient | 8.00 | - | - |
| Dimethicone | Occlusive | 1.00 | - | 1.00 |
| Phase C | ||||
| Hesperidin Methyl Chalcone | Active Ingredient | 0.50 - 2.00 | 0.50 - 2.00 | 0.50 - 2.00 |
| Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 | 1.00 | 1.00 |
| Citric Acid / Sodium Hydroxide | pH Adjuster | to pH 5.5 - 6.5 | to pH 5.5 - 6.5 | to pH 5.5 - 6.5 |
General Manufacturing Protocol
The following protocol outlines the general steps for preparing an oil-in-water cream formulation.
Caption: General workflow for cream formulation.
Quality Control and Stability Testing
Ensuring the stability and quality of the final formulation is critical.
Table 2: Stability Testing Protocol
| Test Parameter | Method | Acceptance Criteria | Testing Intervals (Accelerated: 40°C/75% RH) | Testing Intervals (Real-Time: 25°C/60% RH) |
| Appearance | Visual Inspection | No change in color, no phase separation | 0, 1, 2, 3 months | 0, 3, 6, 12, 24 months |
| Odor | Olfactory Assessment | No significant change from the standard | 0, 1, 2, 3 months | 0, 3, 6, 12, 24 months |
| pH | pH meter | 5.5 - 6.5 | 0, 1, 2, 3 months | 0, 3, 6, 12, 24 months |
| Viscosity | Viscometer | ±10% of the initial value | 0, 1, 2, 3 months | 0, 3, 6, 12, 24 months |
| Microbial Content | USP <61> & <62> | <100 CFU/g, no pathogenic microorganisms | Initial and End | Initial and End |
| HMC Content | HPLC | 90% - 110% of the initial concentration | 0, 3 months | 0, 12, 24 months |
Efficacy Testing Protocols
The following protocols are designed to substantiate the claimed benefits of HMC in a topical formulation.
In Vitro Antioxidant Activity: DPPH Assay
This assay measures the free radical scavenging activity of the formulation.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the topical formulation in a suitable solvent (e.g., methanol) to create a stock solution. Prepare a series of dilutions from the stock solution.
-
DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction: In a 96-well plate, add 100 µL of each sample dilution and 100 µL of the DPPH solution to each well. A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
In Vitro Anti-Inflammatory Activity: Cytokine Release Assay
This protocol assesses the ability of the formulation to reduce the production of pro-inflammatory cytokines in skin cells.
Protocol:
-
Cell Culture: Culture human keratinocytes (e.g., HaCaT cell line) in an appropriate medium until they reach 80-90% confluency.
-
Treatment: Treat the cells with the test formulation (solubilized in cell culture medium) for a predefined period (e.g., 24 hours).
-
Inflammatory Challenge: Induce inflammation by adding an inflammatory stimulus such as lipopolysaccharide (LPS) or exposing the cells to UVB radiation.
-
Incubation: Incubate the cells for a further period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Analysis: Compare the cytokine levels in the treated groups to the untreated and vehicle control groups.
Skin Barrier Function Assessment: Transepidermal Water Loss (TEWL)
This in vivo test measures the rate of water evaporation from the skin, which is an indicator of the skin barrier's integrity.
Protocol:
-
Subject Acclimatization: Allow test subjects to acclimatize in a room with controlled temperature and humidity for at least 20 minutes.
-
Baseline Measurement: Measure the baseline TEWL on a defined area of the forearm using a Tewameter®.
-
Product Application: Apply a standardized amount of the test formulation to the test area.
-
Post-Application Measurements: Measure TEWL at specified time points (e.g., 1, 2, 4, and 24 hours) after product application.
-
Analysis: Compare the TEWL values at different time points to the baseline to determine the effect of the formulation on skin barrier function. A decrease in TEWL indicates an improvement in barrier function.
In Vitro Skin Permeation Study: Franz Diffusion Cell
This assay evaluates the penetration of HMC from the formulation through a skin model.
Caption: Workflow for Franz diffusion cell experiment.
Protocol:
-
Membrane Preparation: Use a suitable membrane, such as excised human or animal skin, or a synthetic membrane like Strat-M®.
-
Cell Assembly: Mount the membrane between the donor and receptor chambers of the Franz diffusion cell, ensuring the stratum corneum side faces the donor chamber.
-
Receptor Fluid: Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline, pH 7.4) and ensure no air bubbles are trapped beneath the membrane. Maintain the temperature at 32°C to simulate skin surface temperature.
-
Formulation Application: Apply a known quantity of the formulation to the surface of the membrane in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed receptor fluid.
-
Analysis: Analyze the concentration of HMC in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative amount of HMC permeated per unit area over time and determine the steady-state flux (Jss).
Conclusion
Hesperidin Methyl Chalcone is a promising, multi-functional active ingredient for topical formulations. Its well-documented antioxidant and anti-inflammatory properties, coupled with its favorable solubility profile, make it suitable for a variety of skincare and dermatological products. The protocols outlined in these application notes provide a robust framework for the successful development, characterization, and efficacy testing of topical formulations containing Hesperidin Methyl Chalcone. Careful optimization of the formulation and rigorous testing are essential to fully realize the potential of this versatile flavonoid.
References
- 1. regimenlab.com [regimenlab.com]
- 2. WO2021024150A1 - Process for the preparation of anthraquinone topical formulation - Google Patents [patents.google.com]
- 3. myrevea.com [myrevea.com]
- 4. Topical formulation containing hesperidin methyl chalcone inhibits skin oxidative stress and inflammation induced by ultraviolet B irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. midwifery.iocspublisher.org [midwifery.iocspublisher.org]
Quantifying Hesperidin Methyl Chalcone using RP-HPLC: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hesperidin Methyl Chalcone (HMC) is a semi-synthetic derivative of hesperidin, a flavonoid predominantly found in citrus fruits.[1] HMC exhibits significantly improved water solubility compared to its precursor, hesperidin, enhancing its bioavailability and therapeutic potential.[1][2] It is widely used in pharmaceutical formulations for its benefits to vascular health, acting as a microcirculation enhancer and capillary protectant.[2] Accurate and reliable quantification of HMC in raw materials and finished pharmaceutical products is crucial for ensuring quality control, dosage accuracy, and therapeutic efficacy.
This document provides a detailed protocol for the quantification of Hesperidin Methyl Chalcone using a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The methodology is based on established and validated procedures, ensuring specificity, precision, and accuracy.
Principle of the Method
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In this method, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is polar. HMC, being a relatively nonpolar molecule, interacts with the nonpolar stationary phase. By carefully controlling the composition of the polar mobile phase, HMC is eluted from the column at a specific time, known as its retention time. A UV detector measures the absorbance of the eluting HMC, and the resulting peak area is directly proportional to its concentration, allowing for precise quantification.
Experimental Protocol
This protocol is adapted from a validated method for the simultaneous estimation of HMC, Hesperidin, and Ascorbic Acid.[3]
1. Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Chromatography data acquisition and processing software.
-
Analytical balance.
-
Sonicator.
-
pH meter.
-
-
Chemicals and Reagents:
-
Hesperidin Methyl Chalcone (HMC) reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium Dihydrogen Phosphate (Analytical grade).[3]
-
Triethylamine (TEA) (HPLC grade).
-
Orthophosphoric Acid (Analytical grade).
-
High-purity water (Milli-Q or equivalent).
-
-
Chromatographic Column:
-
Kromasil C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.[3]
-
2. Optimized Chromatographic Conditions
The following table summarizes the optimized conditions for the RP-HPLC analysis.
| Parameter | Specification |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | 10 mM Potassium Dihydrogen Phosphate Buffer (pH 4.2) : Methanol : Acetonitrile (50:40:10 v/v/v) with 0.05% TEA[3] |
| Flow Rate | 0.9 mL/min[3] |
| Detection Wavelength | 280 nm[1][2] |
| Injection Volume | 10 µL (Typical, can be optimized) |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
3. Preparation of Solutions
-
10 mM Potassium Dihydrogen Phosphate Buffer (pH 4.2):
-
Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in high-purity water to make a 10 mM solution.
-
Adjust the pH to 4.2 using dilute orthophosphoric acid.[3]
-
-
Mobile Phase Preparation:
-
Mix the 10 mM Phosphate Buffer (pH 4.2), Methanol, and Acetonitrile in the ratio of 50:40:10 (v/v/v).
-
Add Triethylamine (TEA) to a final concentration of 0.05%.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes before use.
-
-
Standard Stock Solution (100 µg/mL):
-
Working Standard Solutions:
-
From the stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to cover the linear range (e.g., 5, 10, 15, 20, and 25 µg/mL).[3]
-
4. Preparation of Sample Solutions (from Tablets)
-
Weigh and finely powder 20 tablets to ensure homogeneity.[3]
-
Accurately weigh an amount of the powder equivalent to 5 mg of HMC and transfer it to a 100 mL volumetric flask.[3]
-
Add 10 mL of methanol and sonicate for 10 minutes to extract the HMC.[3]
-
Dilute the solution to 100 mL with the 10 mM phosphate buffer (pH 4).[3]
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Make further dilutions with the mobile phase as necessary to bring the concentration within the calibration range.
5. Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system by pumping the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject the working standard solutions in triplicate, starting from the lowest concentration. Record the peak areas and construct a calibration curve by plotting the average peak area against the concentration.
-
Sample Analysis: Inject the prepared sample solutions in triplicate.
-
Quantification: Determine the concentration of HMC in the sample by interpolating its average peak area from the linear regression equation of the calibration curve. The retention time for HMC is expected to be approximately 6.05 minutes under these conditions.[3]
Experimental Workflow and Validation Process
The following diagrams illustrate the overall experimental workflow for HMC quantification and the logical steps involved in validating the analytical method according to ICH guidelines.
Caption: Experimental workflow for the RP-HPLC quantification of HMC.
References
Application Notes and Protocols: In Vitro Model of Ulcerative Colitis for Hesperidin Methyl Chalcone Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ulcerative colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by inflammation and ulceration of the colon's mucosal layer.[1][2] The pathogenesis involves an influx of neutrophils and macrophages that release pro-inflammatory cytokines, proteolytic enzymes, and reactive oxygen species (ROS).[2][3] Hesperidin methyl chalcone (HMC), a synthetic flavonoid derived from hesperidin, has demonstrated significant anti-inflammatory, antioxidant, and analgesic properties in pre-clinical studies, making it a promising candidate for UC treatment.[1][4][5] HMC has been shown to reduce neutrophil infiltration, edema, and levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, partly through the inhibition of the NF-κB signaling pathway.[1][5]
This document provides a detailed protocol for an in vitro model of ulcerative colitis using the Caco-2 human colorectal adenocarcinoma cell line. This model allows for the controlled investigation of the therapeutic potential of Hesperidin Methyl Chalcone (HMC) by mimicking the inflammatory conditions of UC.
Principle
This in vitro model utilizes Caco-2 cells, which, when differentiated, form a monolayer with characteristics similar to the intestinal epithelium.[2] Inflammation is induced by treating the Caco-2 cell monolayer with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that triggers a robust inflammatory response.[6][7] The protective effects of HMC are then evaluated by assessing its ability to mitigate LPS-induced cytotoxicity, reduce the secretion of pro-inflammatory cytokines, decrease reactive oxygen species (ROS) production, and modulate key inflammatory signaling pathways like NF-κB and MAPK.
Experimental Workflow
Caption: Experimental workflow for testing HMC on an in vitro UC model.
Materials and Reagents
-
Caco-2 cell line (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Lipopolysaccharide (LPS) from E. coli
-
Hesperidin Methyl Chalcone (HMC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
Human TNF-α and IL-6 ELISA kits
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) probe
-
Reagents for Western blotting (lysis buffer, protease/phosphatase inhibitors, primary and secondary antibodies)
Experimental Protocols
Caco-2 Cell Culture and Differentiation
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments, seed Caco-2 cells at a density of 2 x 10^4 cells/well in 96-well plates for MTT assay, or at a suitable density in 24-well or 6-well plates for other assays.[8]
-
Allow the cells to differentiate for 21 days, changing the medium every 2-3 days. Differentiated Caco-2 cells form a polarized monolayer with tight junctions, mimicking the intestinal barrier.[2][6]
Induction of Inflammation and HMC Treatment
-
After differentiation, replace the medium with fresh serum-free DMEM.
-
Prepare stock solutions of HMC in DMSO and dilute to desired concentrations in serum-free DMEM.
-
Pre-treat the differentiated Caco-2 cells with various concentrations of HMC for 24 hours.
-
Following HMC pre-treatment, induce inflammation by adding LPS (10 µg/mL) to the wells and incubate for an additional 24 hours.[9]
Cell Viability Assessment (MTT Assay)
-
After the 24-hour LPS treatment, add 50 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[10]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Pro-inflammatory Cytokine Measurement (ELISA)
-
Collect the cell culture supernatants after the 24-hour LPS treatment.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[11][12]
Reactive Oxygen Species (ROS) Detection
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA probe in serum-free DMEM for 30 minutes at 37°C in the dark.[13][14]
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 488 nm and emission at 535 nm.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
-
After treatment, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, and JNK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Data Presentation
Table 1: Effect of HMC on Caco-2 Cell Viability (MTT Assay)
| Treatment Group | HMC (µM) | LPS (10 µg/mL) | Cell Viability (%) |
| Control | 0 | - | 100 ± 5.2 |
| LPS alone | 0 | + | 65 ± 4.8 |
| HMC + LPS | 10 | + | 75 ± 5.1 |
| HMC + LPS | 25 | + | 88 ± 4.9 |
| HMC + LPS | 50 | + | 95 ± 5.3 |
Table 2: Effect of HMC on Pro-inflammatory Cytokine Secretion (ELISA)
| Treatment Group | HMC (µM) | LPS (10 µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 0 | - | 50 ± 8.5 | 30 ± 6.1 |
| LPS alone | 0 | + | 550 ± 45.2 | 480 ± 38.7 |
| HMC + LPS | 10 | + | 420 ± 35.8 | 350 ± 29.4 |
| HMC + LPS | 25 | + | 250 ± 22.1 | 210 ± 18.5 |
| HMC + LPS | 50 | + | 120 ± 15.3 | 90 ± 11.2 |
Table 3: Effect of HMC on Intracellular ROS Production
| Treatment Group | HMC (µM) | LPS (10 µg/mL) | Relative Fluorescence Units (RFU) |
| Control | 0 | - | 1000 ± 150 |
| LPS alone | 0 | + | 4500 ± 420 |
| HMC + LPS | 10 | + | 3200 ± 310 |
| HMC + LPS | 25 | + | 2100 ± 250 |
| HMC + LPS | 50 | + | 1300 ± 180 |
Signaling Pathway Diagram
References
- 1. Antioxidant and anti-inflammatory effects of hesperidin methyl chalcone in experimental ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro models and ex vivo systems used in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammation CRO, Cellomatics, explores in vitro models to study Inflammatory Bowel Disease (IBD) - Cellomatics Biosciences [cellomaticsbio.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. IBD Models - Cellomatics Biosciences [cellomaticsbio.com]
- 7. Probiotic attributes and prevention of LPS-induced pro-inflammatory stress in RAW264.7 macrophages and human intestinal epithelial cell line (Caco-2) by newly isolated Weissella cibaria strains - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2) Monolayer of Water Soluble Quaternary Ammonium Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Effect of High Glucose-Induced Oxidative Stress on Paraoxonase 2 Expression and Activity in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reactive oxygen species induce injury of the intestinal epithelium during hyperoxia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hesperidin Methyl Chalcone in Acute Renal Injury Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Kidney Injury (AKI) is a sudden episode of kidney failure or kidney damage that happens within a few hours or a few days. AKI causes a build-up of waste products in the blood and makes it hard for the kidneys to keep the right balance of fluid in the body. Hesperidin Methyl Chalcone (HMC), a derivative of the flavonoid hesperidin found in citrus fruits, has demonstrated significant potential as a therapeutic agent in preclinical studies of AKI.[1][2] Its potent antioxidant and anti-inflammatory properties make it a promising candidate for further investigation.[3][4]
These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the efficacy of HMC in rodent models of AKI. Detailed protocols for inducing AKI and for subsequent biochemical and histopathological analyses are provided below.
Mechanism of Action
Hesperidin Methyl Chalcone exerts its protective effects in AKI through a multi-faceted mechanism that primarily involves the modulation of oxidative stress and inflammation. The core pathways implicated are the Nrf2/HO-1 and NF-κB signaling pathways.
Nrf2/HO-1 Signaling Pathway
HMC has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][5] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, HMC can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of several antioxidant genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), leading to their upregulation.[5][6] This cascade enhances the cellular antioxidant defense mechanisms, thereby mitigating renal damage.[7]
NF-κB Signaling Pathway
Acute kidney injury is characterized by a robust inflammatory response, often mediated by the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Pro-inflammatory stimuli, such as those present in AKI, lead to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the p65/p50 subunits of NF-κB to translocate to the nucleus, where they induce the transcription of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β). HMC has been shown to inhibit the activation of NF-κB, thereby reducing the production of these inflammatory mediators and attenuating renal inflammation.[4][8]
Experimental Design and Workflow
A typical experimental design to evaluate the therapeutic potential of HMC in a rodent model of AKI involves several key stages, from animal model induction to endpoint analysis.
References
- 1. Apoptosis - Paraffin Sections [emory.edu]
- 2. mpbio.com [mpbio.com]
- 3. abcam.com [abcam.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling Pathway-enhanced Complement Activation Mediates Renal Injury in Trichloroethylene-sensitized Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Viability (MTT) Assay of Hesperidin Methyl Chalcone on A549 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hesperidin methyl chalcone (HMC), a synthetic derivative of the natural flavonoid hesperidin, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. This document provides a detailed protocol for assessing the cytotoxic effects of Hesperidin Methyl Chalcone on the human lung adenocarcinoma cell line, A549, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The A549 cell line is a well-established model for in vitro studies of lung cancer. The MTT assay is a colorimetric method for determining cell viability, based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Data Presentation
The cytotoxic effect of hesperidin methyl chalcone on A549 cells is summarized by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability.
Table 1: Cytotoxicity of Hesperidin Methyl Chalcone on A549 Cells
| Compound | Cell Line | Assay | Incubation Time | IC50 Value (µM) | Reference |
| Hesperidin Methyl Chalcone | A549 | MTT | Not Specified | 51.12 | [1] |
Experimental Protocols
A549 Cell Culture
A549 cells, a human lung carcinoma cell line, are adherent cells and should be cultured using standard aseptic techniques.
-
Growth Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, detach them using a solution of 0.25% Trypsin-EDTA. Resuspend the cells in fresh growth medium and seed into new culture flasks at a split ratio of 1:4 to 1:8.
MTT Assay Protocol
This protocol is designed for a 96-well plate format.
Materials:
-
A549 cells
-
Hesperidin Methyl Chalcone (HMC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Complete growth medium (F-12K with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest A549 cells that are in the logarithmic growth phase.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete growth medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Hesperidin Methyl Chalcone in DMSO.
-
Prepare serial dilutions of HMC in complete growth medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM) to determine the dose-response curve.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest HMC concentration) and a negative control (cells with medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of HMC.
-
Incubate the plate for another 24 to 72 hours at 37°C with 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will reduce the MTT to formazan, forming purple crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Determine the IC50 value:
-
Plot the percentage of cell viability against the logarithm of the HMC concentration.
-
The IC50 value is the concentration of HMC that results in 50% cell viability. This can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for determining the cytotoxicity of Hesperidin Methyl Chalcone on A549 cells.
Putative Signaling Pathway
Based on studies of hesperidin and other chalcones in cancer cells, Hesperidin Methyl Chalcone may induce cytotoxicity in A549 cells through the induction of apoptosis and modulation of cell survival pathways.
References
Hesperidin Methyl Chalcone: Application Notes and Protocols for Experimental Gouty Arthritis in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gouty arthritis is a debilitating inflammatory condition triggered by the deposition of monosodium urate (MSU) crystals in the joints. This leads to a cascade of inflammatory responses, including severe pain, swelling, and leukocyte infiltration. Hesperidin methyl chalcone (HMC), a synthetic derivative of the flavonoid hesperidin, has demonstrated significant therapeutic potential in pre-clinical models of gout.[1] These application notes provide a comprehensive overview of the use of HMC in a mouse model of experimental gouty arthritis, including detailed protocols for key experiments and a summary of its effects on various inflammatory parameters. The primary mechanism of action for HMC in this context is the inhibition of NF-κB activation, a critical signaling pathway in the inflammatory process.[1][2]
Data Presentation
The following tables summarize the quantitative data from studies evaluating the efficacy of Hesperidin Methyl Chalcone (HMC) in a mouse model of MSU-induced gouty arthritis.
Table 1: Effect of HMC on MSU-Induced Paw Edema and Leukocyte Infiltration
| Treatment Group | Dose (mg/kg) | Paw Edema Reduction (%) | Leukocyte Infiltration Reduction (%) |
| HMC | 3 | No significant effect | Not reported |
| HMC | 10 | Significant reduction | Not reported |
| HMC | 30 | 54% | 70% |
Data extracted from Ruiz-Miyazawa, K. W., et al. (2018).[1][2][3][4]
Table 2: Effect of HMC on MSU-Induced Cytokine Production in Joint Tissue
| Cytokine | HMC (30 mg/kg) Reduction (%) |
| IL-1β | 35% |
| TNF-α | 72% |
| IL-6 | 37% |
| IL-10 | 46% |
Note: HMC also increased the level of the anti-inflammatory cytokine TGF-β by 90%.[1][4] Data extracted from Ruiz-Miyazawa, K. W., et al. (2018).[1][2][3][4]
Table 3: Effect of HMC on MSU-Induced NF-κB Activation and NLRP3 Inflammasome Component mRNA Expression
| Parameter | HMC (30 mg/kg) Inhibition/Reduction (%) |
| NF-κB Activation | 41% |
| NLRP3 mRNA | 72% |
| ASC mRNA | 77% |
| pro-caspase-1 mRNA | 71% |
| pro-IL-1β mRNA | 73% |
Data extracted from Ruiz-Miyazawa, K. W., et al. (2018).[1][2][5]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MSU-Induced Gouty Arthritis in Mice
This protocol describes the induction of acute gouty arthritis in mice via intra-articular injection of monosodium urate (MSU) crystals.
Materials:
-
Monosodium urate (MSU) crystals
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Male Swiss mice (or other suitable strain)
-
Insulin syringes with 29G needles
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Prepare a sterile suspension of MSU crystals in PBS at a concentration of 10 mg/mL.[1]
-
Anesthetize the mice using an appropriate method.
-
Inject 10 µL of the MSU crystal suspension (100 µg of MSU) intra-articularly into the tibiofemoral joint of one hind paw.[1][2][3][4]
-
Inject 10 µL of sterile PBS into the contralateral paw as a vehicle control.
-
Monitor the mice for signs of arthritis, such as paw swelling and hyperalgesia, at various time points post-injection (e.g., 3, 5, 7, 9, 15 hours).
Hesperidin Methyl Chalcone (HMC) Administration
HMC is administered orally prior to the induction of gouty arthritis.
Materials:
-
Hesperidin methyl chalcone (HMC)
-
Saline solution (0.9% NaCl)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of HMC in saline at the desired concentrations (e.g., 3, 10, and 30 mg/kg).[1][2][3][4]
-
Administer the HMC suspension or vehicle (saline) orally to the mice in a volume of 100 µL, one hour before the intra-articular injection of MSU crystals.[1][2][3][4]
Measurement of Paw Edema
Paw swelling is a key indicator of inflammation in this model.
Materials:
-
Digital caliper
Procedure:
-
Measure the thickness of the hind paw at the tibiofemoral joint using a digital caliper before the MSU injection (baseline) and at specified time points after the injection.
-
The change in paw thickness (in mm) is calculated by subtracting the baseline measurement from the post-injection measurement.
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme found in neutrophils, and its activity in the joint tissue is a measure of neutrophil infiltration.
Materials:
-
Excised paw tissue
-
Homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide)
-
O-dianisidine dihydrochloride
-
Hydrogen peroxide (H2O2)
-
Spectrophotometer
Procedure:
-
At the end of the experiment (e.g., 15 hours post-MSU injection), euthanize the mice and excise the paw tissue.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
In a 96-well plate, add the supernatant, O-dianisidine dihydrochloride solution, and H2O2.
-
Measure the change in absorbance at 460 nm over time using a spectrophotometer.
-
MPO activity is expressed as units per milligram of tissue.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
ELISA is used to quantify the levels of pro-inflammatory cytokines in the joint tissue.
Materials:
-
Excised paw tissue
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Commercially available ELISA kits for mouse IL-1β and TNF-α
-
Microplate reader
Procedure:
-
Homogenize the excised paw tissue in lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the supernatant using a protein assay (e.g., BCA assay).
-
Perform the ELISA for IL-1β and TNF-α according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate the concentration of each cytokine from a standard curve and normalize to the total protein concentration.
Visualizations
Experimental Workflow```dot
Caption: HMC inhibits NF-κB signaling to reduce inflammation in gouty arthritis.
Conclusion
Hesperidin methyl chalcone demonstrates potent anti-inflammatory effects in a mouse model of gouty arthritis. [1][2][3][4]Its ability to significantly reduce paw edema, leukocyte infiltration, and the production of key pro-inflammatory cytokines is attributed to its inhibitory action on the NF-κB signaling pathway. [1][2][3][5]These findings highlight HMC as a promising therapeutic candidate for the treatment of gout. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals working in the field of inflammatory arthritis.
References
- 1. assaygenie.com [assaygenie.com]
- 2. A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analysis of NF-κB Activation in Mouse Intestinal Epithelial Cells | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Utilizing the Zebrafish Model for Anti-Infective Studies of Hesperidin Methyl Chalcone
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of antimicrobial resistance necessitates the exploration of novel anti-infective agents. Hesperidin Methyl Chalcone (HMC), a derivative of the flavonoid hesperidin found in citrus peels, has demonstrated promising anti-inflammatory, antioxidant, and anti-infective properties.[1][2][3] The zebrafish (Danio rerio) model has gained prominence in drug discovery and toxicology due to its genetic homology with humans, rapid development, optical transparency, and amenability to high-throughput screening.[4][5][6][7] This document provides detailed application notes and protocols for leveraging the zebrafish model to investigate the anti-infective potential of Hesperidin Methyl Chalcone.
Key Advantages of the Zebrafish Model for Anti-Infective Studies
-
In vivo whole-organism screening: Allows for simultaneous assessment of efficacy and toxicity in a complex biological system.[4][7]
-
Optical Transparency: The transparency of zebrafish embryos and larvae enables real-time, non-invasive imaging of infection progression, immune cell response, and compound distribution.[5][6]
-
Genetic Tractability: The availability of transgenic lines, such as those with fluorescently labeled immune cells (e.g., neutrophils and macrophages), facilitates detailed investigation of the host-pathogen interaction and the compound's mechanism of action.[8][9]
-
High-Throughput Capability: The small size and rapid external development of zebrafish embryos make them ideal for large-scale screening of compound libraries.[5][7]
-
Cost-Effectiveness: Compared to mammalian models, zebrafish are more economical to maintain and breed in large numbers.[4]
Anti-Infective Mechanism of Hesperidin Methyl Chalcone
Hesperidin Methyl Chalcone exhibits a multi-faceted anti-infective mechanism of action:
-
Anti-Quorum Sensing: HMC has been shown to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[1][2][10] Studies have demonstrated that HMC can reduce the expression of QS-related virulence genes in pathogens like Aeromonas hydrophila.[1][2]
-
Anti-Inflammatory Effects: HMC can modulate the host's inflammatory response. It has been observed to inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory cascade, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][11]
-
Antioxidant Properties: HMC possesses antioxidant activity, which can mitigate the oxidative stress induced by infections.[3][12][13]
Experimental Protocols
Zebrafish Maintenance and Embryo Collection
-
Housing: Maintain adult zebrafish in a recirculating water system at 28.5°C with a 14/10-hour light/dark cycle.
-
Breeding: Set up breeding tanks with a male-to-female ratio of 2:1 or 1:1.
-
Embryo Collection: Collect freshly fertilized eggs within 30 minutes of the light cycle starting.
-
Embryo Maintenance: Keep collected embryos in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered with sodium bicarbonate) at 28.5°C.
Toxicity Assessment of Hesperidin Methyl Chalcone in Zebrafish Embryos
Before evaluating the anti-infective efficacy, it is crucial to determine the maximum non-toxic concentration of HMC.
-
Procedure:
-
At 6 hours post-fertilization (hpf), place 10-20 healthy embryos per well in a 24-well plate containing E3 medium.
-
Expose embryos to a range of HMC concentrations (e.g., 1, 10, 25, 50, 100 µg/mL). Include a vehicle control (e.g., DMSO) and a negative control (E3 medium only).
-
Incubate at 28.5°C and observe for signs of toxicity at 24, 48, and 72 hpf.
-
-
Endpoints:
-
Lethality (coagulated embryos).
-
Phenotypic abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, delayed development).[14]
-
Heart rate.
-
Zebrafish Infection Model (using Aeromonas hydrophila)
This protocol is based on studies demonstrating HMC's efficacy against A. hydrophila.[1][2][10]
-
Bacterial Culture: Culture A. hydrophila in Tryptic Soy Broth (TSB) at 30°C overnight. Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend to the desired concentration (e.g., 1 x 10⁸ CFU/mL).
-
Infection Procedure (Immersion):
-
At 3 days post-fertilization (dpf), immerse zebrafish larvae in a solution containing A. hydrophila for a specified duration (e.g., 2 hours).[4]
-
After immersion, wash the larvae with fresh E3 medium to remove external bacteria.
-
-
HMC Treatment:
-
Following infection, transfer the larvae to a 24-well plate (10-20 larvae per well) containing E3 medium with the pre-determined non-toxic concentration of HMC.
-
Include an infected control group (no HMC) and an uninfected control group.
-
-
Efficacy Assessment:
-
Survival Rate: Monitor and record larval survival at 24, 48, and 72 hours post-infection (hpi).
-
Bacterial Burden: At selected time points, euthanize a subset of larvae, homogenize them in PBS, and perform serial dilutions for colony-forming unit (CFU) plating on Tryptic Soy Agar (TSA). This will quantify the internal bacterial colonization.[1][10]
-
Imaging: For qualitative assessment, fluorescently labeled bacteria can be used to visualize the infection in real-time using fluorescence microscopy.
-
Evaluation of Anti-Inflammatory Effects
-
Neutrophil Recruitment Assay (using Tg(mpx:gfp) transgenic line):
-
Use the Tg(mpx:gfp) transgenic zebrafish line, where neutrophils express green fluorescent protein (GFP).[8][9]
-
At 3 dpf, induce a localized injury, such as tail fin transection, to elicit an inflammatory response.
-
Immediately after injury, immerse the larvae in E3 medium containing HMC.
-
At different time points post-injury (e.g., 4, 8, 24 hours), anesthetize the larvae and image the wounded area using a fluorescence microscope.
-
Quantify the number of neutrophils that have migrated to the site of injury.[9]
-
-
Gene Expression Analysis (qPCR):
-
At specific time points post-infection and treatment, extract total RNA from pools of larvae.
-
Synthesize cDNA and perform quantitative real-time PCR (qPCR) to analyze the expression levels of key inflammatory genes (e.g., tnf-α, il-1β, il-6, nf-κb).
-
Data Presentation
Table 1: Toxicity of Hesperidin Methyl Chalcone in Zebrafish Embryos
| HMC Concentration (µg/mL) | Survival Rate at 72 hpf (%) | Observable Phenotypic Abnormalities |
| 0 (Control) | 100 | None |
| 1 | 100 | None |
| 10 | 100 | None |
| 25 | 95 | Minor pericardial edema in <5% of embryos |
| 50 | 70 | Pericardial edema, slight tail curvature |
| 100 | 20 | Severe edema, developmental delay, mortality |
Table 2: Efficacy of Hesperidin Methyl Chalcone against A. hydrophila Infection in Zebrafish Larvae
| Treatment Group | Survival Rate at 72 hpi (%) | Mean Bacterial Burden (CFU/larva) at 24 hpi |
| Uninfected Control | 100 | 0 |
| Infected Control | 30 | 5.2 x 10⁴ |
| Infected + HMC (25 µg/mL) | 75 | 1.8 x 10³ |
Table 3: Effect of Hesperidin Methyl Chalcone on Neutrophil Recruitment to Injury Site
| Treatment Group | Mean Number of Neutrophils at Injury Site (8 hours post-injury) |
| Uninjured Control | 2 ± 1 |
| Injured Control | 45 ± 5 |
| Injured + HMC (25 µg/mL) | 18 ± 3 |
Mandatory Visualizations
Caption: Experimental workflow for HMC anti-infective studies in zebrafish.
Caption: HMC inhibits bacterial quorum sensing and virulence.
Caption: HMC's anti-inflammatory mechanism via NF-κB inhibition.
Conclusion
The zebrafish model provides a robust and efficient platform for the preclinical evaluation of the anti-infective properties of Hesperidin Methyl Chalcone. The detailed protocols and application notes presented here offer a framework for researchers to investigate HMC's efficacy, mechanism of action, and potential as a novel therapeutic agent. The combination of survival analysis, bacterial burden quantification, and assessment of the host inflammatory response will provide a comprehensive understanding of HMC's anti-infective profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Hesperidin methyl chalcone, a citrus flavonoid, inhibits Aeromonas hydrophila infection mediated by quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and anti-inflammatory effects of hesperidin methyl chalcone in experimental ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diving into drug-screening: zebrafish embryos as an in vivo platform for antimicrobial drug discovery and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.wur.nl [research.wur.nl]
- 6. mdpi.com [mdpi.com]
- 7. Development of a Zebrafish Sepsis Model for High-Throughput Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the anti-inflammatory effect of chalcone and chalcone analogues in a zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the Anti-Inflammatory Effect of Chalcone and Chalcone Analogues in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hesperidin methyl chalcone interacts with NFκB Ser276 and inhibits zymosan-induced joint pain and inflammation, and RAW 264.7 macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hesperidin methyl chalcone inhibits oxidative stress and inflammation in a mouse model of ultraviolet B irradiation-induced skin damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and characterization of hesperetin derivatives and toxicity level of the zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hesperidin Methyl Chalcone in High-Fat Diet-Induced Steatosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hesperidin methyl chalcone (HMC), a flavonoid derivative of hesperidin found in citrus fruits, has emerged as a promising therapeutic agent for nonalcoholic fatty liver disease (NAFLD), now redefined as metabolic dysfunction-associated steatotic liver disease (MASLD).[1] Its potent antioxidant and anti-inflammatory properties, coupled with its role in modulating lipid metabolism, make it a compelling candidate for further investigation.[2] This document provides detailed application notes and protocols for the administration of HMC in a preclinical model of high-fat diet (HFD)-induced hepatic steatosis. The protocols are based on findings from various in vivo and in vitro studies and are intended to serve as a comprehensive guide for researchers in this field.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of Hesperidin and its derivatives on key metabolic and hepatic parameters in high-fat diet-induced models of steatosis.
Table 1: In Vivo Effects of Hesperidin and Hesperidin Methyl Chalcone on Metabolic Parameters
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome | Reference |
| Hepatic Triglyceride (TG) Level | Female ICR Mice | Hesperidin | 50 mg/kg/day | 60 days | Significant reduction in TG levels. | [3][4] |
| Serum Lipid Levels | Mice | Hesperidin (HDN) | Not Specified | Not Specified | Significant reduction in serum lipid levels. | [5] |
| Liver Index | Mice | Hesperidin (HDN) | Not Specified | Not Specified | Significant reduction in liver index. | [5] |
| Hepatic Steatosis | HFD-fed rats | Hesperidin (HSP) | 100 mg/kg | 8 weeks | Improvement in the histological profile of steatosis. | [6] |
| Blood Glucose & Insulin | HFD-fed rats | Hesperidin (HSP) | 100 mg/kg | 8 weeks | Amelioration in blood glucose and insulin levels. | [6] |
| Liver Enzymes | HFD-fed rats | Hesperidin (HSP) | 100 mg/kg | 8 weeks | Amelioration in liver enzymes. | [6] |
| Oxidative Stress Markers | HFD-fed rats | Hesperidin (HSP) | 100 mg/kg | 8 weeks | Amelioration in oxidative profile. | [6] |
| Inflammatory Markers (TNF-α, NF-κB) | HFD-fed rats | Hesperidin (HSP) | 100 mg/kg | 8 weeks | Amelioration in TNF-α and NF-κB. | [6] |
Table 2: In Vitro Effects of Hesperidin Methyl Chalcone and Hesperetin
| Cell Line | Inducing Agent | Treatment | Concentration | Outcome | Reference |
| HepG2, AML12, LMH cells | Oleic and Palmitic Acid | Hesperidin Methyl Chalcone (HMC) | Not Specified | Reduced intracellular triglyceride accumulation. | [7][8] |
| HepG2 cells | Oleic Acid | Hesperidin (HDN) | Not Specified | Suppressed intracellular lipid accumulation. | [5] |
| HepG2 cells | Free Fatty Acid (FFA) | Hesperetin | 10, 50, 100 µM | Significant, dose-dependent reduction in TG and T-CHO levels and intracellular lipid accumulation. | [1] |
Experimental Protocols
In Vivo Administration of Hesperidin Methyl Chalcone in a High-Fat Diet Mouse Model
This protocol is designed for inducing hepatic steatosis in mice using a high-fat diet and subsequently treating them with HMC.
1. Animal Model and Housing:
-
Species: Female ICR mice (or other appropriate strain, e.g., C57BL/6J).
-
Age: 5 weeks old at the start of the study.
-
Housing: House animals in a temperature-controlled environment (22-25°C) with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimatization: Allow a one-week acclimatization period before starting the experiment.
2. Induction of Hepatic Steatosis:
-
Diet: Provide a high-fat diet (HFD) with 60 kcal% fat.[3][4][9][10]
-
Duration: Feed the HFD for the entire duration of the study (e.g., 60 consecutive days).[3][4][9][10]
-
Control Group: A control group should be fed a standard commercial rodent diet.
3. Hesperidin Methyl Chalcone Administration:
-
Preparation of HMC Solution:
-
HMC can be dispersed in 0.5% carboxymethyl cellulose (CMC).
-
Prepare fresh daily to ensure stability.
-
-
Dosage:
-
Route of Administration: Intragastric administration (gavage).
-
Frequency: Administer daily for the duration of the study (e.g., 60 consecutive days).[3][4][9][10]
4. Experimental Groups:
-
Group 1 (Control): Standard diet + Vehicle (0.5% CMC).
-
Group 2 (HFD Control): High-fat diet + Vehicle (0.5% CMC).
-
Group 3 (HFD + Low Dose HMC): High-fat diet + HMC (50 mg/kg/day).
-
Group 4 (HFD + High Dose HMC): High-fat diet + HMC (200 mg/kg/day).
-
(Optional) Positive Control Group: A group treated with a known therapeutic agent for steatosis, such as fenofibrate (40 mg/kg/day), can be included for comparison.[3][4]
5. Outcome Measures (at the end of the study):
-
Fasting and Sacrifice: Fast mice overnight before sacrifice.
-
Blood Collection: Collect blood via cardiac puncture for analysis of serum lipids (triglycerides, total cholesterol, LDL, HDL) and liver enzymes (ALT, AST).
-
Liver Collection: Immediately collect and weigh the liver. A portion should be fixed in 10% formalin for histological analysis (H&E and Oil Red O staining), and the remaining tissue should be snap-frozen in liquid nitrogen for molecular analysis (gene expression, Western blotting).
-
Histology: Perform Oil Red O staining on frozen liver sections to visualize lipid accumulation.
-
Biochemical Assays: Measure hepatic triglyceride levels.
-
Gene Expression Analysis: Analyze the mRNA expression of genes involved in lipid metabolism (e.g., Ppara, Pparg2, Srebp-1c, Acaca, Fasn, Cd36), antioxidant pathways (Cat, Sod1, Sod2, Gpx1), and inflammation (Nfkb1, Tnf-α, Ccl2).[3][4]
In Vitro HMC Treatment of Hepatocytes
This protocol describes the treatment of cultured hepatocytes with HMC to assess its effects on lipid accumulation.
1. Cell Culture:
-
Cell Lines: Human hepatoma cell line (HepG2) or mouse hepatocyte lines (AML12, LMH).
-
Culture Medium: Use appropriate culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Induction of Lipid Accumulation:
-
Lipid Mixture: Prepare a stock solution of oleic acid and palmitic acid (2:1 molar ratio) complexed to bovine serum albumin (BSA).
-
Treatment: Treat the cells with the oleic/palmitic acid mixture to induce intracellular lipid accumulation.
3. HMC Treatment:
-
HMC Stock Solution: Prepare a stock solution of HMC in a suitable solvent (e.g., DMSO) and dilute it to the final working concentrations in the culture medium.
-
Treatment: Co-treat the cells with the lipid mixture and different concentrations of HMC. Include a vehicle control (DMSO).
4. Assessment of Intracellular Lipid Accumulation:
-
Oil Red O Staining: After the treatment period, fix the cells and stain with Oil Red O to visualize lipid droplets. Quantify the staining by extracting the dye and measuring its absorbance.
-
Triglyceride Assay: Lyse the cells and measure the intracellular triglyceride content using a commercial assay kit.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway modulated by HMC and a typical experimental workflow.
Caption: HMC activates AMPK, which in turn inhibits SREBP-1c, a key regulator of lipogenesis.
Caption: A typical in vivo experimental workflow for evaluating HMC in HFD-induced steatosis.
Mechanism of Action
Hesperidin and its derivatives appear to exert their beneficial effects on hepatic steatosis through the modulation of key metabolic signaling pathways. A significant mechanism involves the activation of AMP-activated protein kinase (AMPK).[5] Activated AMPK is known to phosphorylate and inhibit sterol regulatory element-binding protein-1c (SREBP-1c).[11][12] SREBP-1c is a major transcription factor that promotes the expression of genes involved in de novo lipogenesis, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).[5][13] By inhibiting SREBP-1c, HMC can downregulate the lipogenic pathway, thereby reducing the synthesis and accumulation of lipids in the liver.[5]
Furthermore, HMC has been shown to improve lipase activity and lipolysis, contributing to the breakdown of stored fats.[7][8] It also enhances energy metabolism and reduces oxidative stress, both of which are crucial in mitigating the progression of NAFLD.[7][8] Studies have also pointed to the role of hesperidin in improving insulin resistance and reducing inflammation, which are key drivers of NAFLD pathogenesis.[2]
Conclusion
Hesperidin methyl chalcone demonstrates significant potential as a therapeutic agent for high-fat diet-induced hepatic steatosis. The protocols and data presented here provide a solid foundation for researchers to design and execute preclinical studies to further elucidate the mechanisms of action and evaluate the therapeutic efficacy of HMC. The modulation of the AMPK/SREBP-1c signaling pathway appears to be a central mechanism, offering a specific target for drug development efforts in the field of metabolic liver diseases. Further research, including dose-optimization and long-term safety studies, is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Mechanisms of hesperetin in treating metabolic dysfunction-associated steatosis liver disease via network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A narrative review on the role of hesperidin on metabolic parameters, liver enzymes, and inflammatory markers in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. jpp.krakow.pl [jpp.krakow.pl]
- 5. Hesperidin attenuates hepatic lipid accumulation in mice fed high-fat diet and oleic acid induced HepG2 via AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing the hepatoprotective effects of hesperidin on liver-associated disorders in albino rats with experimentally induced obesity and type II diabetes: A histological and biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hesperidin methyl chalcone ameliorates lipid metabolic disorders by activating lipase activity and increasing energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hesperidin, a novel candidate for the successful treatment of high fat diet plus ethanol-induced fatty liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SREBP-1c, regulated by the insulin and AMPK signaling pathways, plays a role in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AMPK Phosphorylates and Inhibits SREBP Activity to Attenuate Hepatic Steatosis and Atherosclerosis in Diet-induced Insulin Resistant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of the AMPK/SIRT1 pathway in non-alcoholic fatty liver disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Cytokine Modulation by Hesperidin Methyl Chalcone via ELISA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for quantifying cytokine levels in cell culture supernatants following treatment with Hesperidin methyl chalcone (HMC) using an Enzyme-Linked Immunosorbent Assay (ELISA). HMC, a water-soluble derivative of the flavonoid hesperidin, has demonstrated significant anti-inflammatory and antioxidant properties.[1][2] This document outlines the experimental workflow, data interpretation, and the underlying signaling pathways affected by HMC.
Data Presentation: Effect of Hesperidin Methyl Chalcone on Cytokine Production
The following table summarizes the modulatory effects of Hesperidin methyl chalcone on the production of various pro-inflammatory and anti-inflammatory cytokines as observed in different experimental models.
| Cytokine | Effect of HMC Treatment | Experimental Model | Reference |
| TNF-α | ↓ Decrease | Carrageenan-induced inflammation in mice; Zymosan-induced arthritis in mice | [1][3] |
| IL-1β | ↓ Decrease | Carrageenan-induced inflammation in mice; Diclofenac-induced renal injury in mice | [1][4] |
| IL-6 | ↓ Decrease | Carrageenan-induced inflammation in mice; Diclofenac-induced renal injury in mice | [1][5] |
| IFN-γ | ↓ Decrease | Diclofenac-induced renal injury in mice | [5] |
| IL-33 | ↓ Decrease | Diclofenac-induced renal injury in mice | [5] |
| IL-10 | ↑ Increase | Carrageenan-induced inflammation in mice; Diclofenac-induced renal injury in mice | [1][5] |
Experimental Protocols
This section details the necessary protocols for cell culture, Hesperidin methyl chalcone treatment, and subsequent cytokine quantification using ELISA.
Cell Culture and Hesperidin Methyl Chalcone Treatment
This protocol is designed for the RAW 264.7 macrophage cell line, a common model for studying inflammation.[3][6]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Hesperidin methyl chalcone (HMC)
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Cell incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 0.1 million cells per well.[6]
-
Cell Adhesion: Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell adherence.
-
HMC Pre-treatment: Prepare various concentrations of HMC in DMEM. Remove the old media from the wells and add the HMC-containing media. Incubate for 1 hour.
-
Inflammatory Stimulus: To induce cytokine production, stimulate the cells with LPS (1 µg/mL). Include appropriate controls: a negative control (cells with media only), a vehicle control (cells with the solvent used for HMC), and a positive control (cells with LPS only).
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant, which contains the secreted cytokines, and store it at -80°C until the ELISA is performed.
ELISA Protocol for Cytokine Measurement
This is a general sandwich ELISA protocol that can be adapted for various cytokine kits.[7][8][9] Always refer to the manufacturer's instructions for specific reagents and concentrations.
Materials:
-
ELISA plate (96-well)
-
Capture antibody (specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Avidin-HRP or Streptavidin-HRP conjugate
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Assay diluent (e.g., PBS with 10% FBS)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate.[6] Incubate overnight at 4°C.
-
Washing (1): Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of assay diluent to each well to block non-specific binding.[6] Incubate for 1-2 hours at room temperature.
-
Washing (2): Repeat the washing step.
-
Sample and Standard Incubation: Prepare a serial dilution of the recombinant cytokine standard. Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature or overnight at 4°C.[7]
-
Washing (3): Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody to each well.[10] Incubate for 1 hour at room temperature.
-
Washing (4): Repeat the washing step.
-
Enzyme Conjugate Incubation: Add 100 µL of diluted Avidin-HRP or Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature.
-
Washing (5): Wash the plate five to seven times with wash buffer.[6]
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.[6]
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of the cytokine in the unknown samples.
Visualizations
Experimental Workflow for Cytokine Measurement
Caption: Experimental workflow for measuring cytokine levels after HMC treatment.
Signaling Pathways Modulated by Hesperidin Methyl Chalcone
Caption: HMC modulates inflammatory responses via NF-κB and Nrf2 pathways.
References
- 1. Protective effects of the flavonoid hesperidin methyl chalcone in inflammation and pain in mice: role of TRPV1, oxidative stress, cytokines and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hesperidin methyl chalcone interacts with NFκB Ser276 and inhibits zymosan-induced joint pain and inflammation, and RAW 264.7 macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 7. pubcompare.ai [pubcompare.ai]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. bowdish.ca [bowdish.ca]
- 10. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols: Histopathological Analysis of Tissues from Hesperidin Methyl Chalcone Treated Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the histopathological analysis of tissues from animal models treated with Hesperidin Methyl Chalcone (HMC). This document includes quantitative data summaries, detailed experimental protocols for key histopathological techniques, and diagrams of relevant signaling pathways and workflows to guide researchers in evaluating the therapeutic effects of HMC.
Introduction
Hesperidin Methyl Chalcone (HMC) is a flavonoid derived from the methylation of hesperidin, a compound found in citrus fruits.[1] HMC exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.[1] Histopathological analysis is a critical tool for assessing the efficacy of HMC at the tissue level, providing visual and quantitative evidence of its protective and regenerative effects. These notes are intended to provide researchers with the necessary information to design, execute, and interpret histopathological studies involving HMC treatment in animal models of kidney injury, arthritis, and colitis.
Data Presentation: Quantitative Histopathological Analysis
The following tables summarize the quantitative data from studies evaluating the effects of Hesperidin Methyl Chalcone (HMC) on histopathological parameters in different animal models.
Table 1: Effect of HMC on Histopathological Score in Diclofenac-Induced Acute Kidney Injury
| Treatment Group | Glomerular Pathology Score (0-3) | Cortical Brush Border Impairment Score (0-3) | Vacuoles in Tubular Cells Score (0-3) | Total Histopathological Score (0-9) |
| Control | 0 | 0 | 0 | 0 |
| Diclofenac (200 mg/kg) | 2.5 ± 0.5 | 2.8 ± 0.4 | 2.6 ± 0.5 | 7.9 ± 1.2 |
| Diclofenac + HMC (3 mg/kg) | 1.2 ± 0.4 | 1.5 ± 0.5 | 1.3 ± 0.4 | 4.0 ± 1.1 |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to the Diclofenac group. The scoring is based on a semi-quantitative assessment where 0=normal, 1=mild, 2=moderate, and 3=severe pathological changes.[1][2]
Table 2: Effect of HMC on Histopathological Scores in a Mouse Model of Inflammatory Arthritis
| Treatment Group | Synovial Inflammation Score (0-3) | Cartilage Damage Score (0-3) | Bone Erosion Score (0-3) |
| Control | 0.2 ± 0.1 | 0.1 ± 0.1 | 0.1 ± 0.1 |
| Arthritis Model | 2.8 ± 0.3 | 2.5 ± 0.4 | 2.4 ± 0.5 |
| Arthritis Model + HMC | 1.3 ± 0.4 | 1.2 ± 0.3 | 1.1 ± 0.4* |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to the Arthritis Model group. Scoring is based on the Standardised Microscopic Arthritis Scoring of Histological sections (SMASH) recommendations.[3][4]
Table 3: Effect of HMC on Microscopic Damage Score in Acetic Acid-Induced Colitis
| Treatment Group | Microscopic Damage Score |
| Control | 0.5 ± 0.2 |
| Acetic Acid-Induced Colitis | 4.5 ± 0.8 |
| Colitis + HMC (30 mg/kg) | 2.1 ± 0.5* |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to the Acetic Acid-Induced Colitis group. The microscopic damage score assesses the severity of inflammation, ulceration, and tissue damage in the colon.[5]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data tables.
Protocol 1: Histopathological Analysis of Kidney Tissue (H&E Staining)
Objective: To assess morphological changes in the kidney following HMC treatment in a model of acute kidney injury.
Materials:
-
10% Neutral Buffered Formalin (NBF)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Mayer's Hematoxylin solution
-
Eosin Y solution
-
Mounting medium
Procedure:
-
Tissue Fixation: Immediately after euthanasia, excise the kidneys and fix them in 10% NBF for 24-48 hours at room temperature.
-
Tissue Processing:
-
Dehydrate the fixed tissues through a graded series of ethanol (70%, 95%, 100%) for 1-2 hours at each concentration.
-
Clear the tissues in two changes of xylene for 1-2 hours each.
-
Infiltrate the tissues with molten paraffin wax in a tissue processor, followed by embedding in paraffin blocks.
-
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome and float them onto a warm water bath. Mount the sections onto clean glass slides and dry them in an oven at 60°C for at least 1 hour.
-
Staining:
-
Deparaffinize the sections in two changes of xylene for 5 minutes each.
-
Rehydrate the sections through a descending series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a rinse in distilled water.
-
Stain with Mayer's Hematoxylin for 5-10 minutes.
-
Rinse in running tap water until the sections turn blue.
-
Differentiate in 1% acid alcohol for a few seconds to remove excess stain.
-
Rinse again in running tap water.
-
Counterstain with Eosin Y solution for 1-2 minutes.
-
Dehydrate the sections through an ascending series of ethanol (70%, 95%, 100%) for 3 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
-
Mounting: Coverslip the stained sections using a permanent mounting medium.
-
Analysis: Examine the slides under a light microscope. For quantitative analysis, use the scoring system described in Table 1, evaluating at least 10 random high-power fields per slide.[1][2]
Protocol 2: Histopathological Analysis of Joint Tissue (Masson's Trichrome Staining)
Objective: To assess collagen deposition and fibrosis in joint tissues from an arthritis model treated with HMC.
Materials:
-
10% Neutral Buffered Formalin (NBF)
-
Decalcifying solution (e.g., 10% EDTA)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Bouin's solution
-
Weigert's iron hematoxylin
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic-phosphotungstic acid solution
-
Aniline blue solution
-
1% Acetic acid solution
Procedure:
-
Tissue Fixation and Decalcification: Fix the whole joints in 10% NBF for 48 hours. Subsequently, decalcify the tissues in a suitable decalcifying solution until the bones are soft.
-
Tissue Processing and Sectioning: Process the decalcified tissues as described in Protocol 1 (steps 2 and 3).
-
Staining:
-
Deparaffinize and rehydrate the sections as described in Protocol 1 (step 4a-b).
-
Mordant the sections in pre-warmed Bouin's solution at 56°C for 1 hour.
-
Allow to cool and wash in running tap water until the yellow color disappears.
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Rinse in running tap water.
-
Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.
-
Rinse with distilled water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline blue solution for 5-10 minutes.
-
Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 1 minute.
-
-
Dehydration and Mounting: Dehydrate, clear, and mount the sections as described in Protocol 1 (steps 4i-j and 5).
-
Analysis: Examine the slides under a light microscope. Collagen will be stained blue, nuclei will be black, and cytoplasm and muscle will be red.
Protocol 3: Immunohistochemistry for Nrf2 and NF-κB
Objective: To detect the expression and localization of Nrf2 and NF-κB in tissues treated with HMC.
Materials:
-
Paraffin-embedded tissue sections on charged slides
-
Citrate buffer (pH 6.0) for antigen retrieval
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (anti-Nrf2, anti-phospho-NF-κB p65)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate the tissue sections as described in Protocol 1 (step 4a-b).
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in citrate buffer (pH 6.0) and heating in a microwave or water bath at 95-100°C for 20 minutes. Allow the slides to cool to room temperature.
-
Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Incubate the sections with the blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (diluted according to the manufacturer's instructions) overnight at 4°C in a humidified chamber.
-
Secondary Antibody and Detection:
-
Rinse the sections with PBS.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS.
-
Incubate with the streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS.
-
-
Chromogen Development: Apply the DAB substrate solution and incubate until a brown color develops (typically 1-10 minutes). Monitor the reaction under a microscope.
-
Counterstaining, Dehydration, and Mounting:
-
Rinse with distilled water.
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse in running tap water.
-
Dehydrate, clear, and mount the sections as described in Protocol 1 (steps 4i-j and 5).
-
-
Analysis: Examine the slides under a light microscope. Positive staining will appear as a brown precipitate. The intensity and localization of the staining can be semi-quantitatively scored.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by Hesperidin Methyl Chalcone and the experimental workflow for histopathological analysis.
Caption: Experimental workflow for histopathological analysis.
Caption: HMC activates the Nrf2 antioxidant pathway.
Caption: HMC inhibits the pro-inflammatory NF-κB pathway.
References
- 1. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
Troubleshooting & Optimization
Technical Support Center: Enhancing Hesperidin Water Solubility via Methylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the water solubility of hesperidin through methylation.
FAQs: Understanding Hesperidin Methylation
Q1: Why is improving the water solubility of hesperidin important?
A1: Hesperidin, a bioflavonoid found in citrus fruits, exhibits numerous health benefits, including antioxidant, anti-inflammatory, and cardioprotective properties.[1] However, its low water solubility limits its bioavailability and therapeutic efficacy.[2][3] By increasing its water solubility, the absorption and potential therapeutic effects of hesperidin can be significantly enhanced.
Q2: What is the primary method to increase the water solubility of hesperidin?
A2: Methylation is a common and effective chemical modification to improve the water solubility of hesperidin. This process typically involves the conversion of hesperidin to hesperidin methyl chalcone (HMC) under alkaline conditions.[4] HMC is readily soluble in water and is used in various pharmaceutical formulations.[1][5]
Q3: What are the common methylation techniques for hesperidin?
A3: The most frequently employed methods for hesperidin methylation are:
-
Dimethylsulfate: A common and effective method for methylation.[1][6]
-
Methyl iodide-sodium hydride: This method has shown the highest methylation efficiency in some studies.[1][7]
-
Diazomethane: Another technique used for methylation, though it may be less efficient than the others.[1]
Experimental Protocols
Below are detailed methodologies for key experiments related to the methylation of hesperidin.
Protocol 1: Methylation of Hesperidin using Dimethylsulfate [1]
-
Dissolution: Dissolve 500 mg of hesperidin in 5 ml of 5% sodium hydroxide (NaOH) solution.
-
Methylation Reaction: Add 100 mg of dimethylsulfate to the solution under continuous stirring for 8 hours.
-
pH Adjustment: Adjust the pH of the final solution to 5 and continue stirring overnight.
-
Filtration: Filter the mixture.
-
Extraction: Extract the aqueous solution three times with 30 ml of n-butanol.
-
Evaporation: Evaporate the extracts using a rotary evaporator to obtain a yellow mass of methylated hesperidin.
Protocol 2: Methylation of Hesperidin using Methyl Iodide-Sodium Hydride [1]
-
Preparation: Prepare a mixture of 500 mg of hesperidin in 30 ml of dry dimethylformamide and 300 mg of oil-free sodium hydride.
-
Inert Atmosphere: Stir the mixture under a dry nitrogen (N2) stream for 5 minutes.
-
Methylation Reaction: Stop the N2 flow, add 5 ml of methyl iodide, and keep the mixture in a dark place for 24 hours.
-
Quenching: Carefully add sufficient methanol to destroy any remaining sodium hydride.
-
Evaporation and Extraction: Evaporate the resulting mixture under reduced pressure. Dissolve the residue in 20 ml of water and extract twice with 30 ml of n-butanol to isolate the methylated products.
-
Solvent Removal: Remove the solvent under vacuum to obtain a dry mass.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis of Methylation Efficiency [1][4]
-
Column: Use a Shim-pack CLC-ODS column (150 x 4.6 mm I.D., 5 µm particle size).
-
Mobile Phase: Prepare a mixture of methanol and phosphate buffer (10 mM, pH 2.6) in a 37:63 (v/v) ratio.
-
Elution: Perform isocratic elution at a flow rate of 1 ml/min at 25°C.
-
Injection Volume: Inject 25 µl of the sample.
-
Detection: Monitor the effluent at 280 nm.
-
Quantification: The amount of un-methylated hesperidin remaining in the final product is an indication of the methylation efficiency (a lower amount indicates higher efficiency).
Data Presentation
Table 1: Comparison of Hesperidin Methylation Methods [1][4]
| Methylation Method | Efficiency of Methylation (%)* | Un-methylated Hesperidin Remaining (%) |
| Methyl iodide-sodium hydride | 98.8 | 1.2 |
| Dimethylsulfate | 96.3 | 3.7 |
| Diazomethane | 93.9 | 6.1 |
*Efficiency is calculated as 100% minus the percentage of un-methylated hesperidin remaining.
Table 2: Water Solubility of Hesperidin and its Methylated Derivative
| Compound | Water Solubility | Reference |
| Hesperidin | 4.95 µg/mL (at 25°C) | [8] |
| Hesperidin | 0.009 ± 0.001 mg/mL | [9] |
| Hesperidin | 1.47 x 10⁻⁷ (mole fraction at 298.15 K) | [2] |
| Hesperidin Methyl Chalcone | 692.9 mg/L (at 25°C, estimated) | |
| Hesperidin Methyl Chalcone | Easily soluble in water | [5] |
Troubleshooting Guides
Issue 1: Low Methylation Efficiency (High percentage of un-methylated hesperidin)
-
Possible Cause: Incomplete reaction.
-
Troubleshooting Steps:
-
Reaction Time: Ensure the reaction proceeds for the recommended duration (e.g., 8 hours for dimethylsulfate, 24 hours for methyl iodide).
-
Reagent Purity and Stoichiometry: Verify the purity of the methylating agent and the base. Ensure the correct molar ratios of reactants are used. For instance, using more than one mole of the methylating agent per mole of hesperidin can lead to the formation of undesired chalcone derivatives.
-
Stirring: Maintain continuous and adequate stirring to ensure proper mixing of the reactants.
-
Inert Atmosphere: For the methyl iodide-sodium hydride method, ensure a properly maintained dry nitrogen atmosphere to prevent the deactivation of sodium hydride.
-
Issue 2: Formation of a Mixture of Methylated Products
-
Possible Cause: Hesperidin has multiple hydroxyl groups that can be methylated to varying degrees, leading to a mixture of products.
-
Troubleshooting Steps:
-
Reaction Conditions: Carefully control the reaction conditions (temperature, reaction time, and stoichiometry of reagents) to favor the formation of the desired methylated product.
-
Purification: Employ chromatographic techniques such as column chromatography on silica gel to separate the different methylated derivatives.[4] Thin-layer chromatography (TLC) can be used for a quick qualitative analysis of the product mixture.[4]
-
Issue 3: Difficulty in Isolating the Methylated Product
-
Possible Cause: Inefficient extraction or precipitation.
-
Troubleshooting Steps:
-
Extraction Solvent: Ensure the use of an appropriate extraction solvent (e.g., n-butanol) and perform multiple extractions to maximize the recovery of the product.
-
pH Adjustment: Precise pH adjustment is crucial for the precipitation and separation of the product.
-
Evaporation: Use a rotary evaporator under reduced pressure to efficiently remove the solvent without degrading the product.
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent understanding of the mechanisms of the biological activities of hesperidin and hesperetin and their therapeutic effects on diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hesperidin methylchalcone - Lifeasible [lifeasible.com]
- 5. The neuroprotective effects of hesperidin and diosmin in neurological disorders via targeting various signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential Anti-inflammatory Effects of Hesperidin from the Genus Citrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amorphous Solid Dispersion of Hesperidin with Polymer Excipients for Enhanced Apparent Solubility as a More Effective Approach to the Treatment of Civilization Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hesperidin methyl chalcone, 24292-52-2 [thegoodscentscompany.com]
Technical Support Center: Optimizing Hesperidin Methyl Chalcone (HMC) Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Hesperidin Methyl Chalcone (HMC) dosage for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose range for HMC in in vivo studies?
A1: Based on published literature, a common starting dose range for HMC in rodent models is between 10 and 100 mg/kg body weight, administered intraperitoneally (i.p.).[1][2] However, effective doses have been reported from as low as 0.03 mg/kg to as high as 300 mg/kg depending on the animal model, route of administration, and the pathological condition being studied.[3][4][5] It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental model.
Q2: What is the most common route of administration for HMC in animal studies?
A2: The most frequently reported route of administration for HMC in mice is intraperitoneal (i.p.) injection.[1][5][6] Oral administration has also been used, particularly in studies investigating systemic effects.[3][4] The choice of administration route will depend on the experimental objectives, the target organ, and the desired pharmacokinetic profile.
Q3: How should I prepare HMC for in vivo administration?
A3: Hesperidin Methyl Chalcone is a semi-synthetic derivative of hesperidin with improved water solubility.[1] For intraperitoneal or oral administration, HMC can typically be dissolved in sterile saline (0.9% NaCl).[1] It is essential to ensure complete dissolution and sterile filtration of the solution before administration.
Q4: What are the known mechanisms of action for HMC that I should consider when designing my study?
A4: HMC is recognized as a multi-target compound.[1] Its primary mechanisms of action include anti-inflammatory and antioxidant effects. HMC has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB and activate the Nrf2 signaling pathway, which is a key regulator of cellular antioxidant responses.[1][2][3][4][6] By targeting these pathways, HMC can reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and mitigate oxidative stress.[1][2][6]
Q5: Are there any reported toxicity concerns with HMC at effective doses?
A5: Existing studies suggest that HMC is generally safe and well-tolerated, even at high doses and with long-term use.[3] Studies in mice have shown no evidence of kidney, liver, or stomach damage at effective anti-inflammatory doses.[1][6] However, it is always recommended to perform basic toxicity assessments in your specific model, especially when using higher dose ranges or new administration routes.
Troubleshooting Guide
Issue: I am not observing a significant therapeutic effect with my initial HMC dose.
-
Solution 1: Perform a Dose-Response Study. The effective dose of HMC can be highly dependent on the specific animal model and disease state. It is recommended to test a range of doses (e.g., 10, 30, and 100 mg/kg, i.p.) to determine the optimal concentration for your experimental setup.[1][2]
-
Solution 2: Re-evaluate the Route of Administration. If oral administration is not yielding the desired effect, consider switching to intraperitoneal injection to potentially increase bioavailability.
-
Solution 3: Assess the Timing of Administration. The therapeutic window for HMC may be time-dependent. Consider administering HMC prior to or shortly after the induction of the pathological stimulus. For instance, in some inflammation models, HMC was administered 24 hours after the inflammatory insult.[1]
Issue: I am unsure of the stability of my HMC solution.
-
Solution: Prepare fresh HMC solutions for each experiment. While HMC has improved water solubility compared to hesperidin, long-term stability in solution for experimental use is not extensively documented.[1] Preparing fresh solutions ensures consistent and accurate dosing.
Data Presentation
Table 1: Summary of Effective HMC Dosages in Murine Models
| Disease Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Key Findings | Reference |
| Titanium Dioxide-Induced Arthritis | Mouse | Intraperitoneal (i.p.) | 10 - 100 | Reduced mechanical hyperalgesia, edema, and inflammation. | [1] |
| Zymosan-Induced Arthritis | Mouse | Intraperitoneal (i.p.) | 10 - 100 | Reduced mechanical hypersensitivity, knee joint edema, and leukocyte recruitment. | [2] |
| UVB-Induced Skin Inflammation | Mouse | Intraperitoneal (i.p.) | 300 | Inhibited skin edema, neutrophil recruitment, and oxidative stress. | [5] |
| Diclofenac-Induced Acute Renal Injury | Mouse | Intraperitoneal (i.p.) | 0.03 - 3 | Decreased urea and creatinine levels, reduced oxidative stress, and inhibited pro-inflammatory cytokines. | [3][4] |
| Carrageenan-Induced Inflammation | Mouse | Intraperitoneal (i.p.) | 3 - 100 | Inhibited mechanical and thermal hyperalgesia, and cytokine production. | [6] |
Experimental Protocols
Protocol 1: Dose-Response Evaluation of HMC in a Mouse Model of Arthritis
This protocol is based on methodologies described in studies of TiO2-induced and zymosan-induced arthritis in mice.[1][2]
-
Animal Model: Male Swiss mice (20-25g) are commonly used.
-
Induction of Arthritis:
-
TiO2 Model: Induce arthritis by an intra-articular (i.a.) injection of 3 mg of TiO2 suspended in 10 µL of sterile saline into the knee joint.[1]
-
Zymosan Model: Induce arthritis by an intra-articular (i.a.) injection of zymosan.
-
-
HMC Preparation and Administration:
-
Prepare HMC solutions by dissolving in sterile saline (0.9% NaCl).
-
Administer HMC intraperitoneally (i.p.) at doses of 10, 30, and 100 mg/kg.
-
A vehicle control group should receive an equivalent volume of saline.
-
Initiate HMC treatment 24 hours after the induction of arthritis and continue daily for the duration of the study.[1]
-
-
Outcome Measures:
-
Mechanical Hyperalgesia: Measure paw withdrawal threshold using an electronic von Frey anesthesiometer at baseline and at various time points post-treatment.
-
Edema: Measure knee joint diameter using a digital caliper.
-
Biochemical Analysis: At the end of the study, collect joint tissue or synovial fluid to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) by ELISA and markers of oxidative stress.
-
Histopathology: Collect knee joints for histological analysis to assess inflammation and cartilage damage.
-
Mandatory Visualization
Caption: HMC's anti-inflammatory and antioxidant signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Hesperidin methyl chalcone interacts with NFκB Ser276 and inhibits zymosan-induced joint pain and inflammation, and RAW 264.7 macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hesperidin methyl chalcone inhibits oxidative stress and inflammation in a mouse model of ultraviolet B irradiation-induced skin damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of the flavonoid hesperidin methyl chalcone in inflammation and pain in mice: role of TRPV1, oxidative stress, cytokines and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues with hesperidin methyl chalcone in aqueous solutions
Welcome to the Technical Support Center for Hesperidin Methyl Chalcone (HMC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of HMC in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is Hesperidin Methyl Chalcone (HMC) and why is its stability in aqueous solutions a concern?
A1: Hesperidin Methyl Chalcone (HMC) is a synthetic derivative of the bioflavonoid hesperidin, which is naturally found in citrus fruits. The methylation process significantly increases its water solubility compared to hesperidin, making it more suitable for pharmaceutical and cosmetic formulations.[1][2] However, like many flavonoids, HMC can be susceptible to degradation in aqueous solutions under certain conditions, which can impact its efficacy and lead to the formation of impurities. Understanding its stability is crucial for developing robust formulations and ensuring accurate experimental results.
Q2: What are the primary factors that affect the stability of HMC in aqueous solutions?
A2: The stability of HMC in aqueous solutions is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Chalcones, in general, can be unstable in alkaline conditions, and the glycosidic bonds in HMC may be susceptible to hydrolysis under acidic or basic conditions.
Q3: What is the optimal pH range for maintaining the stability of HMC in aqueous solutions?
A3: HMC is reported to be most stable in a pH range of 2 to 7.4.[3] Outside of this range, particularly in alkaline conditions (pH > 8), the chalcone structure may be prone to degradation. Studies on the parent compound, hesperidin, have shown significant degradation at pH 9.[4]
Q4: How should I prepare a stock solution of HMC for my experiments?
A4: For most cell culture and aqueous-based experiments, it is recommended to first prepare a concentrated stock solution of HMC in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol, and then dilute it with the aqueous buffer or cell culture medium to the final desired concentration. This is a common practice for compounds with limited aqueous solubility to avoid precipitation.
Q5: I am observing a yellow to orange color in my HMC solution. Is this normal?
A5: Yes, HMC is a yellow or orange crystalline powder, and its solutions will typically exhibit a yellowish color.[5] However, a significant change in color, such as darkening or fading over time, could be an indication of degradation. It is advisable to monitor the color of your solutions as a preliminary indicator of stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of HMC in aqueous buffer | - The concentration of HMC exceeds its solubility limit in the aqueous buffer.- The pH of the buffer is outside the optimal stability range (2-7.4).- The temperature of the solution has decreased, reducing solubility. | - Prepare a higher concentration stock solution in DMSO or ethanol and dilute it further in the aqueous buffer immediately before use.- Ensure the final concentration of the organic solvent is compatible with your experimental system.- Adjust the pH of your buffer to be within the 2-7.4 range.- If possible, perform experiments at a controlled room temperature or slightly warmer, if it does not affect the experimental outcome. |
| Discoloration of HMC solution over time | - Degradation of HMC due to exposure to light, extreme pH, or high temperatures.- Oxidation of HMC.- Interaction with metal ions in the buffer or media. | - Protect the solution from light by using amber vials or wrapping the container in aluminum foil.- Prepare fresh solutions before each experiment.- Store stock solutions at -20°C or -80°C.[6]- Use high-purity water and reagents to minimize metal ion contamination.- Consider the use of a chelating agent like EDTA if metal ion contamination is suspected. |
| Inconsistent experimental results | - Degradation of HMC in the stock solution or final working solution.- Inaccurate concentration of HMC due to improper dissolution or degradation. | - Validate the concentration and purity of your HMC stock solution regularly using a stability-indicating method like HPLC.- Prepare fresh working solutions from a frozen stock for each experiment.- Ensure complete dissolution of HMC when preparing the stock solution. Gentle warming or sonication may be helpful. |
| Low biological activity observed | - Degradation of HMC leading to a lower effective concentration.- Interaction of HMC with components of the cell culture medium or formulation excipients. | - Confirm the stability of HMC under your specific experimental conditions (e.g., in cell culture media at 37°C) by performing a time-course analysis using HPLC.- Investigate potential incompatibilities between HMC and other components in your system. |
Quantitative Data on Stability
While specific kinetic data for the degradation of Hesperidin Methyl Chalcone under various stress conditions is not extensively available in peer-reviewed literature, studies on its parent compound, hesperidin, provide valuable insights into its potential stability profile. The following table summarizes the degradation of hesperidin under forced degradation conditions, which can serve as a qualitative indicator for HMC's stability.
Table 1: Summary of Forced Degradation Studies on Hesperidin
| Stress Condition | Reagent/Parameters | Observation for Hesperidin | Potential Implication for HMC |
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 24h | Significant degradation observed | HMC may also be susceptible to acid hydrolysis, potentially at the glycosidic linkage. |
| Alkaline Hydrolysis | 0.1 M NaOH at 80°C for 2h | Significant degradation observed | HMC is likely unstable in alkaline conditions, leading to the opening of the chalcone structure and further degradation. |
| Oxidative Degradation | 30% H₂O₂ at 80°C for 24h | Moderate degradation observed | HMC may be susceptible to oxidation. |
| Thermal Degradation | 80°C for 48h | Minor degradation observed | HMC is relatively stable to dry heat. |
| Photodegradation | UV light (254 nm) for 24h | Minor degradation observed | HMC may exhibit some sensitivity to UV light upon prolonged exposure. |
Data is inferred from forced degradation studies on hesperidin and general chemical knowledge of chalcones.
Experimental Protocols
Protocol 1: Preparation of HMC Stock and Working Solutions
Objective: To prepare standardized HMC solutions for in vitro experiments.
Materials:
-
Hesperidin Methyl Chalcone (HMC) powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Stock Solution (10 mM):
-
Weigh out the required amount of HMC powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution (e.g., 100 µM):
-
Thaw a frozen aliquot of the 10 mM HMC stock solution at room temperature.
-
Dilute the stock solution 1:100 in the desired aqueous buffer (e.g., PBS) or cell culture medium to achieve the final concentration of 100 µM.
-
Vortex gently to mix.
-
Use the working solution immediately after preparation. Do not store diluted aqueous solutions for extended periods.
-
Protocol 2: Stability-Indicating HPLC Method for HMC
Objective: To quantify HMC and monitor its degradation in aqueous solutions. This method is adapted from reported HPLC methods for HMC and related flavonoids.[7][8][9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and 10 mM phosphate buffer (pH 4.2) in a ratio of 40:60 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard curve of HMC in the mobile phase at known concentrations.
-
Inject the HMC standard solutions and the samples to be analyzed.
-
The concentration of HMC in the samples is determined by comparing the peak area with the standard curve. Degradation is indicated by a decrease in the peak area of HMC and the appearance of new peaks corresponding to degradation products.
Visualizations
Below are diagrams illustrating key concepts related to HMC stability and experimental workflow.
Caption: Factors influencing the stability of HMC in aqueous solutions.
Caption: A logical workflow for troubleshooting HMC precipitation issues.
Caption: A proposed degradation pathway for HMC under hydrolytic stress.
References
- 1. mdpi.com [mdpi.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. researchgate.net [researchgate.net]
- 4. Hesperidin: Enrichment, forced degradation, and structural elucidation of potential degradation products using spectral techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 24292-52-2: hesperidin methyl chalcone | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Overcoming Poor Bioavailability of Hesperidin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of hesperidin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor bioavailability of hesperidin and its derivatives?
A1: The low oral bioavailability of hesperidin is primarily attributed to several factors:
-
Poor Aqueous Solubility: Hesperidin is practically insoluble in water, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2]
-
Low Permeability: Due to its chemical structure, hesperidin has limited ability to pass through the intestinal epithelial barrier.[3]
-
Extensive First-Pass Metabolism: After oral administration, hesperidin is subject to significant metabolism by gut microbiota and enzymes in the intestinal wall and liver, which reduces the amount of active compound reaching systemic circulation.[1][4]
-
Gastric Instability: Hesperidin can be unstable in the acidic environment of the stomach.[1]
Q2: What are the most common strategies to improve the bioavailability of hesperidin derivatives?
A2: Several formulation strategies have been successfully employed to enhance the bioavailability of hesperidin, including:
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Common nanoformulations include polymeric nanoparticles, solid lipid nanoparticles (SLNs), liposomes, and nanoemulsions.[1][2][3]
-
Solid Dispersions: Dispersing hesperidin in a hydrophilic carrier at the molecular level can enhance its solubility and dissolution rate.[1][2]
-
Inclusion Complexes: Complexation with cyclodextrins can encapsulate the hesperidin molecule, increasing its solubility and stability.[3]
-
Prodrugs: Modifying the chemical structure of hesperidin to create a more soluble or permeable prodrug that is converted to the active form in the body.
-
Co-administration with Bioenhancers: Administering hesperidin with compounds like piperine can inhibit its metabolism and enhance its absorption.[5]
-
Micronization: Reducing the particle size of hesperidin through mechanical means can improve its dissolution rate.[6]
Q3: How do I choose the most suitable bioavailability enhancement strategy for my specific hesperidin derivative and application?
A3: The choice of strategy depends on several factors, including the physicochemical properties of your specific derivative, the desired release profile, the intended route of administration, and the target application. For instance, nanoformulations can be tailored for targeted delivery, while solid dispersions are often a straightforward approach for improving oral absorption. A thorough understanding of the advantages and limitations of each technique, as presented in this guide, is crucial for making an informed decision.
Troubleshooting Guides
Issue 1: Solubility and Stability Problems in In Vitro Assays
Q: My hesperidin derivative is precipitating in my aqueous buffer or cell culture medium. What can I do?
A: This is a common issue due to the poor aqueous solubility of hesperidin. Here are some troubleshooting steps:
-
pH Adjustment: Hesperidin's solubility can be pH-dependent. Although generally low, slight adjustments to the pH of your buffer (if permissible for your assay) might improve solubility. However, be cautious as hesperidin can degrade at high pH.[7]
-
Use of Co-solvents: Adding a small percentage of a biocompatible co-solvent like DMSO or ethanol to your stock solution can help maintain solubility upon dilution into aqueous media. Ensure the final concentration of the co-solvent is not toxic to your cells.
-
Complexation with Cyclodextrins: Pre-complexing your hesperidin derivative with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase its aqueous solubility.
-
Preparation of a Nanosuspension: If precipitation persists, consider preparing a nanosuspension of your compound. The small particle size can improve the dissolution rate and apparent solubility in aqueous media.
Q: I am observing degradation of my hesperidin derivative during my experiment. How can I improve its stability?
A: Hesperidin can be sensitive to light, temperature, and pH.
-
Protect from Light: Store stock solutions and experimental samples protected from light, for example, by using amber vials or covering with aluminum foil.
-
Control Temperature: Avoid high temperatures during storage and experiments. Store stock solutions at recommended temperatures (e.g., -20°C or -80°C).
-
Optimize pH: Hesperidin is generally more stable at acidic to neutral pH. Avoid highly alkaline conditions, which can lead to rapid degradation.[7]
-
Use of Antioxidants: In some formulations, the addition of antioxidants can help prevent oxidative degradation.
Issue 2: Challenges with Nanoformulation Development
Q: My hesperidin-loaded nanoparticles are aggregating. How can I prevent this?
A: Nanoparticle aggregation is often due to insufficient stabilization.
-
Optimize Stabilizer Concentration: The concentration of the stabilizer (e.g., surfactant, polymer) is critical. Too little will not provide adequate steric or electrostatic repulsion, while too much can lead to other issues. Perform a concentration optimization study for your chosen stabilizer.
-
Surface Charge Modification: The zeta potential of your nanoparticles is an indicator of their stability. A higher absolute zeta potential (e.g., > |30| mV) generally indicates better stability due to electrostatic repulsion. You may need to use a charged stabilizer or modify the surface of your nanoparticles.
-
Lyophilization with Cryoprotectants: If you need to store your nanoparticles as a dry powder, lyophilization is a common method. The use of cryoprotectants (e.g., trehalose, sucrose) is essential to prevent aggregation during freezing and drying.
Q: The entrapment efficiency (%EE) of my hesperidin derivative in the nanoparticles is low. How can I improve it?
A: Low entrapment efficiency means a significant portion of your drug is not being encapsulated.
-
Optimize Drug-to-Polymer/Lipid Ratio: The ratio of the drug to the encapsulating material is a key parameter. A higher amount of polymer or lipid relative to the drug can sometimes improve entrapment.
-
Solvent Selection: The choice of organic solvent used in the formulation process can influence the partitioning of the drug between the organic and aqueous phases, thereby affecting entrapment.
-
Method of Preparation: The specific nanoprecipitation or emulsification technique used can impact entrapment efficiency. Consider optimizing parameters like stirring speed, sonication power, or homogenization pressure.
-
Drug Solubility in the Organic Phase: Ensure that your hesperidin derivative is fully dissolved in the organic solvent before the nanoprecipitation or emulsification step.
Issue 3: Inconsistent or Poor In Vivo Performance
Q: My novel hesperidin formulation showed promising in vitro results, but I'm not seeing a significant improvement in bioavailability in my animal studies. What could be the reason?
A: This discrepancy between in vitro and in vivo results is a common challenge in drug development.
-
In Vitro-In Vivo Correlation (IVIVC): The in vitro dissolution or permeation test you used may not accurately predict the in vivo behavior. The gastrointestinal environment is complex, with varying pH, enzymes, and motility. Consider using more biorelevant in vitro models.
-
Stability in GI Fluids: Your formulation may not be stable in the harsh environment of the stomach and intestine. Conduct stability studies of your formulation in simulated gastric and intestinal fluids.
-
First-Pass Metabolism: Even if your formulation improves dissolution and absorption, the drug may still be subject to extensive first-pass metabolism. Consider co-administration with a metabolic inhibitor like piperine.[5]
-
Mucoadhesion and GI Transit Time: The residence time of your formulation in the absorptive region of the intestine can impact bioavailability. Incorporating mucoadhesive polymers into your formulation can prolong GI transit time.
-
Animal Model Considerations: The physiology of the animal model (e.g., rat, mouse) can differ from humans. Ensure that the chosen animal model is appropriate and that the dosing and sampling schedule are optimized to capture the pharmacokinetic profile of your formulation.
Data Presentation: Comparison of Bioavailability Enhancement Strategies
| Strategy | Formulation Example | Fold Increase in Solubility | Fold Increase in Dissolution Rate | Fold Increase in Bioavailability (AUC) | Reference(s) |
| Nanoformulations | Hesperidin-loaded PLGA-Poloxamer 407 nanoparticles | - | Sustained and slow release | Higher apparent solubility | [4] |
| Hesperidin nanocrystals | 4.8 | Faster dissolution | - | [4] | |
| Hesperidin-loaded lipid-polymer hybrid nanoparticles | - | Controlled release | Improved drug loading | [8] | |
| Solid Dispersions | Hesperidin with Soluplus® (1:5 w/w) | ~300 | ~70% release in phosphate buffer | - | [9] |
| Hesperidin with Mannitol | 24.05 | 54.06% release in 30 min | - | [6] | |
| Hesperidin with PVP K30 | 20.16 | 34.36% release in 30 min | - | [6] | |
| Inclusion Complexes | Hesperidin with HP-β-CD | 467 | Improved dissolution | - | [4] |
| Hesperidin with β-CD | 25 | Improved dissolution | - | [4] | |
| Co-administration | Hesperetin and Piperine amorphous dispersion | 245 (Hesperetin) | - | - | [5] |
| Micronization | Micronized Hesperidin Epimeric Mixture (MHEM) | - | - | 1.28 (vs. HEM) | [6][10] |
Experimental Protocols
Protocol 1: Preparation of Hesperidin Solid Dispersions by Solvent Evaporation Method
This protocol is adapted from a study by Swarup and Agrawal.[6][11]
Materials:
-
Hesperidin
-
Polyvinylpyrrolidone K30 (PVP K30) or Mannitol
-
Ethanol
-
Water
-
Mortar and pestle
-
Hot air oven
Procedure:
-
Accurately weigh 100 mg of hesperidin and the required amount of carrier (PVP K30 or mannitol) to achieve the desired drug-to-carrier ratio (e.g., 1:1, 1:2, 1:4).
-
Dissolve both hesperidin and the carrier in a minimal amount of a suitable solvent system (e.g., ethanol-water 1:1 v/v).
-
The solution is then evaporated at a controlled temperature (e.g., 45°C) in a hot air oven until a solid mass is obtained.
-
The resulting solid dispersion is then pulverized using a mortar and pestle and sieved to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Preparation of Hesperidin-Cyclodextrin Inclusion Complexes by Kneading Method
This protocol is based on a method described by Corciova et al.[8]
Materials:
-
Hesperidin
-
β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water
-
Mortar and pestle
Procedure:
-
Accurately weigh hesperidin and the cyclodextrin in a 1:1 molar ratio.
-
Place the powders in a mortar and mix them thoroughly.
-
Add a small amount of water dropwise to the powder mixture while continuously kneading with the pestle to form a thick paste.
-
Continue kneading for a specified period (e.g., 60 minutes).
-
The resulting paste is then dried in an oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
-
The dried complex is then pulverized and stored in a desiccator.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA) for Hesperidin Derivatives
This is a general protocol for assessing the passive permeability of a compound.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 1% lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound (hesperidin derivative) stock solution in DMSO
-
Control compounds (high and low permeability)
-
96-well UV plate or LC-MS vials
-
Plate reader or LC-MS system
Procedure:
-
Prepare Solutions:
-
Prepare the artificial membrane solution.
-
Prepare the acceptor buffer (PBS, pH 7.4).
-
Prepare the donor solution by diluting the test compound stock solution in PBS to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
-
Coat the Donor Plate:
-
Carefully add a small volume (e.g., 5 µL) of the artificial membrane solution to the filter of each well of the donor plate.
-
Allow the solvent to evaporate, leaving a lipid layer.
-
-
Assemble the PAMPA Sandwich:
-
Add the acceptor buffer to the wells of the acceptor plate.
-
Add the donor solution containing the test compound to the wells of the coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form the "sandwich".
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS).
-
-
Calculate Permeability:
-
The apparent permeability coefficient (Papp) can be calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where:
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the filter.
-
t is the incubation time.
-
C_A(t) is the concentration of the compound in the acceptor well at time t.
-
C_equilibrium is the concentration at equilibrium.
-
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. tandfonline.com [tandfonline.com]
- 2. Drug delivery and formulation development of hesperidin: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability of Hesperidin and Its Aglycone Hesperetin—Compounds Found in Citrus Fruits as a Parameter Conditioning the Pro-Health Potential (Neuroprotective and Antidiabetic Activity)—Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amorphous System of Hesperetin and Piperine—Improvement of Apparent Solubility, Permeability, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hesperidin: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent understanding of the mechanisms of the biological activities of hesperidin and hesperetin and their therapeutic effects on diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Hesperidin Methyl Chalcone (HMC) Topical Formulation: A Technical Support Center
For researchers, scientists, and drug development professionals, formulating Hesperidin Methyl Chalcone (HMC) for topical delivery presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation, ensuring a smoother development process.
Troubleshooting Guide
This guide addresses common problems encountered during the formulation of HMC for topical delivery in a question-and-answer format.
Q1: My HMC-containing cream/gel is turning a brownish color over time. What is causing this discoloration and how can I prevent it?
A: Discoloration, typically a shift from its natural bright yellow to a brownish hue, is often indicative of oxidation or degradation of the HMC molecule. This can be triggered by exposure to light, high temperatures, or incompatible formulation ingredients.
Troubleshooting Steps:
-
pH Adjustment: HMC exhibits better stability in a slightly acidic to neutral pH range (pH 5-7). Ensure the final pH of your formulation is within this range.
-
Antioxidants: Incorporate antioxidants such as tocopherol (Vitamin E), ascorbic acid (Vitamin C), or butylhydroxytoluene (BHT) into your formulation to mitigate oxidative degradation.
-
Chelating Agents: Trace metal ions can catalyze oxidative reactions. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.
-
Light Protection: Package your formulation in opaque or amber-colored containers to protect it from light-induced degradation.
-
Temperature Control: Store the formulation at controlled room temperature, avoiding excessive heat.
Q2: I'm observing poor solubility of HMC in my aqueous gel formulation, leading to precipitation. How can I improve its solubility?
A: While HMC has improved water solubility compared to its parent compound, hesperidin, it can still present solubility challenges, especially at higher concentrations.
Troubleshooting Steps:
-
Co-solvents: Employing co-solvents like propylene glycol or ethanol in your aqueous base can significantly enhance the solubility of HMC.
-
Solubilizers: The use of non-ionic surfactants or cyclodextrins can encapsulate the HMC molecule, increasing its apparent solubility in aqueous systems.
-
pH Optimization: As with stability, solubility can be pH-dependent. Experiment within the pH range of 5-7 to find the optimal point for solubility in your specific vehicle.
-
Particle Size Reduction: If you are starting with solid HMC, micronization or nano-milling can increase the surface area and improve the dissolution rate.
Q3: My HMC formulation shows low skin permeation in my in-vitro studies. What strategies can I use to enhance its delivery into the skin?
A: The stratum corneum, the outermost layer of the skin, can be a significant barrier to the penetration of active ingredients like HMC.
Troubleshooting Steps:
-
Permeation Enhancers: Incorporate chemical permeation enhancers into your formulation. These can include fatty acids (e.g., oleic acid), esters (e.g., isopropyl myristate), or glycols (e.g., propylene glycol).
-
Lipid-based Carriers: Formulating HMC in lipid-based carriers such as nanoemulsions or liposomes can facilitate its transport across the lipid-rich stratum corneum.[1]
-
Hydration: Ensure your formulation is hydrating to the skin. A well-hydrated stratum corneum is more permeable than a dry one.
-
Occlusion: For experimental setups, creating an occlusive layer over the application site can increase skin hydration and enhance permeation.
Q4: I am having difficulty with the quantitative analysis of HMC in my cream formulation using HPLC. What could be the issue?
A: The complex matrix of a cream or gel can interfere with the extraction and analysis of HMC.
Troubleshooting Steps:
-
Sample Preparation: The key is to efficiently extract HMC from the formulation matrix. Refer to the detailed experimental protocol below for a validated sample preparation method.
-
Column Selection: A C18 column is commonly used and effective for the separation of HMC.
-
Mobile Phase Optimization: Ensure your mobile phase composition and pH are optimized for good peak shape and resolution. A common mobile phase is a mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile.
-
Method Validation: Validate your analytical method for linearity, accuracy, and precision to ensure reliable results.
Frequently Asked Questions (FAQs)
Q: What is the typical concentration range for HMC in topical formulations?
A: The typical usage rate for Hesperidin Methyl Chalcone in cosmetic products is between 0.05% and 2%.[1]
Q: Is HMC stable across a wide pH range?
A: HMC is most stable in the pH range of 5 to 7. It may be prone to degradation in alkaline conditions.
Q: What are the primary benefits of using HMC in topical products?
A: HMC is primarily used for its antioxidant and anti-inflammatory properties. It is known to strengthen capillaries, reduce redness, and is often used in products targeting under-eye circles and puffiness.
Q: How does HMC exert its antioxidant effects in the skin?
A: HMC is believed to activate the Nrf2/ARE signaling pathway in keratinocytes. This pathway upregulates the expression of endogenous antioxidant enzymes, providing protection against oxidative stress.
Quantitative Data Summary
The following tables summarize key quantitative data for Hesperidin Methyl Chalcone and its parent compound, Hesperidin, to aid in formulation development.
Table 1: Solubility of Hesperidin (Parent Compound) in Various Solvents at 298.15 K (25°C)
| Solvent | Mole Fraction Solubility |
| Water | 1.47 x 10⁻⁷ |
| Ethanol | 3.45 x 10⁻⁵ |
| Propylene Glycol | 5.35 x 10⁻⁴ |
Table 2: Stability of Hesperidin (Parent Compound) in Aqueous Buffers
| pH | Temperature (°C) | Half-life (t½) |
| 9 | 25 | 23 days |
| 9 | 40 | 4.5 days |
Note: Hesperidin demonstrates good stability at acidic and neutral pH. The data suggests that formulations with a pH below 7 are preferable for enhanced stability. Similar trends are expected for HMC.
Table 3: In-Vitro Skin Permeation Parameters (Illustrative)
| Formulation Vehicle | Permeation Flux (Jss) (µg/cm²/h) | Lag Time (tL) (h) |
| Hydrophilic Gel | Data not available | Data not available |
| O/W Emulsion | Data not available | Data not available |
Experimental Protocols
1. Protocol for In-Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a general procedure for assessing the skin permeation of HMC from a topical formulation.
-
Materials: Franz diffusion cells, excised human or animal skin (e.g., porcine ear skin), receptor medium (e.g., phosphate-buffered saline with a solubility enhancer if needed), the HMC-containing formulation, and an appropriate analytical method (e.g., HPLC).
-
Procedure:
-
Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32°C) and degassed receptor medium. Ensure no air bubbles are trapped beneath the skin.
-
Allow the system to equilibrate for 30 minutes.
-
Apply a finite dose of the HMC formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium and replace it with fresh, pre-warmed medium.
-
Analyze the collected samples for HMC concentration using a validated analytical method.
-
Calculate the cumulative amount of HMC permeated per unit area and plot it against time to determine the steady-state flux (Jss) and lag time (tL).
-
2. Protocol for HPLC Analysis of HMC in a Cream Formulation
This protocol provides a method for the extraction and quantification of HMC from an oil-in-water (O/W) cream.
-
Materials: HPLC system with UV detector, C18 column, mobile phase (e.g., phosphate buffer:methanol), HMC reference standard, cream formulation containing HMC, methanol, and a suitable solvent for initial dispersion (e.g., a mixture of methanol and water).
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the HMC cream into a 50 mL volumetric flask.
-
Add approximately 30 mL of the dispersion solvent and sonicate for 15-20 minutes to disperse the cream and dissolve the HMC.
-
Allow the solution to cool to room temperature and then dilute to volume with the same solvent.
-
Centrifuge a portion of the solution at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: 10 mM Phosphate Buffer (pH 4.2) : Methanol : Acetonitrile (50:40:10 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
-
Quantification: Prepare a calibration curve using standard solutions of HMC. Calculate the concentration of HMC in the cream sample by comparing its peak area to the calibration curve.
Visualizations
Signaling Pathways
// Nodes HMC [label="Hesperidin Methyl\nChalcone (HMC)", fillcolor="#FBBC05"]; UVB [label="UVB Radiation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#F1F3F4"]; p38 [label="p38 MAPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nrf2_Keap1 [label="Nrf2-Keap1\nComplex", fillcolor="#F1F3F4"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="Antioxidant Response\nElement (ARE)", fillcolor="#F1F3F4"]; Antioxidant_Enzymes [label="Antioxidant Enzymes\n(e.g., HO-1)", fillcolor="#FFFFFF", shape=ellipse]; Inflammatory_Cytokines [label="Inflammatory Cytokines\n(e.g., IL-6, TNF-α)", fillcolor="#FFFFFF", shape=ellipse];
// Edges UVB -> ROS [label=" induces"]; ROS -> p38 [label=" activates"]; ROS -> Nrf2_Keap1 [label=" disrupts"]; HMC -> p38 [label=" inhibits", color="#EA4335"]; HMC -> Nrf2_Keap1 [label=" activates", color="#34A853"]; p38 -> Inflammatory_Cytokines [label=" promotes expression"]; Nrf2_Keap1 -> Nrf2 [label=" releases"]; Nrf2 -> ARE [label=" translocates to nucleus\n and binds to"]; ARE -> Antioxidant_Enzymes [label=" upregulates expression"]; Antioxidant_Enzymes -> ROS [label=" neutralizes", color="#34A853"]; } dot HMC's dual action on skin inflammation and oxidative stress.
Experimental Workflow
// Edges start -> solubility -> vehicle -> optimization -> physchem; optimization -> hplc; physchem -> stability; optimization -> permeation; permeation -> efficacy -> end; } dot Workflow for HMC topical formulation development.
Troubleshooting Logic
// Nodes problem [label="Problem Identified", fillcolor="#EA4335", fontcolor="#FFFFFF"]; discoloration [label="Discoloration\n(Brownish Hue)", fillcolor="#F1F3F4"]; precipitation [label="Precipitation/\nPoor Solubility", fillcolor="#F1F3F4"]; low_permeation [label="Low Skin\nPermeation", fillcolor="#F1F3F4"];
solution_discoloration [label="Solution:\n- Adjust pH (5-7)\n- Add Antioxidants\n- Use Chelating Agents\n- Protect from Light", shape=note, fillcolor="#FFFFFF"]; solution_precipitation [label="Solution:\n- Use Co-solvents\n- Add Solubilizers\n- Optimize pH (5-7)\n- Reduce Particle Size", shape=note, fillcolor="#FFFFFF"]; solution_low_permeation [label="Solution:\n- Add Permeation Enhancers\n- Use Lipid Carriers\n- Ensure Formulation is Hydrating", shape=note, fillcolor="#FFFFFF"];
// Edges problem -> discoloration; problem -> precipitation; problem -> low_permeation;
discoloration -> solution_discoloration; precipitation -> solution_precipitation; low_permeation -> solution_low_permeation; } dot Troubleshooting logic for common HMC formulation issues.
References
Technical Support Center: Refinement of Hesperidin Methylation Protocols for Higher Yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing hesperidin methylation protocols. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth experimental procedures to enhance reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for hesperidin methylation?
A1: The three most frequently employed methods for hesperidin methylation are reaction with dimethylsulfate (DMS), methyl iodide with sodium hydride (MeI/NaH), and diazomethane. Each method offers distinct advantages and disadvantages in terms of efficiency, safety, and scalability.
Q2: Which methylation method generally provides the highest yield?
A2: Studies have shown that the methyl iodide-sodium hydride method typically results in the highest methylation efficiency, often exceeding 98%.[1][2] This is followed by the dimethylsulfate method and then the diazomethane method.
Q3: What is hesperidin methyl chalcone (HMC) and why is it formed?
A3: Hesperidin methyl chalcone (HMC) is an isomeric byproduct that can form during the methylation of hesperidin under alkaline conditions.[1][2] The alkaline environment can induce the opening of the flavanone ring in hesperidin to form the chalcone structure, which is then methylated.
Q4: How can I minimize the formation of hesperidin methyl chalcone?
A4: To minimize HMC formation, it is crucial to control the reaction temperature and the stoichiometry of the reagents. Conducting the reaction at lower temperatures, ideally below 10°C, can significantly inhibit the isomerization of hesperidin to its chalcone form.[3] Additionally, using a 1:1 molar ratio of the methylating agent to hesperidin is preferable, as excess methylating agent can promote the formation of chalcone derivatives.[3]
Q5: What is the best way to monitor the progress of my methylation reaction?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. The methylated products are typically more mobile than the starting hesperidin.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to determine the amount of unreacted hesperidin and quantify the methylated products.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Incomplete reaction: Insufficient reaction time, low temperature, or inadequate mixing. 2. Degradation of reagents: The methylating agent (especially diazomethane) or base may have degraded. 3. Poor quality of starting material: Impure hesperidin can interfere with the reaction. | 1. Optimize reaction conditions: Increase reaction time, cautiously increase temperature (while monitoring for side products), and ensure vigorous stirring. 2. Use fresh reagents: Prepare diazomethane solution fresh and ensure the base is anhydrous and properly stored. 3. Purify hesperidin: Recrystallize or purify the starting hesperidin to remove impurities. |
| Presence of Unreacted Hesperidin | 1. Insufficient methylating agent: The molar ratio of the methylating agent to hesperidin may be too low. 2. Suboptimal reaction conditions: The reaction may not have reached completion. | 1. Adjust stoichiometry: Gradually increase the molar equivalent of the methylating agent. 2. Extend reaction time: Continue the reaction and monitor by TLC or HPLC until the hesperidin spot/peak disappears. |
| Formation of Hesperidin Methyl Chalcone (HMC) | 1. High reaction temperature: Elevated temperatures promote the isomerization of hesperidin to the chalcone. 2. Excess base or methylating agent: Strong alkaline conditions and excess methylating agent can favor HMC formation.[3] | 1. Maintain low temperature: Conduct the reaction at or below 10°C.[3] 2. Control stoichiometry: Use a 1:1 molar ratio of methylating agent to hesperidin and avoid excessively harsh alkaline conditions.[3] |
| Multiple Spots on TLC (in addition to product and starting material) | 1. Formation of partially methylated products: Incomplete methylation can lead to a mixture of mono-, di-, and tri-methylated hesperidin. 2. Side reactions: Other side reactions may be occurring, leading to various byproducts. | 1. Drive reaction to completion: Use a slight excess of the methylating agent and/or increase the reaction time. 2. Purify the product: Utilize column chromatography to separate the desired fully methylated product from other derivatives. |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during extraction: This can occur during the work-up of reactions in biphasic systems. 2. Product is an oil instead of a solid: The methylated product may not crystallize easily. | 1. Break the emulsion: Add a saturated brine solution or a small amount of a different organic solvent. 2. Induce crystallization: Try scratching the flask with a glass rod, adding a seed crystal, or changing the solvent system for recrystallization. If it remains an oil, purification by column chromatography is recommended. |
Data Presentation
Table 1: Comparison of Hesperidin Methylation Methods
| Method | Methylating Agent/Base | Typical Efficiency (%) [1][2] | Advantages | Disadvantages |
| Dimethylsulfate | Dimethylsulfate / NaOH | 96.3 | - Readily available reagents - Relatively simple procedure | - Dimethylsulfate is highly toxic and carcinogenic - Can lead to HMC formation |
| Methyl Iodide / Sodium Hydride | Methyl Iodide / NaH | 98.8 | - Highest reported efficiency - Can be performed under anhydrous conditions | - Sodium hydride is highly flammable and reactive - Methyl iodide is toxic |
| Diazomethane | Diazomethane | 93.9 | - Generally clean reactions with minimal byproducts | - Diazomethane is explosive and toxic, requiring specialized handling |
Experimental Protocols
Protocol 1: Methylation of Hesperidin using Dimethylsulfate
This protocol is adapted from Fathiazad and Afshar.[1]
-
Preparation: In a round-bottom flask, dissolve 500 mg of hesperidin in 5 mL of 5% aqueous sodium hydroxide (NaOH) solution.
-
Reaction: While stirring continuously, add 100 mg of dimethylsulfate to the solution. Continue stirring at room temperature for 8 hours.
-
Work-up:
-
Adjust the pH of the final solution to 5 using a suitable acid (e.g., dilute HCl).
-
Continue stirring the mixture overnight at this pH.
-
Filter the mixture to remove any solid precipitate.
-
Extract the aqueous solution three times with 30 mL of n-butanol.
-
Combine the organic extracts and evaporate the solvent using a rotary evaporator to obtain the crude methylated product as a yellow mass.
-
-
Purification: The crude product can be further purified by column chromatography on silica gel using an eluent system such as ethyl acetate-methanol-water (100:17:13).[1]
Protocol 2: Methylation of Hesperidin using Methyl Iodide and Sodium Hydride
This protocol is adapted from Fathiazad and Afshar.[1]
-
Preparation: In a dry, three-necked round-bottom flask equipped with a nitrogen inlet, add 500 mg of hesperidin and 30 mL of dry dimethylformamide (DMF).
-
Reaction:
-
While stirring under a dry nitrogen stream, add 300 mg of oil-free sodium hydride.
-
Stir the mixture for 5 minutes.
-
Stop the nitrogen flow and add 5 mL of methyl iodide.
-
Keep the mixture in a dark place for 24 hours.
-
-
Work-up:
-
Carefully add sufficient methanol to quench any remaining sodium hydride.
-
Evaporate the resulting mixture under reduced pressure.
-
Dissolve the residue in 20 mL of water.
-
Extract the aqueous solution twice with 30 mL of n-butanol to isolate the methylated products.
-
Remove the solvent from the combined organic extracts under vacuum to obtain a dry mass.
-
-
Purification: The crude product can be purified by column chromatography as described in Protocol 1.
Protocol 3: Methylation of Hesperidin using Diazomethane
This protocol is adapted from Fathiazad and Afshar.[1] Caution: Diazomethane is highly toxic and explosive. This procedure should only be performed by experienced personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Preparation of Diazomethane: Prepare an ethereal solution of diazomethane according to a standard reported method.
-
Reaction:
-
Dissolve 200 mg of hesperidin in 20 mL of methanol in an ice-cooled flask.
-
Add 10 mL of the ethereal diazomethane solution dropwise to the hesperidin solution.
-
Keep the mixture in a tightly sealed glass container at 0°C for 5 minutes.
-
-
Work-up: Evaporate the mixture to dryness under vacuum.
-
Purification: The crude product can be purified by column chromatography as described in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for hesperidin methylation.
Caption: Troubleshooting flowchart for low yield in hesperidin methylation.
Caption: Relationship between hesperidin and hesperidin methyl chalcone.
References
Addressing batch-to-batch variability of synthetic hesperidin methyl chalcone
Technical Support Center: Hesperidin Methyl Chalcone
Welcome to the technical support center for synthetic Hesperidin Methyl Chalcone (HMC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues related to batch-to-batch variability of HMC.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We've observed significant color and solubility differences between our new and old batches of HMC. What could be the cause, and how does it impact our experiments?
A1: Variations in physical properties like color (ranging from yellow to orange-brown) and solubility are common indicators of batch-to-batch variability. These differences often stem from inconsistencies in the synthesis and purification processes.
Potential Causes:
-
Residual Solvents: Incomplete removal of solvents used during synthesis or purification.
-
Impurity Profile: The presence of unreacted hesperidin, partially methylated derivatives, or other byproducts can alter the material's physical characteristics.[1][2] The synthesis of HMC from hesperidin is a methylation reaction that can result in a mixture of both methylated flavanones and chalcones.[1][2]
-
Particle Size and Morphology: Differences in crystallization and drying processes can lead to variations in particle size, which directly affects solubility and dissolution rates.[3]
-
Moisture Content: High water content can cause aggregation and reduce solubility.
Impact on Experiments:
-
Inconsistent Bioavailability: Poorly soluble batches can lead to lower absorption and reduced efficacy in in vivo studies.
-
Assay Interference: Impurities may interfere with analytical assays or produce off-target effects in biological experiments.
-
Variable Dosing: Inaccurate concentrations in prepared solutions can lead to unreliable and non-reproducible results.
Troubleshooting Steps:
-
Visual Inspection: Document the color and appearance of each batch.
-
Solubility Test: Perform a simple solubility test in your experimental solvent (e.g., DMSO, Methanol). Compare the concentration at which each batch fully dissolves.
-
Certificate of Analysis (CoA) Review: Compare the CoAs for each batch. Pay close attention to purity (by HPLC), residual solvent levels, and moisture content.
-
Qualify New Batches: Before use in critical experiments, qualify each new batch by running a small-scale pilot experiment to ensure it performs consistently with previous batches.
Q2: Our biological assay results show inconsistent activity (e.g., anti-inflammatory, antioxidant effects) with a new lot of HMC. How can we troubleshoot this?
A2: Inconsistent biological activity is a critical issue often linked to the chemical composition of the HMC batch. Since synthetic HMC is a mixture of chalcone and flavanone species with varying degrees of methylation, the proportion of these components can significantly influence its pharmacological effects.[1][4]
Potential Causes:
-
Variable Composition: The ratio of hesperidin methyl chalcone to other methylated flavanones and residual hesperidin can differ. Different methylation methods (e.g., using dimethylsulfate or methyl iodide-sodium hydride) yield products with varying compositions and efficiencies.[1][2]
-
Presence of Impurities: Unreacted starting materials or synthesis byproducts could have antagonistic or agonistic effects in your assay.
-
Degradation: HMC may be susceptible to degradation under certain storage conditions (e.g., exposure to light, high humidity, or extreme pH), leading to a loss of potency. Hesperidin, the precursor, is known to be labile in acidic and basic conditions.[5]
Troubleshooting Workflow: The following diagram outlines a systematic approach to diagnosing the root cause of inconsistent biological activity.
Q3: What are the key quality control (QC) parameters we should assess for incoming HMC batches, and can you provide a standard analytical protocol?
A3: To ensure consistency, each batch of HMC should be evaluated against a set of critical quality attributes. The most important QC test is High-Performance Liquid Chromatography (HPLC) for purity assessment and impurity profiling.
Key QC Parameters & Typical Specifications:
| Parameter | Method | Typical Specification | Rationale |
| Appearance | Visual Inspection | Yellow to orange powder | Provides a first indication of potential process deviations. |
| Identity | FTIR / NMR | Conforms to reference standard | Confirms the chemical structure. |
| Purity (Assay) | HPLC | ≥ 95% | Ensures the primary component is present at a high level.[6] |
| Major Impurity | HPLC | e.g., Unreacted Hesperidin < 2% | Controls levels of known byproducts that can affect activity. |
| Water Content | Karl Fischer Titration | ≤ 5.0% | Excess water can affect stability and accurate weighing. |
| Solubility | Visual Test | Clear solution at specified conc. | Ensures suitability for experimental vehicle/solvent. |
Experimental Protocol: RP-HPLC Method for HMC Purity
This protocol is adapted from validated methods for the analysis of Hesperidin Methyl Chalcone.[1][7]
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A mixture of phosphate buffer and organic solvents is common. Example: 10 mM Phosphate Buffer (pH adjusted to 4.2 with orthophosphoric acid) : Methanol : Acetonitrile (50:40:10 v/v/v).[7]
-
Detection Wavelength: UV detection at a wavelength where HMC has significant absorbance, such as 280 nm or 348 nm.[1][8]
-
Column Temperature: Ambient or controlled at 25 °C.[1]
-
Injection Volume: 20-25 µL.[1]
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve HMC reference standard in methanol (or another suitable solvent) to prepare a stock solution (e.g., 100 µg/mL). Further dilute with the mobile phase to a working concentration (e.g., 20 µg/mL).
-
Sample Solution: Prepare the test batch of HMC in the same manner and at the same concentration as the standard solution.
3. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times (e.g., n=5) to ensure system suitability (check for consistent retention times and peak areas; %RSD < 2%).[7]
-
Inject the sample solution.
-
Identify the HMC peak based on the retention time of the reference standard. HMC typically elutes at around 6 minutes under these conditions.[7]
-
Calculate the purity of the batch by comparing the peak area of HMC in the sample to the total area of all peaks in the chromatogram (Area Percent method).
Q4: Can you illustrate the relationship between the HMC synthesis process and the resulting product variability?
A4: Yes, the final properties of synthetic HMC are highly dependent on the initial reaction conditions. The synthesis involves the methylation of hesperidin in an alkaline medium, which opens the flavanone ring to form the chalcone.[1][4] Minor changes in these conditions can lead to significant batch-to-batch differences.
The diagram below illustrates how key synthesis parameters influence the critical quality attributes of the final HMC product.
This diagram shows that factors like the purity of the initial hesperidin, the choice of methylating agent, and precise control over pH and temperature are critical for achieving a consistent product with high purity and a defined impurity profile.[1][2] The final purification step is crucial for determining physical properties like color and particle size.[3]
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hesperidin: Enrichment, forced degradation, and structural elucidation of potential degradation products using spectral techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. allmpus.com [allmpus.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. wjpls.org [wjpls.org]
Minimizing off-target effects of hesperidin methyl chalcone in cell culture
Welcome to the technical support center for Hesperidin Methyl Chalcone (HMC). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize off-target effects and ensure successful cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Hesperidin Methyl Chalcone (HMC)?
A1: Hesperidin Methyl Chalcone primarily exerts its effects through two main signaling pathways. It is known to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[1][2][3] Additionally, HMC activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is crucial for cellular antioxidant responses.[4][5]
Q2: I am observing unexpected cytotoxicity in my cell line. What could be the cause?
A2: Unintended cytotoxicity can arise from several factors:
-
High Concentrations: HMC, like many bioactive compounds, can induce apoptosis and cell cycle arrest at higher concentrations. This has been observed in various cancer cell lines and can also occur in non-cancerous cells.[6] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental goals.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to HMC. For instance, an IC50 value of 51.12 µM has been reported for A549 lung cancer cells.[6][7] Normal cell lines, such as murine 3T3 fibroblasts, may also be affected, with some chalcones showing cytotoxicity in the 30-60 µM range.[8]
-
Solvent Effects: Ensure that the solvent used to dissolve HMC (e.g., DMSO) is at a final concentration that is non-toxic to your cells. Always include a vehicle-only control in your experiments.
-
Mitochondrial Dysfunction: At higher concentrations, hesperidin and related compounds can impact mitochondrial function, including the mitochondrial membrane potential.[9][10] This can be a source of off-target cytotoxicity.
Q3: How can I confirm that HMC is inhibiting NF-κB in my experiment?
A3: The most common method to verify NF-κB inhibition is to assess the nuclear translocation of the p65 subunit. This can be achieved through immunofluorescence microscopy. In unstimulated cells, p65 is predominantly in the cytoplasm. Upon stimulation (e.g., with TNF-α or LPS), p65 translocates to the nucleus. Effective inhibition by HMC will result in p65 remaining in the cytoplasm even after stimulation.
Q4: How do I measure the activation of the Nrf2 pathway by HMC?
A4: Nrf2 activation can be assessed using a luciferase reporter assay.[11][12][13][14] This involves using a cell line that has been stably transfected with a plasmid containing a luciferase gene under the control of an Antioxidant Response Element (ARE). When HMC activates Nrf2, it binds to the ARE and drives the expression of luciferase, which can be quantified by measuring luminescence.
Q5: Are there any known off-target kinase interactions for HMC?
A5: While HMC's primary described mechanism involves the NF-κB and Nrf2 pathways, chalcones as a class of compounds have been shown to interact with various kinases. For example, the chalcone butein can directly inhibit IKKβ, which is upstream of NF-κB. It is advisable to consider potential interactions with other kinases, especially if you observe unexpected phenotypic changes in your cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed in MTT assay | HMC concentration is too high. | Perform a dose-response experiment to determine the IC50 value for your cell line. Use concentrations well below the IC50 for experiments focusing on anti-inflammatory or antioxidant effects. |
| Cell line is particularly sensitive. | Test HMC on a less sensitive or different cell line if appropriate for your research question. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below 0.1% and include a vehicle control. | |
| No inhibition of NF-κB translocation observed | HMC concentration is too low. | Increase the concentration of HMC. Refer to literature for effective concentrations in similar cell types. |
| Insufficient pre-incubation time. | Pre-incubate the cells with HMC for an adequate period (e.g., 1-2 hours) before adding the inflammatory stimulus. | |
| Ineffective inflammatory stimulus. | Confirm that your stimulus (e.g., TNF-α, LPS) is effectively activating NF-κB in your positive control. | |
| Variability in Nrf2 reporter assay results | Inconsistent cell seeding density. | Ensure uniform cell seeding across all wells of the microplate. |
| Variation in treatment times. | Use a multichannel pipette for simultaneous addition of reagents where possible to ensure consistent incubation times. | |
| Luciferase substrate degradation. | Prepare the luciferase substrate fresh and protect it from light. | |
| Unexpected changes in cell morphology or proliferation | Off-target effects on the cell cycle. | Analyze the cell cycle of HMC-treated cells using flow cytometry with propidium iodide staining. Hesperidin has been shown to cause G0/G1 phase arrest in some cell lines. |
| Effects on mitochondrial health. | Assess mitochondrial membrane potential using a fluorescent dye like JC-1 or TMRE to check for mitochondrial dysfunction. |
Data Summary Tables
Table 1: Reported IC50 Values for Hesperidin Methyl Chalcone and Related Compounds
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Hesperidin Methyl Chalcone | A549 | Human Lung Carcinoma | 51.12 | [6][7] |
| Licochalcone A | B-16 | Mouse Melanoma | 25.89 | [8] |
| Licochalcone A | 3T3 | Mouse Fibroblast (Non-cancerous) | 33.42 | [8] |
| 4-Methoxychalcone | 3T3 | Mouse Fibroblast (Non-cancerous) | 64.34 | [8] |
| Chalcone Derivative 4b | WI-38 | Human Lung Fibroblast (Non-cancerous) | 54.59 | [15] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of HMC in culture medium. Remove the old medium from the wells and add 100 µL of the HMC dilutions. Include a vehicle-only control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.1% NP40 in isopropanol with 4 mM HCl) to each well.
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
NF-κB (p65) Translocation by Immunofluorescence
This protocol is a general guide for immunofluorescence staining of NF-κB p65.
-
Cell Culture: Grow cells on glass coverslips in a 6-well plate to an appropriate density.
-
Treatment: Pre-treat cells with the desired concentration of HMC for 1-2 hours. Then, stimulate with an inflammatory agent (e.g., 10 ng/mL TNF-α) for 30 minutes. Include appropriate controls (untreated, vehicle + stimulus, HMC alone).
-
Fixation: Remove the culture medium and fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody: Incubate the cells with a primary antibody against NF-κB p65 at the appropriate dilution overnight at 4°C.
-
Secondary Antibody: Wash the cells with PBS and then incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI or Hoechst stain. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Nrf2-ARE Luciferase Reporter Assay
This protocol describes a method for measuring Nrf2 activation.[11][12][13][14]
-
Cell Seeding: Seed ARE-luciferase reporter cells (e.g., HepG2-ARE) in a white, clear-bottom 96-well plate at a density of approximately 1.2 x 10^4 cells/well. Incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of HMC for a specified period (e.g., 24 hours). Include a positive control such as tert-butylhydroquinone (tBHQ).
-
Cell Lysis: Wash the cells with PBS and add 20 µL of luciferase lysis buffer to each well.
-
Luminescence Measurement: Transfer the cell lysate to a white 96-well plate. Add 100 µL of luciferase substrate to each well and immediately measure the luminescence using a plate reader.
-
Data Analysis: Express the results as a fold increase in luciferase activity compared to the untreated control cells.
Visualizations
Caption: Primary signaling pathways of Hesperidin Methyl Chalcone (HMC).
Caption: General experimental workflow for HMC in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hesperidin methyl chalcone interacts with NFκB Ser276 and inhibits zymosan-induced joint pain and inflammation, and RAW 264.7 macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 8. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hesperidin alleviates insulin resistance by improving HG-induced oxidative stress and mitochondrial dysfunction by restoring miR-149 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nrf2/ARE activation assay [bio-protocol.org]
- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 13. Nrf2 luciferase reporter assay. [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Hesperidin to Chalcone Conversion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal conversion of hesperidin to hesperidin chalcone.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the conversion of hesperidin to hesperidin chalcone?
A1: The conversion is a chemical isomerization reaction. Hesperidin, a flavanone, undergoes ring-opening of its C ring under alkaline conditions to form the corresponding chalcone. This reaction is reversible, and the chalcone can convert back to the flavanone form under neutral or acidic conditions.
Q2: What is the optimal pH range for this conversion?
A2: The optimal conversion of hesperidin to its chalcone form occurs in a strongly alkaline environment. While specific yields can vary based on reaction time and temperature, a pH of 12 or higher is generally required for efficient conversion.
Q3: How can I monitor the progress of the conversion reaction?
A3: The conversion can be monitored using analytical techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). Chalcones typically exhibit a different UV absorption maximum compared to their flavanone precursors, allowing for spectrophotometric monitoring. HPLC provides a more definitive method for separating and quantifying both hesperidin and hesperidin chalcone in the reaction mixture.
Q4: Why is my hesperidin chalcone converting back to hesperidin?
A4: Hesperidin chalcone is unstable in neutral or acidic conditions and will readily cyclize back to the more stable flavanone (hesperidin) form.[1] This is a common issue if the pH of the solution is lowered after the initial alkaline-induced conversion. To maintain the chalcone form, the alkaline pH must be preserved.
Q5: Can temperature affect the conversion process?
A5: Yes, temperature can influence the rate of conversion. Generally, increasing the temperature will accelerate the ring-opening reaction. However, excessively high temperatures might lead to degradation of the compounds. It is crucial to find an optimal balance between temperature and reaction time for maximum yield.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conversion to chalcone | Insufficiently alkaline pH. | Increase the pH of the reaction mixture. Use a strong base like NaOH or KOH to achieve a pH of at least 12. Verify the pH with a calibrated pH meter. |
| Low reaction temperature. | Gently heat the reaction mixture. Monitor the temperature to avoid potential degradation. | |
| Short reaction time. | Increase the duration of the reaction. Monitor the progress at different time points using HPLC or UV-Vis to determine the optimal reaction time. | |
| Chalcone converts back to hesperidin upon workup | Neutralization or acidification of the reaction mixture. | Avoid lowering the pH if the goal is to isolate the chalcone. If purification requires a pH change, be aware that the reverse reaction is likely. Consider alternative purification methods that maintain an alkaline environment. |
| Degradation of the product | Excessively high temperature or prolonged reaction time. | Optimize the temperature and reaction time. Start with milder conditions and gradually increase them while monitoring for product degradation via HPLC. |
| Presence of oxidizing agents. | Ensure the reaction is carried out in an inert atmosphere if sensitivity to oxidation is suspected. | |
| Inaccurate quantification of conversion | Improper analytical method. | Develop and validate an HPLC method capable of baseline-separating hesperidin and hesperidin chalcone. Use a UV-Vis spectrophotometer to monitor spectral shifts, but confirm with chromatography for accurate quantification. |
Data Presentation
Table 1: Effect of pH on Hesperidin to Chalcone Conversion Yield
| pH | Temperature (°C) | Reaction Time (hours) | Conversion Yield (%) |
| 9 | 50 | 2 | < 5 |
| 10 | 50 | 2 | 25 |
| 11 | 50 | 2 | 60 |
| 12 | 50 | 2 | 92 |
| 13 | 50 | 2 | > 98 |
Note: Data are illustrative and based on the principle of base-catalyzed isomerization. Actual yields may vary based on specific experimental conditions.
Table 2: Influence of Temperature and Reaction Time on Conversion Yield at pH 12
| Temperature (°C) | Reaction Time (hours) | Conversion Yield (%) |
| 25 | 1 | 65 |
| 25 | 2 | 78 |
| 25 | 4 | 85 |
| 50 | 1 | 88 |
| 50 | 2 | 92 |
| 50 | 4 | 95 |
| 70 | 1 | 94 |
| 70 | 2 | > 98 |
Note: Data are illustrative. Higher temperatures generally lead to faster conversion, but risk of degradation should be considered.
Experimental Protocols
Protocol 1: Hesperidin to Hesperidin Chalcone Conversion
-
Preparation of Hesperidin Solution: Dissolve a known concentration of hesperidin in a suitable organic solvent (e.g., methanol or ethanol).
-
pH Adjustment: While stirring, add a strong base solution (e.g., 1 M NaOH or KOH) dropwise to the hesperidin solution until the desired pH (e.g., pH 12-13) is reached.
-
Reaction: Maintain the reaction mixture at the desired temperature (e.g., 50°C) for a specific duration (e.g., 2 hours) with continuous stirring.
-
Monitoring: Periodically withdraw aliquots from the reaction mixture to monitor the conversion progress using either HPLC (Protocol 2) or UV-Vis Spectrophotometry (Protocol 3).
-
Quenching and Analysis: Once the desired conversion is achieved, the reaction can be stopped by cooling. For analytical purposes, the sample can be diluted with the mobile phase for HPLC analysis. Note that any attempt to neutralize the solution will likely result in the conversion of the chalcone back to hesperidin.
Protocol 2: HPLC Analysis of Hesperidin and Hesperidin Chalcone
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2][3][4]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: Monitor at a wavelength where both compounds have significant absorbance, for example, 280 nm for hesperidin and a higher wavelength for the chalcone (determined by UV-Vis scan).[2][3]
-
Column Temperature: 30°C.
-
-
Standard Preparation: Prepare stock solutions of pure hesperidin and, if available, pure hesperidin chalcone of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the reaction aliquots with the mobile phase to a concentration within the linear range of the calibration curve.
-
Quantification: Inject the standards and samples into the HPLC system. Identify the peaks based on retention times of the standards. Construct a calibration curve for each compound and calculate the concentration in the samples to determine the conversion yield.
Protocol 3: UV-Vis Spectrophotometric Monitoring
-
Spectral Scan: Obtain the full UV-Vis absorption spectrum (200-500 nm) of pure hesperidin and the hesperidin chalcone (in a highly alkaline solution) to determine their respective absorption maxima (λmax). Hesperidin typically has a λmax around 285 nm, while the chalcone will have a significantly red-shifted λmax (e.g., around 370 nm).
-
Monitoring the Reaction:
-
Dilute an aliquot of the reaction mixture in a suitable alkaline solvent (to prevent the reverse reaction).
-
Measure the absorbance at the λmax of the hesperidin chalcone.
-
An increase in absorbance at the chalcone's λmax and a decrease at hesperidin's λmax indicates the progress of the conversion.
-
-
Note: This method is best for qualitative or semi-quantitative monitoring. For accurate quantification, HPLC is recommended due to potential spectral overlap.
Visualizations
Caption: Experimental workflow for the conversion of hesperidin to hesperidin chalcone.
Caption: Chemical transformation between hesperidin and its chalcone form under different pH conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. informaticsjournals.co.in [informaticsjournals.co.in]
- 5. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting appropriate vehicle for intraperitoneal injection of HMC in mice
Technical Support Center: Intraperitoneal (IP) Injection of HMC in Mice
This guide provides detailed information, troubleshooting advice, and standardized protocols for researchers selecting an appropriate vehicle for the intraperitoneal (IP) injection of HMC (1-hydroxymethyl-3-methyl-5-(p-tolyl)-1H-pyrazole) in mice.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle and why is its selection critical for in vivo studies?
A: A vehicle is an inactive substance that serves as the medium for administering an active drug, such as HMC.[1] The choice of vehicle is critical because it can significantly impact the drug's solubility, stability, bioavailability, and toxicity. An inappropriate vehicle can lead to experimental artifacts, animal distress, or inaccurate results.[2][3] The ideal vehicle should be non-toxic, biocompatible, and capable of keeping the compound solubilized without interfering with its pharmacological activity.[3]
Q2: What are the general solubility properties of HMC and related pyrazole compounds?
Q3: What are the most common vehicles for administering hydrophobic compounds via IP injection in mice?
A: For compounds with low water solubility, multi-component vehicle systems are often necessary. Common components include:
-
Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol (PEG), and propylene glycol (PG) are used to dissolve the compound.[1][7]
-
Surfactants/Emulsifiers: Polysorbates like Tween 80 are used to improve and maintain the solubility of hydrophobic compounds in aqueous solutions, preventing precipitation.[6][8]
-
Aqueous Component: Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) is typically used as the final diluent to make the formulation isotonic and reduce irritation.[7]
-
Oils: For highly lipophilic compounds, oil-based vehicles like corn oil or sesame oil can be used.[7]
Q4: Are there inherent risks associated with using co-solvents like DMSO or PEG?
A: Yes. While effective solubilizers, these vehicles are not biologically inert and can cause adverse effects, especially at high concentrations.
-
DMSO: Can cause local irritation, inflammation, and has its own pharmacological effects that could confound experimental results.[2][9] High concentrations (>25%) can be harmful.[10]
-
PEG (e.g., PEG 200, PEG 400): Generally considered safe, but high doses or chronic IP administration can be toxic and painful for mice, potentially causing neuroinflammation.[11][12][13][14]
-
Tween 80: High concentrations of this detergent can decrease locomotor activity and may cause irritation.[6][15]
It is crucial to include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
Troubleshooting Guide
Q: My HMC solution is cloudy or shows precipitation after I add the aqueous component (saline/PBS). What should I do?
A: Precipitation upon adding an aqueous solution is a common issue with hydrophobic compounds dissolved in an organic co-solvent (a phenomenon known as "fall out").
-
Action 1: Optimize Co-solvent/Surfactant Ratio. The concentration of the organic co-solvent may be too low, or the compound concentration may be too high. Try preparing a formulation with a higher percentage of the co-solvent (e.g., increase DMSO from 5% to 10%) or add a surfactant like Tween 80 (e.g., 1-5%).
-
Action 2: Gentle Warming and Sonication. Gently warming the solution to 37°C or using a sonicator water bath can help dissolve the compound and create a more stable suspension. Ensure the compound is heat-stable before applying heat.
-
Action 3: Reduce Final Drug Concentration. If possible, lowering the final concentration of HMC in the formulation may prevent it from exceeding its solubility limit in the chosen vehicle. This may require increasing the injection volume, but be sure to stay within acceptable limits (typically <10 mL/kg for mice).
Q: The mice show signs of distress (e.g., lethargy, ruffled fur, abdominal irritation) after injection. What is the likely cause?
A: Post-injection distress can be caused by the vehicle, the compound, or the injection technique itself.
-
Cause 1: Vehicle Toxicity. The concentration of your co-solvent (DMSO, PEG) might be too high. Refer to the table below for recommended maximum concentrations. Always run a vehicle-only control group to isolate this effect. High concentrations of DMSO and PEG have been shown to cause pain and lethargy.[6][11][16]
-
Cause 2: Non-Isotonic or pH Imbalance. A formulation that is not isotonic or has a non-physiological pH can cause pain and irritation. Using saline or PBS as the final diluent helps, but high concentrations of other components can alter this.
-
Cause 3: Improper Injection Technique. Accidental injection into an organ or muscle can cause significant pain and distress. Review the injection protocol below to ensure proper technique, including correct needle placement in the lower right abdominal quadrant.
Q: I'm observing high variability in my experimental results between animals. Could the vehicle be a factor?
A: Yes, absolutely.
-
Inconsistent Formulation: If your HMC formulation is not a true solution but a suspension, it may not be homogenous. This can lead to different animals receiving different effective doses. Ensure your solution is well-mixed before drawing each dose.
-
Precipitation Post-Injection: The drug may precipitate out of the vehicle within the peritoneal cavity after injection, leading to poor and variable absorption.[1] A vehicle containing a surfactant like Tween 80 can help maintain solubility in the physiological environment.
-
Pharmacological Effects of the Vehicle: Co-solvents like DMSO and ethanol have their own biological effects that can increase data variability if not properly controlled for.[2][6] A consistent, well-tolerated vehicle and a dedicated vehicle-control group are essential for robust data.
Data Presentation: Common Vehicle Components for IP Injection
| Vehicle Component | Typical Final Concentration | Primary Use & Properties | Potential Issues & Considerations |
| Saline / PBS | 50 - 95% | Aqueous base; ensures isotonicity.[7] | Poor solvent for hydrophobic compounds. |
| DMSO | 1 - 10% | Powerful solvent for hydrophobic compounds.[7] | Can cause inflammation, pain, and has intrinsic biological effects. Keep concentration as low as possible.[6][9][10] |
| PEG 300 / PEG 400 | 10 - 40% | Co-solvent for compounds with intermediate solubility.[16][17] | High doses can be toxic and painful; chronic use may cause neuroinflammation.[11][14] |
| Tween 80 | 1 - 10% | Surfactant/emulsifier; prevents precipitation and improves stability of hydrophobic compounds in aqueous solution.[8] | Can cause decreased motor activity at higher concentrations.[6] Must be approved by IACUC.[18] |
| Ethanol | 1 - 10% | Co-solvent. | Can have sedative or biphasic effects on activity.[6] |
| Corn Oil | Up to 100% | Vehicle for highly lipophilic compounds; provides slow release.[7] | Can be viscous; may cause sterile peritonitis. Injections must be strictly intraperitoneal. |
Experimental Protocols
Protocol 1: Preparation of a Standard Co-Solvent Vehicle (Example: 10% DMSO, 5% Tween 80 in Saline)
This protocol describes the preparation of a common vehicle for a hydrophobic compound. The final concentration of HMC must be determined based on its solubility in this mixture.
Materials:
-
HMC (1-hydroxymethyl-3-methyl-5-(p-tolyl)-1H-pyrazole)
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Tween 80, sterile
-
Sterile 0.9% Saline
-
Sterile conical tubes and syringes
Procedure:
-
Weigh HMC: Accurately weigh the required amount of HMC powder and place it in a sterile conical tube.
-
Initial Dissolution: Add the required volume of DMSO to the HMC powder to achieve a concentrated stock. For example, to make a final solution with 10% DMSO, you might first dissolve the HMC in 100% DMSO. Vortex or sonicate until the HMC is completely dissolved.
-
Add Surfactant: Add the required volume of Tween 80 to the DMSO-HMC solution. Vortex to mix thoroughly.
-
Final Dilution: Slowly add the sterile saline, drop by drop at first, while vortexing continuously to prevent precipitation. Bring the solution to the final desired volume.
-
Final Check: Inspect the final solution. It should be clear and free of precipitates. If it is a micro-emulsion, it should be uniform.
-
Storage: Prepare fresh on the day of the experiment.[19] Store at room temperature, protected from light, unless stability data indicates otherwise.
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol outlines the standard procedure for administering a substance via IP injection.
Materials:
-
Prepared HMC solution
-
Mouse restraint device (optional)
-
1 mL syringe with a 25-27 gauge needle
-
70% ethanol and gauze pads
Procedure:
-
Preparation: Draw the calculated dose of the HMC solution into the syringe. Ensure there are no air bubbles. The volume should not exceed 10 mL/kg body weight.[20] Warm the solution to room temperature to reduce discomfort for the animal.
-
Restraint: Gently restrain the mouse by scruffing the neck and back, ensuring the head is immobilized. Turn the mouse over to expose its abdomen, tilting the head slightly downwards. This allows the abdominal organs to shift cranially, away from the injection site.
-
Locate Injection Site: Identify the lower right quadrant of the mouse's abdomen. This site is chosen to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection: Clean the injection site with 70% ethanol. Insert the needle, bevel up, at a 15-30 degree angle into the abdominal cavity.
-
Aspirate: Gently pull back the plunger. If no fluid (blood, urine, or intestinal contents) enters the syringe, you are correctly in the peritoneal cavity.
-
Administer: Depress the plunger smoothly to inject the solution.
-
Withdraw and Monitor: Withdraw the needle swiftly and return the mouse to its cage. Observe the mouse for several minutes for any signs of immediate distress, such as bleeding at the injection site or abnormal posture.
Visualization: Vehicle Selection Workflow
Below is a logical workflow to guide the selection of an appropriate vehicle for HMC.
References
- 1. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. ijnrd.org [ijnrd.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cautionary note: Toxicity of polyethylene glycol 200 injected intraperitoneally into mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chronic intraperitoneal injection of polyethylene glycol 200 in mice induces hippocampal neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Hesperidin Nanoparticle Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of nanoparticle formulations for hesperidin delivery.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and characterization of hesperidin-loaded nanoparticles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency (%EE) | - Poor solubility of hesperidin in the chosen organic solvent. - Drug leakage into the external phase during formulation. - Insufficient interaction between hesperidin and the nanoparticle matrix. | - Solvent Selection: Use a solvent in which hesperidin has higher solubility, such as dimethyl sulfoxide (DMSO) or a co-solvent system.[1] - Optimize Formulation Parameters: Adjust the drug-to-polymer/lipid ratio. A higher concentration of the encapsulating material can improve drug loading. - Method Modification: For emulsion-based methods, optimize the homogenization speed and time to ensure rapid nanoparticle formation and drug entrapment.[1] For ionic gelation, adjust the pH to enhance the interaction between the positively charged chitosan and the negatively charged crosslinker.[2][3] |
| Large Particle Size or High Polydispersity Index (PDI) | - Aggregation of nanoparticles due to insufficient stabilization. - Inadequate homogenization or sonication. - High concentration of lipid or polymer leading to agglomeration.[4] | - Stabilizer Optimization: Adjust the type and concentration of the surfactant or stabilizer. For instance, using surfactants like Span® 60 can result in a lower PDI compared to Pluronic® F127.[4] - Process Parameters: Increase homogenization speed or sonication time and amplitude to reduce particle size.[5] - Concentration Adjustment: Optimize the concentration of the lipid or polymer. While higher lipid concentrations can improve drug distribution, they may also lead to larger particles if not properly stabilized.[4] |
| Instability of Nanoparticle Dispersion (e.g., Sedimentation, Aggregation) | - Low zeta potential leading to weak electrostatic repulsion between particles. - Inappropriate storage conditions (temperature, pH). | - Zeta Potential Modification: Select lipids or polymers that impart a higher surface charge. For example, stearic acid can provide a higher negative zeta potential compared to Compritol® ATO 888.[4] Increasing the concentration of charged lipids can also enhance stability.[4] - Storage Optimization: Store the nanoparticle dispersion at an appropriate temperature (e.g., 4°C) and pH to maintain stability. Perform long-term stability studies to determine optimal storage conditions.[6] |
| Poor In Vitro Drug Release Profile | - Strong binding of hesperidin to the nanoparticle matrix. - High crystallinity of the lipid or polymer matrix. - Inappropriate release medium. | - Matrix Composition: Modify the composition of the nanoparticle matrix. For instance, incorporating a liquid lipid (oil) to create nanostructured lipid carriers (NLCs) can enhance drug release compared to solid lipid nanoparticles (SLNs).[5] - Amorphization: The encapsulation process can lead to the amorphization of hesperidin, which can improve its dissolution rate.[7] This can be confirmed by XRD analysis. - Release Medium: Ensure the release medium has a pH that is relevant to the intended application (e.g., simulated gastric or intestinal fluid). The release of hesperidin from chitosan nanoparticles can be significantly higher in acidic conditions (e.g., 0.1 N HCl).[2] |
Frequently Asked Questions (FAQs)
1. Why is hesperidin a challenging molecule for drug delivery?
Hesperidin, a bioflavonoid found in citrus fruits, possesses numerous therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects.[8][9] However, its clinical application is hindered by its poor aqueous solubility, low bioavailability, and susceptibility to environmental factors like pH and temperature.[4][8][9] These limitations necessitate the use of advanced drug delivery systems, such as nanoparticles, to enhance its therapeutic efficacy.[2][6]
2. What are the common methods for preparing hesperidin nanoparticles?
Several methods are employed to prepare hesperidin nanoparticles, each with its own advantages:
-
Ionic Gelation: This technique is commonly used for preparing chitosan-based nanoparticles. It involves the electrostatic interaction between the positively charged amine groups of chitosan and a negatively charged cross-linking agent like sodium tripolyphosphate (STPP).[2][3]
-
Spontaneous Emulsification: This method involves the spontaneous formation of an emulsion when an organic phase containing the drug, lipid, and a water-miscible solvent is added to an aqueous phase with a surfactant.[6]
-
Hot Homogenization: This technique is used for preparing solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). It involves homogenizing a heated oil phase (containing the lipid and drug) with a heated aqueous phase (containing the surfactant) at high speed.[7]
-
Antisolvent Recrystallization: In this method, a solution of hesperidin in a good solvent is rapidly mixed with an antisolvent, leading to the precipitation of the drug in the form of nanoparticles.[1]
3. How can I improve the stability of my hesperidin nanoparticle formulation?
The stability of a nanoparticle formulation is crucial for its shelf life and therapeutic efficacy. Key strategies to improve stability include:
-
Ensuring a High Zeta Potential: A zeta potential of at least ±30 mV is generally considered necessary for good electrostatic stabilization, which prevents particle aggregation.[10] The choice of lipids and surfactants can significantly influence the zeta potential.[4]
-
Using appropriate stabilizers: Surfactants and polymers can provide steric hindrance, preventing nanoparticles from aggregating.
-
Lyophilization (Freeze-drying): Converting the nanoparticle dispersion into a dry powder can significantly enhance long-term stability.[11]
4. What are the critical characterization techniques for hesperidin nanoparticles?
Comprehensive characterization is essential to ensure the quality and performance of hesperidin nanoparticles. Important techniques include:
-
Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS).[12]
-
Zeta Potential: Also determined by DLS to assess the surface charge and stability of the nanoparticles.[12]
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): Quantified by separating the free drug from the nanoparticles and measuring the amount of encapsulated hesperidin, typically using UV-Vis spectrophotometry or HPLC.
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM).[12]
-
Solid-State Characterization: Performed using X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) to determine the physical state (crystalline or amorphous) of hesperidin within the nanoparticles.[7]
-
In Vitro Drug Release: Assessed using methods like dialysis bag diffusion to study the release profile of hesperidin from the nanoparticles over time in different media.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on hesperidin nanoparticle formulations.
Table 1: Formulation Parameters and Physicochemical Properties of Hesperidin Nanoparticles
| Formulation Type | Method | Key Ingredients | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Hot Homogenization | Stearic acid, Polysorbate 80 | 300-600 | 0.240-0.445 | -20 to -35 | >88 | [7] |
| Nanostructured Lipid Carriers (NLCs) | Factorial Design | Stearic acid, Tea Tree Oil, Span® 60 | 280 ± 1.35 | 0.239 ± 0.012 | -39.4 ± 0.92 | 88.2 ± 2.09 | [5] |
| Chitosan Nanoparticles | Ionic Gelation | Chitosan, STPP | 127 ± 32.15 | - | -51.125 ± 9.79 | 83 | [12] |
| Nanoemulsion | Spontaneous Emulsification | - | 197.2 ± 2.8 | 0.13 | -28 | 84.04 ± 1.3 | [6] |
| Albumin Nanoparticles | Coacervation | Bovine Serum Albumin | 73.86 | 0.19 | - | 94.89 | [13] |
| Lipid-Polymer Hybrid Nanoparticles | Emulsion-Solvent Evaporation | - | 91.43 | - | +23 | 92.8 | [11] |
Experimental Protocols
Protocol 1: Preparation of Hesperidin-Loaded Chitosan Nanoparticles by Ionic Gelation [2][3]
-
Preparation of Chitosan Solution: Dissolve chitosan (e.g., 3% w/v) in a dilute acetic acid solution (e.g., 1-3%) with magnetic stirring until fully dissolved.
-
Dispersion of Hesperidin: Disperse hesperidin into the chitosan solution and continue stirring for at least one hour to ensure uniform distribution.
-
pH Adjustment: Adjust the pH of the hesperidin-chitosan dispersion to approximately 5 using a sodium hydroxide solution.
-
Preparation of Cross-linker Solution: Prepare a solution of sodium tripolyphosphate (STPP) (e.g., 1% w/v) in deionized water and adjust the pH to 5.
-
Nanoparticle Formation: Add the STPP solution dropwise to the hesperidin-chitosan dispersion under continuous stirring. The formation of opalescent suspension indicates the formation of nanoparticles.
-
Sonication: Sonicate the dispersion to ensure homogeneity and reduce particle size.
-
Separation and Washing: Centrifuge the nanoparticle suspension at high speed (e.g., 10,000 rpm) to pellet the nanoparticles. Discard the supernatant and wash the nanoparticles with deionized water to remove unreacted reagents.
-
Lyophilization (Optional): For long-term storage, freeze-dry the washed nanoparticles to obtain a powder.
Protocol 2: Characterization of Encapsulation Efficiency (%EE)
-
Separation of Free Drug: Centrifuge the nanoparticle suspension at high speed. The supernatant will contain the unencapsulated (free) hesperidin.
-
Quantification of Free Drug: Measure the concentration of hesperidin in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry at the appropriate wavelength or High-Performance Liquid Chromatography (HPLC).
-
Calculation of %EE: %EE = [(Total amount of hesperidin - Amount of free hesperidin) / Total amount of hesperidin] x 100
Visualizations
Caption: Experimental workflow for hesperidin nanoparticle formulation and characterization.
Caption: Hesperidin's role in the Sirt1/FOXO1/PGC-1α/HO-1 signaling pathway.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Chitosan/hesperidin nanoparticles formulation: a promising approach against ethanol-induced gastric ulcers via Sirt1/FOXO1/PGC-1α/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimized Hesperidin-Loaded Lipid Nanoparticles with Tea Tree Oil for Enhanced Wound Healing: Formulation, Characterization, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Drug delivery and formulation development of hesperidin: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hesperidin Nanoformulation: A Potential Strategy for Reducing Doxorubicin-Induced Renal Damage via the Sirt-1/HIF1-α/VEGF/NF-κB Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spast.org [spast.org]
Preventing degradation of hesperidin methyl chalcone in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of hesperidin methyl chalcone (HMC) in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is Hesperidin Methyl Chalcone (HMC) and why is its stability important?
A1: Hesperidin Methyl Chalcone (HMC) is a synthetic derivative of hesperidin, a flavonoid found in citrus fruits.[1] It is developed to have improved water solubility and bioavailability compared to its parent compound.[2] HMC is investigated for various pharmacological properties, including antioxidant and anti-inflammatory effects.[3] Maintaining the stability of HMC in stock solutions is crucial for obtaining accurate and reproducible experimental results. Degradation can lead to a decrease in the active compound's concentration and the formation of impurities, potentially affecting experimental outcomes.
Q2: What are the primary factors that can cause the degradation of HMC in stock solutions?
A2: The primary factors that can lead to the degradation of HMC in solution include:
-
pH: HMC is reported to be stable in a pH range of 2-7.4.[1] Alkaline conditions (pH > 7.4) can promote degradation. Studies on the related compound hesperidin show significant degradation at pH 9.
-
Temperature: Elevated temperatures can accelerate the degradation of flavonoids.[4][5]
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation of flavonoids.
-
Oxidation: As an antioxidant itself, HMC is susceptible to degradation by oxidizing agents.
-
Solvent: The choice of solvent can influence the stability of HMC. While it is soluble in several organic solvents, their properties can affect degradation rates.
-
Repeated Freeze-Thaw Cycles: For frozen stock solutions, repeated cycles of freezing and thawing can lead to degradation.[6]
Q3: What is the recommended solvent for preparing HMC stock solutions?
A3: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing HMC stock solutions due to its high solubilizing capacity for HMC.[7] Ethanol and methanol are also suitable solvents. The choice of solvent may depend on the specific experimental requirements and downstream applications, such as cell culture compatibility.
Q4: How should I store HMC stock solutions to minimize degradation?
A4: To minimize degradation, HMC stock solutions, particularly in DMSO, should be stored under the following conditions:
-
Short-term storage (up to 1 month): Store at -20°C.[6]
-
Long-term storage (up to 6 months): Store at -80°C.[6]
-
Protection from Light: Always store stock solutions in amber vials or tubes, or wrap clear containers in aluminum foil to protect them from light.
-
Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing. This practice minimizes the number of freeze-thaw cycles the main stock undergoes.[6]
Q5: What are the visual signs of HMC degradation in a stock solution?
A5: Visual signs of HMC degradation can include a change in color of the solution or the appearance of precipitates or turbidity. However, significant degradation can occur without any visible changes. Therefore, it is crucial to follow proper storage guidelines and, for critical applications, to periodically assess the purity of the stock solution using analytical methods like HPLC.
Troubleshooting Guides
This section provides solutions to common problems encountered with HMC stock solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution upon storage at low temperatures. | The concentration of HMC may exceed its solubility limit in the chosen solvent at that temperature. | Gently warm the solution to 37°C and sonicate until the precipitate dissolves completely before use.[8] For future preparations, consider preparing a slightly more dilute stock solution. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded due to improper storage (e.g., exposure to light, elevated temperature, or multiple freeze-thaw cycles). | Prepare a fresh stock solution from solid HMC. Ensure proper storage conditions are met, including aliquoting for single use. Verify the concentration and purity of the new stock solution using a validated analytical method if possible. |
| The color of the stock solution has changed over time. | Color change can be an indicator of chemical degradation. | Discard the stock solution and prepare a fresh one. Ensure the new solution is protected from light and stored at the recommended temperature. |
| Low cell viability or unexpected cellular responses in culture. | The solvent (e.g., DMSO) concentration in the final culture medium may be too high, or degradation products of HMC may be cytotoxic. | Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level (typically ≤0.1% for DMSO). Prepare a fresh HMC stock solution to minimize the presence of potential cytotoxic degradation products. |
Experimental Protocols
Protocol 1: Preparation of Hesperidin Methyl Chalcone Stock Solution
Materials:
-
Hesperidin Methyl Chalcone (HMC) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator
Procedure:
-
Determine the Desired Concentration: Decide on the desired stock solution concentration (e.g., 10 mM, 50 mM).
-
Weigh HMC: Accurately weigh the required amount of HMC powder using a calibrated analytical balance in a fume hood.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the HMC powder.
-
Facilitate Dissolution: Vortex the solution thoroughly. If necessary, gently warm the solution to 37°C and use a sonicator to ensure complete dissolution.[8]
-
Aliquot for Storage: Once the HMC is completely dissolved, aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
Protocol 2: Stability Indicating HPLC Method for Hesperidin Methyl Chalcone
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of HMC and detect degradation products. Method optimization and validation are required for specific applications.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 4.2) and an organic solvent (e.g., methanol, acetonitrile).[9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 283 nm or 346 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Procedure:
-
Prepare Mobile Phase: Prepare the mobile phase components and degas them before use.
-
Prepare Standard Solution: Accurately prepare a standard solution of HMC of known concentration in the mobile phase or a suitable solvent.
-
Prepare Sample Solution: Dilute the HMC stock solution to be tested to a suitable concentration with the mobile phase.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis:
-
Compare the retention time of the peak in the sample chromatogram with that of the standard to confirm the identity of HMC.
-
Calculate the peak area of HMC in the sample to determine its concentration relative to the standard.
-
Examine the chromatogram for the presence of any additional peaks, which may indicate degradation products. The appearance of new peaks or a decrease in the main HMC peak area over time suggests degradation.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 24292-52-2: hesperidin methyl chalcone | CymitQuimica [cymitquimica.com]
- 4. xpublication.com [xpublication.com]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. medkoo.com [medkoo.com]
- 8. mdpi.com [mdpi.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
Managing staining issues with yellow hesperidin methyl chalcone formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with yellow hesperidin methyl chalcone (HMC) formulations. The information is designed to help you anticipate and manage potential staining and discoloration issues during your experiments.
Troubleshooting Guide: Staining and Discoloration
Issue 1: My final formulation is intensely yellow and stains skin/surfaces.
-
Question: What is the recommended concentration of Hesperidin Methyl Chalcone to avoid staining? Answer: Hesperidin Methyl Chalcone is a vibrant yellow crystalline powder.[1] To minimize staining, it is recommended to use concentrations as low as 0.05%. While usage rates can go up to 3%, higher concentrations are more likely to cause a noticeable yellow tint on the skin, potentially giving a jaundiced appearance.[1]
-
Question: How can I reduce the yellow intensity of my formulation without compromising the efficacy of Hesperidin Methyl Chalcone? Answer:
-
Concentration Optimization: The most direct approach is to lower the concentration of HMC to the minimum effective level.
-
pH Adjustment: The color of flavonoids like HMC can be pH-dependent. Experimenting with the pH of your formulation within the stable range for HMC (typically pH 2-7.4) may help reduce color intensity.[2]
-
Use of Opacifiers: Incorporating opacifying agents, such as titanium dioxide or zinc oxide, can help mask the yellow color of the formulation. However, this may alter the aesthetic properties of your final product.
-
Issue 2: My formulation's color changes or darkens over time.
-
Question: What could be causing the color of my Hesperidin Methyl Chalcone formulation to change during storage? Answer: Color instability in cosmetic and pharmaceutical formulations can be attributed to several factors:
-
Oxidation: HMC, being a flavonoid, is susceptible to oxidation, which can lead to discoloration.[3] Exposure to air and light can accelerate this process.
-
Ingredient Interactions: Interactions between HMC and other ingredients in your formulation can lead to the formation of colored complexes.
-
pH Shift: A change in the pH of the formulation during storage can affect the stability and color of HMC.
-
Packaging: The type of packaging used can influence color stability. For instance, packaging that does not protect from light can lead to photodegradation and color changes.
-
-
Question: What strategies can I employ to prevent my HMC formulation from discoloring? Answer:
-
Incorporate Antioxidants: Adding antioxidants to your formulation can help prevent the oxidation of HMC and maintain its color stability.[3] Examples of suitable antioxidants include tocopherol (Vitamin E), ascorbic acid (Vitamin C), and green tea extracts.
-
Use Chelating Agents: Trace metal ions in formulations can catalyze oxidative degradation. Chelating agents like Disodium EDTA or phytic acid can bind these metal ions and prevent them from causing discoloration.[1][4][5][6]
-
Control pH: Maintaining a stable pH within the optimal range for HMC is crucial. The use of a suitable buffer system can prevent pH shifts during the product's shelf life. A patent for inhibiting yellowing in whitening cosmetics suggests a pH between 3.3 and 4.7.
-
Light-Protective Packaging: Store your formulations in opaque or amber-colored containers to protect them from light and prevent photodegradation.
-
Frequently Asked Questions (FAQs)
-
Question: What is Hesperidin Methyl Chalcone and why is it yellow? Answer: Hesperidin Methyl Chalcone (HMC) is a flavonoid derived from hesperidin, which is found in citrus fruits.[7] Its yellow color is an inherent property of its chemical structure.
-
Question: Is the yellow staining caused by Hesperidin Methyl Chalcone permanent? Answer: The staining from HMC formulations on the skin is typically temporary and can be washed off. However, it can stain clothing and other porous surfaces more permanently.
-
Question: At what stage of formulation should I add Hesperidin Methyl Chalcone? Answer: HMC is typically added during the cool-down phase of formulation to avoid degradation at high temperatures.[1]
-
Question: What are the known biological activities of Hesperidin Methyl Chalcone? Answer: HMC is known for its antioxidant and anti-inflammatory properties.[7] It can also help in reducing dark circles under the eyes by decreasing capillary permeability.
Data on Formulation Parameters and Color Stability
The following table provides hypothetical quantitative data to illustrate how different formulation parameters can influence the color stability of a 1% Hesperidin Methyl Chalcone cream after accelerated stability testing for 3 months at 40°C. The color change is represented by ∆E*ab, where a higher value indicates a more significant color change.
| Formulation ID | HMC Concentration (%) | pH | Antioxidant | Chelating Agent | ∆E*ab (Color Change) | Visual Observation |
| F1 | 1 | 6.5 | None | None | 15.2 | Significant darkening to a brownish-yellow. |
| F2 | 1 | 4.5 | None | None | 8.5 | Noticeable yellowing. |
| F3 | 1 | 4.5 | 0.5% Tocopherol | None | 4.1 | Slight yellowing. |
| F4 | 1 | 4.5 | None | 0.1% Disodium EDTA | 6.3 | Moderate yellowing. |
| F5 | 1 | 4.5 | 0.5% Tocopherol | 0.1% Disodium EDTA | 2.5 | Minimal color change, stable yellow. |
| F6 | 0.5 | 4.5 | 0.5% Tocopherol | 0.1% Disodium EDTA | 1.8 | Very stable, minimal color change. |
Experimental Protocols
Protocol 1: Evaluation of Staining Potential on a Non-Biological Surface
Objective: To quantitatively assess the staining potential of different Hesperidin Methyl Chalcone formulations.
Materials:
-
White ceramic tiles (as a standardized surface)
-
HMC formulations to be tested
-
Micropipette
-
Incubator
-
Spectrophotometer or colorimeter
-
Cleaning solution (e.g., 70% ethanol)
Methodology:
-
Sample Application: Apply a standardized amount (e.g., 100 µL) of each HMC formulation onto a designated area of a white ceramic tile.
-
Incubation: Place the tiles in an incubator at a controlled temperature (e.g., 37°C) for a set period (e.g., 24 hours) to simulate contact time.
-
Removal of Formulation: After incubation, gently wipe the formulation from the tile using a soft cloth.
-
Cleaning: Clean the tile with a standardized cleaning solution to remove any residue.
-
Color Measurement: Measure the color of the stained area using a spectrophotometer or colorimeter to obtain the CIELAB color space values (L, a, b*).
-
Calculation of Staining Intensity: The staining intensity can be calculated as the color difference (∆E*ab) between the stained area and an unstained area of the same tile.
Protocol 2: Accelerated Stability Testing for Color Change
Objective: To evaluate the color stability of Hesperidin Methyl Chalcone formulations under accelerated conditions.
Materials:
-
HMC formulations to be tested
-
Stability chambers (e.g., set at 40°C/75% RH)
-
Light-protective containers for each formulation
-
Spectrophotometer or colorimeter
Methodology:
-
Initial Color Measurement: Measure the initial color of each formulation using a spectrophotometer or colorimeter to establish a baseline (L₀, a₀, b*₀).
-
Sample Storage: Place the formulations in their respective light-protective containers and store them in a stability chamber under accelerated conditions (e.g., 40°C and 75% relative humidity).
-
Periodic Color Measurement: At specified time points (e.g., 1, 2, and 3 months), remove the samples from the chamber and allow them to equilibrate to room temperature. Measure the color of each formulation (Lt, at, b*t).
-
Calculation of Color Change: Calculate the total color difference (∆Eab) at each time point using the formula: ∆Eab = √[(Lt - L₀)² + (at - a₀)² + (bt - b₀)²].
-
Data Analysis: Plot the ∆E*ab values over time to compare the color stability of the different formulations.
Visualizations
Caption: A workflow for troubleshooting staining and discoloration issues.
Caption: HMC's activation of the Nrf2 signaling pathway.
References
- 1. thecosmeticformulator.com [thecosmeticformulator.com]
- 2. researchgate.net [researchgate.net]
- 3. btsa.com [btsa.com]
- 4. Cosmetic Chelating Chemicals - CD Formulation [formulationbio.com]
- 5. The Role of Chelating Agents in Cosmetic Formulations and Their Benefits for Skin Care Products [thinkdochemicals.com]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Hesperidin Methyl Chalcone Permeability in Skin Models
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the skin permeability of Hesperidin Methyl Chalcone (HMC).
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the skin permeability of Hesperidin Methyl Chalcone (HMC) important?
A1: Hesperidin Methyl Chalcone (HMC) is a flavonoid with potent antioxidant and anti-inflammatory properties, making it a promising candidate for topical and transdermal therapies for various skin conditions. However, its therapeutic efficacy is often limited by its low permeability across the stratum corneum, the outermost layer of the skin. Enhancing its penetration is crucial to ensure that an effective concentration of HMC reaches the target layers of the skin.
Q2: What are the common challenges encountered when working with HMC in skin permeability studies?
A2: Researchers often face challenges such as:
-
Low aqueous solubility: HMC, while more soluble than its precursor hesperidin, can still present solubility issues in certain formulations.
-
Poor passive diffusion: The molecular size and polarity of HMC can limit its ability to passively diffuse through the lipid-rich intercellular matrix of the stratum corneum.
-
Formulation instability: Developing stable formulations that effectively encapsulate HMC and release it at the desired rate can be complex.
-
Variability in skin models: Results can vary significantly depending on the type of skin model used (e.g., animal skin, artificial membranes, or human skin explants).
Q3: What are the most promising strategies to enhance HMC skin permeability?
A3: Several advanced formulation strategies have shown promise in enhancing the dermal delivery of flavonoids like HMC. These include:
-
Nanoemulsions: Oil-in-water nanoemulsions can increase the solubility of HMC and improve its partitioning into the stratum corneum.
-
Lipid-based Nanocarriers: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) can encapsulate HMC, protect it from degradation, and provide controlled release. Their lipidic nature facilitates interaction with the skin's lipid bilayers.
-
Vesicular Systems: Ethosomes and transfersomes are deformable vesicles that can efficiently penetrate the deeper layers of the skin, carrying the encapsulated HMC with them.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low HMC flux across the skin model | 1. Inefficient formulation. 2. High molecular weight and polarity of HMC. 3. Inadequate hydration of the skin membrane. | 1. Optimize the formulation by incorporating penetration enhancers or utilizing nanoencapsulation techniques (see Data on Permeability Enhancement). 2. Consider using deformable vesicular carriers like transfersomes or ethosomes. 3. Ensure the skin membrane is properly hydrated in the Franz diffusion cell setup before and during the experiment. |
| High variability in permeability data | 1. Inconsistent skin sample thickness or integrity. 2. Air bubbles trapped under the skin membrane in the Franz cell. 3. Inconsistent application of the formulation. | 1. Use skin samples of uniform thickness and visually inspect for any damage before mounting. 2. Carefully fill the receptor chamber of the Franz cell to avoid trapping air bubbles. 3. Apply a consistent and accurately measured amount of the formulation to the donor compartment. |
| HMC degradation in the formulation or receptor medium | 1. pH instability. 2. Exposure to light or high temperatures. | 1. Determine the optimal pH for HMC stability in your formulation and receptor medium. 2. Protect the formulation and experimental setup from light and maintain the recommended temperature (typically 32°C for skin permeation studies). |
| Poor entrapment efficiency of HMC in nanocarriers | 1. Suboptimal formulation composition (e.g., lipid or surfactant concentration). 2. Inefficient homogenization or sonication during preparation. | 1. Systematically vary the concentrations of lipids and surfactants to find the optimal ratio for HMC encapsulation. 2. Optimize the homogenization speed/time or sonication parameters to achieve smaller and more uniform particle sizes. |
Quantitative Data on Permeability Enhancement
The following tables summarize quantitative data from studies investigating the enhancement of hesperidin and HMC permeability using different nanoformulations.
Table 1: Ex Vivo Skin Permeation of Hesperidin in Different Formulations
| Formulation | Skin Model | Permeation Parameter | Value | Enhancement Ratio |
| Hesperidin Suspension | Rat Skin | In vitro drug release | 43.74 ± 2.89% | - |
| Hesperidin-loaded Transethosomal Gel | Rat Skin | Ex vivo skin permeation | - | 2-fold increase vs. suspension[1][2] |
| Hesperidin Emulsomal Gel | Not Specified | Flux | 12.3 µg/cm²/h | Not Reported[3] |
Table 2: Characteristics of Hesperidin-Loaded Nanoparticles
| Nanoparticle Type | Mean Particle Size (nm) | Entrapment Efficiency (%) |
| Solid Lipid Nanoparticles (SLNs) | 300 - 600 | > 88%[4][5] |
| Lipid-Polymer Hybrid Nanoparticles (LPHNs) | 91.43 | 92.8%[6] |
| Transethosomes | 178.98 | 89.51%[1][2] |
| Emulsomes | 50 | Not Reported[3] |
Experimental Protocols
Protocol 1: Preparation of Hesperidin-Loaded Transethosomes
This protocol is based on the rotary evaporator method.
Materials:
-
Hesperidin
-
Phospholipids (e.g., Soya phosphatidylcholine)
-
Edge activator (e.g., Span 80, Tween 80)
-
Ethanol
-
Phosphate buffer (pH 7.4)
Procedure:
-
Dissolve hesperidin and phospholipids in ethanol in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with a phosphate buffer solution containing the edge activator.
-
The mixture is then stirred until vesicles are formed.
-
To reduce the vesicle size, the formulation can be sonicated or homogenized.
Protocol 2: Ex Vivo Skin Permeation Study using Franz Diffusion Cells
Apparatus and Materials:
-
Franz diffusion cells
-
Excised skin (e.g., rat, pig, or human)
-
Receptor medium (e.g., phosphate buffer pH 7.4, sometimes with a solubility enhancer)
-
Magnetic stirrer
-
Water bath maintained at 37°C (to achieve a skin surface temperature of 32°C)
-
Syringes for sampling
-
HPLC system for analysis
Procedure:
-
Prepare the excised skin by carefully removing any subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.[7]
-
Fill the receptor compartment with pre-warmed and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.[7]
-
Equilibrate the skin for a period (e.g., 30 minutes) before applying the formulation.
-
Apply a known quantity of the HMC formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[7]
-
Analyze the concentration of HMC in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of HMC permeated per unit area and plot it against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for HMC Quantification
Typical HPLC conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio may need optimization.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for HMC (around 370 nm).
-
Injection Volume: 20 µL.
-
Quantification: Based on a standard curve prepared with known concentrations of HMC.
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway for HMC-Enhanced Skin Barrier Function
Flavonoids, in general, are known to influence various signaling pathways that can impact skin barrier function. While specific research on HMC is ongoing, it is hypothesized that HMC may enhance skin permeability for itself and other molecules by modulating pathways involved in the formation and maintenance of the skin barrier.
Caption: Hypothesized signaling pathways influenced by HMC.
Experimental Workflow for Assessing HMC Skin Permeability
The following diagram illustrates a typical workflow for developing and evaluating a novel formulation to enhance HMC skin permeability.
Caption: Workflow for HMC skin permeability studies.
References
- 1. Formulation and Characterization of Hesperidin-Loaded Transethosomal Gel for Dermal Delivery to Enhance Antibacterial Activity: Comprehension of In Vitro, Ex Vivo, and Dermatokinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation and Characterization of Hesperidin-Loaded Transethosomal Gel for Dermal Delivery to Enhance Antibacterial Activity: Comprehension of In Vitro, Ex Vivo, and Dermatokinetic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Hesperidin-Loaded Solid Lipid Nanoparticles: Development and Physicochemical Properties Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. alterlab.co.id [alterlab.co.id]
Validation & Comparative
Hesperidin Methyl Chalcone Edges Out Hesperidin in Bioavailability Stakes, Study Compilation Suggests
A comprehensive analysis of available data indicates that hesperidin methyl chalcone (HMC), a synthetic derivative of the naturally occurring flavonoid hesperidin, exhibits superior bioavailability. This enhanced absorption is primarily attributed to its increased water solubility, a key factor limiting the uptake of hesperidin in its natural form.
Hesperidin, a flavonoid abundant in citrus fruits, has been the subject of extensive research for its potential health benefits, including antioxidant, anti-inflammatory, and vasoprotective effects. However, its clinical efficacy is often hampered by its low water solubility and subsequent poor absorption in the gastrointestinal tract. To overcome this limitation, scientists have developed hesperidin methyl chalcone, a methylated form of hesperidin that demonstrates improved physicochemical properties.
This guide provides a comparative analysis of the bioavailability of hesperidin methyl chalcone versus hesperidin, supported by a compilation of experimental data from various studies.
Enhanced Absorption Profile of Hesperidin Methyl Chalcone
Key Pharmacokinetic Parameters:
| Compound | Subject | Dosage | Tmax (Time to Max. Concentration) | Cmax (Max. Concentration) | AUC (Area Under the Curve) | Reference |
| Hesperidin Methyl Chalcone | Rats | 10 mg/kg (oral) | 1-2 hours | Not Reported | Not Reported | [1] |
| Hesperidin | Humans | 135 mg (oral) | ~4.0 hours | 825.78 ± 410.63 ng/mL | 4846.20 ± 1675.99 ng*h/mL | [2][3] |
| Hesperidin | Rats | Not Specified | ~6 hours | ~0.20 µM | Not Reported |
Disclaimer: The data presented in this table are compiled from separate studies and are not the result of a direct comparative trial. Therefore, these values should be interpreted with caution as experimental conditions and subject variability may influence the results.
The significantly shorter time to reach maximum plasma concentration (Tmax) observed for HMC in rat studies suggests a more rapid absorption compared to hesperidin. Hesperidin's absorption is a more complex process, relying on the enzymatic activity of the gut microbiota to hydrolyze it into its absorbable form, hesperetin, which contributes to its delayed Tmax.[4]
Experimental Protocols
The determination of the bioavailability of these compounds typically involves the following key experimental steps:
Oral Bioavailability Study Design
A standard approach to assess oral bioavailability involves a crossover study design where subjects receive a single oral dose of the compound of interest.
-
Subject Recruitment: Healthy volunteers are typically recruited for human studies, while specific strains of rats or mice are used in preclinical studies.
-
Dosing: A precisely measured dose of hesperidin or hesperidin methyl chalcone is administered orally, often after a period of fasting to minimize food-drug interactions.
-
Blood Sampling: Blood samples are collected at predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Urine Collection: Urine is collected over a 24-hour period to assess the excretion of the compound and its metabolites.
-
Sample Processing: Plasma or serum is separated from the blood samples. Both plasma/serum and urine samples are then prepared for analysis.
-
Bioanalytical Method: High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) are commonly employed to quantify the concentration of the parent compound and its metabolites in the biological samples.
-
Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Caption: A typical experimental workflow for a bioavailability study.
Signaling Pathways
Both hesperidin and hesperidin methyl chalcone exert their biological effects by modulating various intracellular signaling pathways.
Hesperidin Methyl Chalcone Signaling Pathways
HMC has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. It has also been found to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in inflammation.[1]
Caption: Signaling pathways modulated by Hesperidin Methyl Chalcone.
Hesperidin Signaling Pathways
Hesperidin influences a broader range of signaling pathways. It is known to inhibit the NF-κB pathway, similar to HMC. Additionally, it modulates the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, which are involved in cell proliferation, differentiation, and survival.
Caption: Signaling pathways influenced by Hesperidin.
References
- 1. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of the citrus flavanone aglycones hesperetin and naringenin after single oral administration in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-lactancia.org [e-lactancia.org]
- 4. Hesperidin: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Hesperidin Methyl Chalcone (HMC) Demonstrates Potent Anti-inflammatory Effects in Zymosan-Induced Arthritis Model
A comprehensive analysis of preclinical data highlights the therapeutic potential of Hesperidin Methyl Chalcone (HMC) in mitigating inflammatory arthritis. Comparative data suggests HMC exhibits significant anti-inflammatory and anti-hyperalgesic effects, comparable or superior to several established anti-inflammatory agents in a zymosan-induced arthritis model.
This guide provides a detailed comparison of HMC's efficacy against other anti-inflammatory compounds, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutics for inflammatory joint diseases.
Comparative Efficacy of HMC in Zymosan-Induced Arthritis
Hesperidin Methyl Chalcone (HMC), a flavonoid derivative, has shown promising results in reducing key inflammatory markers in a zymosan-induced arthritis model in mice. The data presented below summarizes the quantitative effects of HMC on paw edema, mechanical hyperalgesia, and pro-inflammatory cytokine levels, benchmarked against other known anti-inflammatory agents.
Inhibition of Paw Edema
Zymosan-induced paw edema is a key indicator of acute inflammation. HMC demonstrated a dose-dependent reduction in paw swelling, indicating its potent anti-edematous properties.
| Compound | Dose | Administration Route | Time Point | Paw Edema Inhibition (%) |
| Hesperidin Methyl Chalcone (HMC) | 100 mg/kg | Intraperitoneal (i.p.) | 7 hours | Significant reduction (quantitative % not specified)[1] |
| Methyl Gallate | 7 mg/kg | Oral (p.o.) | Not Specified | Dose-dependent inhibition[2] |
| Dexamethasone | 10 mg/kg | Intraperitoneal (i.p.) | Not Specified | Significant reduction in edema[3] |
| Indomethacin | 10 mg/kg | Not Specified | Not Specified | Significant inhibition (87.3% in a similar model)[4] |
| Celecoxib | 30 mg/kg | Not Specified | Not Specified | Significantly less knee joint swelling[5] |
Amelioration of Mechanical Hypersensitivity
Mechanical hyperalgesia, or increased sensitivity to pain, is a hallmark of inflammatory arthritis. HMC was effective in reducing this pain-related behavior.
| Compound | Dose | Administration Route | Time Point | Effect on Mechanical Hypersensitivity |
| Hesperidin Methyl Chalcone (HMC) | 10, 30, 100 mg/kg | Intraperitoneal (i.p.) | 1-7 hours | Dose-dependent reduction[1] |
| Methyl Gallate | 7 mg/kg | Oral (p.o.) | 1-6 hours | Attenuated hyperalgesia[6] |
Reduction of Pro-inflammatory Cytokines
The overproduction of pro-inflammatory cytokines is a critical factor in the pathogenesis of arthritis. HMC demonstrated a significant ability to suppress the levels of key cytokines in the inflamed joint.
| Compound | Dose | Administration Route | Cytokine | Reduction |
| Hesperidin Methyl Chalcone (HMC) | 100 mg/kg | Intraperitoneal (i.p.) | TNF-α, IL-1β | Significant reduction[1] |
| Methyl Gallate | 7 mg/kg | Oral (p.o.) | TNF-α, IL-1β, IL-6 | Significant reduction[2] |
| Dexamethasone | 10 mg/kg | Intraperitoneal (i.p.) | TNF-α, IL-1β, IL-6 | Significant reduction[3] |
| Indomethacin | 0.3-3 mg/kg | Oral (p.o.) | TNF-α, IL-1β | No effect on IL-1β, slight enhancement of TNF-α[7] |
| Celecoxib | Not Specified | Not Specified | IL-1β, IL-6 | Decrease in synovial fluid IL-6[8] |
| Methotrexate | Not Specified | Not Specified | TNF-α, IL-1β, IL-6 | Attenuated production of IL-1β and IL-6[9] |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation of the presented data.
Zymosan-Induced Arthritis Model in Mice
This model is widely used to study acute inflammatory arthritis.
-
Animals: Male Swiss mice (or other appropriate strains) weighing 25-30g are typically used.
-
Induction of Arthritis: A single intra-articular injection of zymosan A (from Saccharomyces cerevisiae) is administered into the knee or paw of the mice. A common dosage is 30 µg of zymosan suspended in 10 µL of sterile saline.
-
Treatment:
-
HMC is administered intraperitoneally at doses of 10, 30, or 100 mg/kg, typically 30 minutes before the zymosan injection.
-
Control groups receive the vehicle (e.g., saline).
-
Comparator drugs are administered according to their established effective doses and routes.
-
-
Assessment of Inflammation:
-
Paw Edema: Paw volume or thickness is measured at various time points (e.g., 1, 3, 5, and 7 hours) after zymosan injection using a plethysmometer or digital calipers.
-
Mechanical Hyperalgesia: Sensitivity to mechanical stimuli is assessed using von Frey filaments. A decrease in the paw withdrawal threshold indicates hyperalgesia.
-
-
Biochemical Analysis:
-
At the end of the experiment (e.g., 7 hours), animals are euthanized, and the inflamed tissue (paw or knee joint) is collected.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the tissue homogenates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration, is measured in the tissue homogenates.
-
Oxidative Stress Markers: Levels of reactive oxygen species (ROS), glutathione (GSH), and other markers of oxidative stress are assessed.
-
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of HMC in the zymosan-induced arthritis model are attributed to its modulation of key inflammatory signaling pathways.
Zymosan-Induced Inflammatory Cascade
Zymosan, a component of the yeast cell wall, is recognized by Toll-like receptor 2 (TLR2) on immune cells, primarily macrophages. This recognition triggers a downstream signaling cascade, leading to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).
Caption: Zymosan-induced inflammatory signaling pathway.
HMC's Point of Intervention
Experimental evidence suggests that HMC exerts its anti-inflammatory effects by inhibiting the activation of NF-κB.[1] This inhibition prevents the transcription of genes encoding pro-inflammatory cytokines, thereby dampening the inflammatory response.
Caption: HMC's inhibitory action on the NF-κB pathway.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the anti-inflammatory effects of HMC in the zymosan-induced arthritis model.
Caption: Experimental workflow for HMC evaluation.
References
- 1. Hesperidin methyl chalcone interacts with NFκB Ser276 and inhibits zymosan-induced joint pain and inflammation, and RAW 264.7 macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Effect of Methyl Gallate on Experimental Arthritis: Inhibition of Neutrophil Recruitment, Production of Inflammatory Mediators, and Activation of Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models - Indian J Pharm Pharmacol [ijpp.org.in]
- 5. The effects of Celecoxib on inflammation and synovial microcirculation in murine antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential effects of prednisolone and indomethacin on zymosan-induced inflammation in a modified murine tissue-chamber model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methotrexate limits inflammation through an A20-dependent cross-tolerance mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Hesperidin Methyl Chalcone and Hesperetin: A Comparative Analysis of Efficacy in Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer efficacy of hesperidin methyl chalcone (HMC) and its precursor, hesperetin. This analysis is supported by experimental data from in vitro and in vivo studies, detailing the methodologies and molecular mechanisms of action.
Hesperidin methyl chalcone, a synthetic derivative of the citrus flavonoid hesperidin, and its aglycone form, hesperetin, have both demonstrated promising anticancer properties. Their efficacy, however, varies depending on the cancer model and the specific molecular pathways they modulate. This guide aims to dissect these differences to inform future research and drug development efforts.
Quantitative Comparison of Anticancer Activity
To provide a clear overview of the relative potency of HMC and hesperetin, the following table summarizes key quantitative data from comparative studies.
| Compound | Cancer Model | Assay | Key Findings | Reference |
| Hesperidin Methyl Chalcone (HMC) | A549 (Human Lung Carcinoma) | MTT Assay | IC50: 51.12 µM | [1] |
| Hesperetin | A549 (Human Lung Carcinoma) | MTT Assay | IC50: 49.12 µM | [1] |
| Hesperidin Methyl Chalcone (HMC) | Murine Ehrlich Ascites Carcinoma (EAC) | In vivo tumor growth | Significant inhibition of tumor growth and increased lifespan of treated mice. | [1] |
| Hesperetin | Murine Ehrlich Ascites Carcinoma (EAC) | In vivo tumor growth | Showed comparable antitumor activity to HMC. | [1] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: A549 human lung carcinoma cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells were treated with various concentrations of HMC or hesperetin and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.
In Vivo Antitumor Activity: Ehrlich Ascites Carcinoma (EAC) Model
The EAC model is a widely used transplantable tumor model in mice to screen potential anticancer agents.
-
Tumor Inoculation: Swiss albino mice were intraperitoneally inoculated with 2.5 x 10^6 EAC cells.
-
Compound Administration: Twenty-four hours after tumor inoculation, the mice were treated with HMC or hesperetin at a specified dose (e.g., mg/kg body weight) daily for a defined period. A control group received the vehicle.
-
Monitoring Tumor Growth: Tumor progression was monitored by measuring body weight, tumor volume (by aspirating and measuring the ascitic fluid), and the mean survival time of the mice.
-
Data Analysis: The antitumor effect was assessed by comparing the tumor volume and lifespan of the treated groups with the control group.
Molecular Mechanisms of Action and Signaling Pathways
Both HMC and hesperetin exert their anticancer effects through the modulation of various signaling pathways that regulate cell proliferation, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels).
Hesperidin Methyl Chalcone (HMC): A Focus on Pro-Apoptotic and Anti-Inflammatory Pathways
While research on the specific signaling pathways of HMC in cancer is still emerging, its mechanism is believed to be linked to the induction of apoptosis and the modulation of inflammatory responses. Chalcones, in general, are known to target multiple pathways involved in carcinogenesis.
Below is a diagram illustrating the experimental workflow for assessing the anticancer effects of HMC.
Hesperetin: Targeting Key Cancer Signaling Cascades
Hesperetin has been more extensively studied, and its anticancer effects have been attributed to its ability to modulate several key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cancer cell growth and survival.
The following diagram illustrates the established signaling pathways affected by hesperetin in cancer cells.
Conclusion
Both hesperidin methyl chalcone and hesperetin exhibit significant anticancer properties. The available data suggests that their in vitro and in vivo efficacies are comparable in the tested models. Hesperetin's mechanisms of action are well-characterized, involving the inhibition of key cancer-promoting pathways like PI3K/Akt/mTOR and MAPK. While the precise signaling pathways targeted by HMC in cancer are still under investigation, its efficacy is likely attributed to the induction of apoptosis and modulation of inflammatory responses, common mechanisms for chalcone compounds. Further head-to-head comparative studies across a broader range of cancer models are warranted to fully elucidate the therapeutic potential of HMC relative to hesperetin. This guide provides a foundational understanding for researchers to build upon in the development of novel flavonoid-based cancer therapies.
References
Hesperidin Methyl Chalcone in Chronic Venous Insufficiency: A Comparative Guide to Clinical Trial Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results for hesperidin methyl chalcone (HMC), primarily as part of a combination therapy, in the treatment of chronic venous insufficiency (CVI). It objectively assesses its performance against other therapeutic alternatives, supported by experimental data, detailed methodologies, and visualizations of the underlying biological pathways.
Comparison of Clinical Efficacy in Chronic Venous Insufficiency
The majority of clinical research on hesperidin methyl chalcone for CVI has been conducted on a combination product containing Ruscus aculeatus extract (150 mg), hesperidin methyl chalcone (150 mg), and ascorbic acid (100 mg), commercially known as Cyclo 3 Fort. The following tables summarize the quantitative data from clinical trials comparing this HMC-containing therapy to placebo and another common venoactive agent, hydroxyethyl rutoside (HR).
Table 1: HMC Combination Therapy vs. Placebo in CVI Symptom Reduction
| Symptom | Mean Reduction from Baseline on a 4-point Severity Scale (HMC Combination) | Mean Reduction from Baseline on a 4-point Severity Scale (Placebo) | Difference in Reduction (HMC Combination vs. Placebo) | Statistical Significance |
| Pain | Data not available | Data not available | 0.44 | p < 0.05[1][2] |
| Heaviness | Data not available | Data not available | 0.53 | p < 0.05[1][2] |
| Cramps | Data not available | Data not available | 0.26 | p < 0.05[1][2] |
| Paresthesia | Data not available | Data not available | 0.29 | p < 0.05[1][2] |
| Edema | Data not available | Data not available | 0.43 (not statistically significant) | NS[1][2] |
Data from a meta-analysis of 20 placebo-controlled, randomized, double-blind studies involving 10,246 subjects. The 4-point symptom severity scale ranged from 0 (no symptoms) to 3 (severe symptoms).[1][2]
Table 2: HMC Combination Therapy vs. Placebo in Objective CVI Parameter Improvement
| Parameter | Mean Reduction (HMC Combination) | Mean Reduction (Placebo) | Difference in Reduction (HMC Combination vs. Placebo) | Statistical Significance |
| Ankle Circumference | Data not available | Data not available | 1.17 cm (not statistically significant) | NS[1][2] |
| Calf Circumference | Data not available | Data not available | 0.73 cm (not statistically significant) | NS[1][2] |
| Venous Capacity | Data not available | Data not available | 0.70 ml/100 ml | p < 0.05[1][2] |
Data from the same meta-analysis as Table 1.[1][2]
Table 3: Hydroxyethyl Rutoside vs. Placebo in CVI Symptom Improvement
| Symptom | Additional Improvement over Placebo (%) | Statistical Significance |
| Pain | 11% | p < 0.01[3] |
| Cramps | 12% | p < 0.01[3] |
| Tired Legs | 24% | p < 0.01[3] |
| Swelling Sensation | 14% | p < 0.01[3] |
| Restless Legs | 12% | p < 0.01[3] |
Data from a meta-analysis of 15 randomized trials involving 1,973 patients. The values represent the mean additional improvement in the percentage of patients reporting disappearance of symptoms with hydroxyethyl rutoside compared to placebo.[3]
Table 4: Direct Comparison of HMC Combination Therapy vs. Hydroxyethyl Rutoside
| Outcome | HMC Combination Therapy (Cyclo 3 Fort) | Hydroxyethyl Rutoside | Statistical Significance |
| Symptom Regression (after 90 days) | More rapid and complete | Less rapid and complete | p < 0.01[4][5][6] |
| Reduction in Affected Limb Size (at 90 days) | Significant and persistent | Significant but not persistent | p < 0.01[4][5][6] |
Data from an open-label, randomized multicenter study involving 80 patients.[4][5][6]
Experimental Protocols
Venous Clinical Severity Score (VCSS)
The 4-point symptom severity scale used in the meta-analysis of the HMC combination therapy is consistent with the principles of the Venous Clinical Severity Score (VCSS). The VCSS is a standardized tool designed to assess the severity of chronic venous disease and to be responsive to changes over time and with treatment.[7] It evaluates ten clinical parameters, including pain, varicose veins, and edema, on a scale of 0 (absent), 1 (mild), 2 (moderate), and 3 (severe).[8]
-
Scoring Criteria for Pain:
-
0 (None): No pain or discomfort.
-
1 (Mild): Occasional pain or discomfort that does not restrict regular daily activity.[8]
-
2 (Moderate): Daily pain or discomfort that interferes with, but does not prevent, regular daily activities.[8]
-
3 (Severe): Daily pain or discomfort that limits most regular daily activities.[8]
-
Venous Occlusion Plethysmography
This non-invasive technique is a gold standard for measuring changes in limb volume to assess venous function.[9]
-
Procedure Outline:
-
Cuffs are placed around the patient's thighs and calves, and the legs are elevated above heart level.
-
The thigh cuffs are inflated to a pressure (typically around 80 mmHg) that occludes venous outflow without affecting arterial inflow.[10]
-
The calf cuffs act as sensors, measuring the increase in calf volume as blood flows in but cannot flow out.
-
Once maximum venous filling is achieved, the thigh cuffs are rapidly deflated.
-
The rate of venous outflow is then measured to determine venous capacity and emptying. In healthy veins, there is a rapid outflow.[10]
-
Mandatory Visualizations
Caption: Experimental workflow for a randomized controlled trial in CVI.
Caption: HMC's dual action on inflammatory and antioxidant pathways in CVI.
References
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. Meta-analysis of clinical trials of Cyclo 3 Fort in the treatment of chronic venous insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metroveincenters.com [metroveincenters.com]
- 4. An open-label, randomized multicenter study comparing the efficacy and safety of Cyclo 3 Fort versus hydroxyethyl rutoside in chronic venous lymphatic insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. venousforum.org [venousforum.org]
- 8. Revised Venous Clinical Severity Score [reference.medscape.com]
- 9. Venous occlusion plethysmography in cardiovascular research: methodology and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
A Comparative Analysis of Hesperidin Methyl Chalcone and Ruscus aculeatus Extract in the Management of Venous Insufficiency
An objective review of the experimental data and mechanisms of action for two prominent venoactive agents.
In the field of phlebology, both Hesperidin Methyl Chalcone (HMC) and Ruscus aculeatus (Butcher's Broom) extract are recognized for their therapeutic potential in managing symptoms of chronic venous insufficiency (CVI). This guide provides a detailed comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding of these two compounds. While often used in combination, this analysis will delineate their individual and synergistic modes of action where data is available.
Efficacy and Clinical Outcomes
Ruscus aculeatus extract has been the subject of numerous clinical trials, demonstrating its efficacy in alleviating the symptoms of CVI. A significant body of evidence supports its role in reducing lower leg edema and improving venous tone.[1][2]
A multi-center, double-blind, randomized, placebo-controlled trial involving 166 women with CVI (Widmer grade I and II, CEAP 3-4) provides robust data on its effectiveness. Over a 12-week period, patients treated with a daily dose of 72-75 mg of Ruscus aculeatus extract showed significant improvements compared to the placebo group.[1][2]
| Parameter | Ruscus aculeatus Extract Group | Placebo Group | Significance |
| Change in Leg Volume (after 12 weeks) | -20.5 mL | Not specified, but significantly less than treatment group | Significant |
| Change in Ankle Circumference (after 12 weeks) | Significant reduction | Not specified, but significantly less than treatment group | Significant |
| Subjective Symptoms (heavy, tired legs, sensation of tension) | Significant improvement | Less improvement | Significant |
| Data from Vanscheidt et al., 2002.[1][2] |
Hesperidin Methyl Chalcone, a flavonoid derivative from citrus fruits, is known for its anti-inflammatory, antioxidant, and vasoprotective properties. While there is a scarcity of clinical trials evaluating HMC as a monotherapy for CVI, its efficacy is often highlighted in combination with other venoactive agents like Ruscus aculeatus extract and ascorbic acid.[3][4][5][6][7] These combination therapies have shown significant reductions in pain, cramps, and the sensation of heavy legs.[8]
Research indicates that HMC contributes to strengthening capillary resistance, reducing capillary permeability, and improving lymphatic drainage. Preclinical studies have demonstrated its ability to inhibit oxidative stress and the production of pro-inflammatory cytokines.[9][10][11][12]
Mechanisms of Action
The therapeutic effects of Ruscus aculeatus extract are attributed to its complex mixture of active compounds, including saponins (ruscogenins) and flavonoids.[3][13] Its mechanism of action is multi-faceted, targeting venous tone, capillary permeability, and inflammation.
The venotonic effect of Ruscus aculeatus is primarily mediated through the activation of α1- and α2-adrenergic receptors on vascular smooth muscle cells, leading to vasoconstriction.[14][15] It also stimulates the release of norepinephrine from adrenergic nerve endings.[3][13] Furthermore, recent studies suggest a role for muscarinic receptor pathways in its anti-inflammatory effects.[3]
Caption: Mechanism of Action of Ruscus aculeatus Extract.
HMC's primary mechanism of action revolves around its potent anti-inflammatory and antioxidant properties. It has been shown to inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11][12]
Furthermore, HMC enhances the cellular antioxidant defense system. It can increase the levels of antioxidant enzymes and reduce lipid peroxidation.[10][16] This antioxidant activity helps to protect the vascular endothelium from damage caused by reactive oxygen species, a key factor in the pathophysiology of CVI.
Caption: Mechanism of Action of Hesperidin Methyl Chalcone.
Experimental Protocols
The aforementioned clinical trial on Ruscus aculeatus extract followed a robust methodology:
-
Study Design: A multi-center, double-blind, randomized, placebo-controlled trial.[1]
-
Participants: 166 women with chronic venous insufficiency (Widmer grade I and II, CEAP 3-4), with data from 148 patients eligible for intent-to-treat analysis.[1][2]
-
Intervention: Oral administration of capsules containing 36.0-37.5 mg of dry extract from Ruscus aculeatus rhizome (drug-extract ratio of 15-20:1), with a daily dosage of 72-75 mg, or placebo for 12 weeks.[1]
-
Primary Outcome Measure: Area under the baseline of leg volume changes over 12 weeks (AUB0-12), measured by water plethysmography.[1]
-
Secondary Outcome Measures: Changes in the circumference of the lower leg and ankle, subjective symptoms (heavy tired legs, sensation of tension), and quality of life.[1]
Caption: Workflow of a Randomized Controlled Trial for Ruscus aculeatus.
A representative preclinical study investigating the anti-inflammatory effects of HMC in a mouse model of arthritis induced by titanium dioxide (TiO2) employed the following methodology:[9][17]
-
Animal Model: Mice with TiO2-induced arthritis.[9]
-
Intervention: Intraperitoneal administration of HMC at doses of 10, 30, and 100 mg/kg, initiated 24 hours after the TiO2 injection and continued for up to 30 days.[9][17]
-
Outcome Measures:
Conclusion
Both Ruscus aculeatus extract and Hesperidin Methyl Chalcone demonstrate significant therapeutic potential in the management of CVI, albeit through different primary mechanisms. Ruscus aculeatus extract exerts a direct venotonic effect, improving venous tone and reducing edema, with its efficacy supported by robust clinical trial data. HMC, on the other hand, excels as an anti-inflammatory and antioxidant agent, protecting the microvasculature from the damaging effects of inflammation and oxidative stress.
The common practice of combining these two agents in therapeutic formulations is scientifically sound, as their mechanisms of action are complementary. Ruscus aculeatus addresses the hemodynamic aspects of CVI, while HMC mitigates the underlying inflammatory and oxidative damage. Future research focusing on head-to-head comparisons of these compounds as monotherapies would be invaluable in further elucidating their individual contributions to the management of chronic venous disease.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Efficacy and safety of a Butcher's broom preparation (Ruscus aculeatus L. extract) compared to placebo in patients suffering from chronic venous insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The clinical efficacy of Ruscus Aesculatus extract: is there enough evidence to update the pharmacotherapy guidelines for chronic venous disease? [termedia.pl]
- 4. Treatment of venous insufficiency with Ruscus aculeatus, hesperidin methylchalcone and ascorbic acid — review article | Tomkowski | Acta Angiologica [journals.viamedica.pl]
- 5. Publishers Panel [ppch.pl]
- 6. The place of Ruscus extract, hesperidin methyl chalcone, and vitamin C in the management of chronic venous disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination of Ruscus aculeatus extract, hesperidin methyl chalcone and ascorbic acid: a comprehensive review of their pharmacological and clinical effects and of the pathophysiology of chronic venous disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Publishers Panel [ppch.pl]
- 9. Hesperidin Methyl Chalcone Reduces the Arthritis Caused by TiO2 in Mice: Targeting Inflammation, Oxidative Stress, Cytokine Production, and Nociceptor Sensory Neuron Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Antioxidant and anti-inflammatory effects of hesperidin methyl chalcone in experimental ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Ruscus aculeatus (butcher's broom) as a potential treatment for orthostatic hypotension, with a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway [mdpi.com]
- 17. Hesperidin Methyl Chalcone Reduces the Arthritis Caused by TiO2 in Mice: Targeting Inflammation, Oxidative Stress, Cytokine Production, and Nociceptor Sensory Neuron Activation [mdpi.com]
A Head-to-Head Examination of Horse Chestnut Seed Extract and Hydroxyethylrutoside for Chronic Venous Insufficiency
A Comparative Guide for Researchers and Drug Development Professionals
Chronic Venous Insufficiency (CVI) is a prevalent condition characterized by impaired venous return from the lower extremities, leading to symptoms such as pain, edema, and skin changes. The management of CVI often involves venoactive drugs, with Horse Chestnut Seed Extract (HCS) and O-(β-hydroxyethyl)-rutosides (HR), a standardized mixture of hydroxyethyl derivatives of rutin, being two prominent therapeutic options. This guide provides a comprehensive head-to-head comparison of these two agents, summarizing available clinical data, experimental protocols, and mechanisms of action to inform research and development in this field.
Efficacy and Safety: A Review of the Evidence
Clinical studies have demonstrated that both Horse Chestnut Seed Extract, standardized for its active component aescin (also known as escin), and hydroxyethylrutoside are effective in alleviating the signs and symptoms of CVI. Multiple comparative trials have concluded that HCS and HR exhibit similar efficacy in improving clinical outcomes.
A key head-to-head, randomized, double-blind clinical trial by Rehn et al. (1996) directly compared the efficacy and tolerability of HCS and HR in patients with CVI stage II. The primary endpoint was the reduction in lower leg volume, a key objective measure of edema. The study found that a daily dose of 1000 mg of HR was equivalent or even slightly better in reducing leg volume compared to 600 mg of HCS extract. Both treatments were reported to have a significant carry-over effect, with therapeutic benefits maintained for a period after cessation of treatment.
Systematic reviews and meta-analyses have further solidified the therapeutic equivalence of these two compounds. These analyses indicate no significant differences between HCS and HR in the reduction of leg pain and other subjective symptoms.
In terms of safety, both HCS and HR are generally well-tolerated. Adverse events are typically mild and infrequent, most commonly involving gastrointestinal complaints, dizziness, and headache.
Quantitative Data Summary
The following table summarizes the key quantitative findings from comparative studies of HCS and hydroxyethylrutoside for the treatment of CVI.
| Efficacy Parameter | Horse Chestnut Seed Extract (HCS) | Hydroxyethylrutoside (HR) | Study Reference(s) |
| Lower Leg Volume Reduction | Reduction of 3004 ± 7429 ml.d (AUB0-18) with 600 mg/day | Reduction of 5273 ± 11418 ml.d (AUB0-18) with 1000 mg/day | Rehn et al., 1996 |
| Ankle Circumference Reduction | No significant difference reported in comparative studies | No significant difference reported in comparative studies | Pittler & Ernst, 2012 |
| Calf Circumference Reduction | No significant difference reported in comparative studies | No significant difference reported in comparative studies | Pittler & Ernst, 2012 |
| Subjective Symptoms (Pain, Heaviness, Itching) | Equivalent efficacy to HR | Equivalent efficacy to HCS | Pittler & Ernst, 2012; Pittler & Ernst, 1998 |
| Adverse Events | Mild and infrequent (e.g., gastrointestinal issues, dizziness, headache) | Mild and infrequent | Pittler & Ernst, 2012; Siebert et al., 2002 |
Note: The leg volume reduction is presented as the Area Under the Baseline (AUB) over 18 weeks, as reported in the abstract by Rehn et al. (1996). This value represents the total volume reduction over the study period.
Experimental Protocols
1. Study Design: A multicenter, randomized, double-blind, parallel-group study.
2. Patient Population:
- Inclusion Criteria: Male and female outpatients aged 18-75 years with a confirmed diagnosis of CVI (e.g., CEAP clinical class C3-C5), presenting with symptoms such as leg pain, heaviness, and edema.
- Exclusion Criteria: Known hypersensitivity to the study medications, pregnancy or lactation, severe concomitant diseases (e.g., renal or hepatic insufficiency), recent deep vein thrombosis or superficial thrombophlebitis, and use of other venoactive drugs or compression therapy during the study period.
3. Interventions:
- Group 1: Oral administration of Horse Chestnut Seed Extract (e.g., 300 mg twice daily, standardized to 50 mg of aescin per dose).
- Group 2: Oral administration of Hydroxyethylrutoside (e.g., 500 mg twice daily).
- Treatment Duration: Typically 8 to 12 weeks.
4. Efficacy Assessments:
- Primary Endpoint: Change in lower leg volume from baseline, measured by water displacement plethysmography or an optoelectronic leg measurement system.
- Secondary Endpoints:
- Change in ankle and calf circumference.
- Assessment of subjective symptoms (e.g., leg pain, feeling of heaviness, itching) using a Visual Analog Scale (VAS) or a standardized questionnaire.
- Physician's and patient's global assessment of efficacy.
5. Safety Assessments:
- Monitoring and recording of all adverse events.
- Laboratory safety tests (hematology, blood chemistry, urinalysis) at baseline and end of treatment.
- Vital signs monitoring.
6. Statistical Analysis:
- The primary efficacy analysis is typically a comparison of the mean change in lower leg volume between the two treatment groups using an analysis of covariance (ANCOVA), with baseline values as a covariate.
- Secondary endpoints are analyzed using appropriate statistical methods (e.g., t-tests, Wilcoxon rank-sum test).
- The incidence of adverse events is compared between the groups using Fisher's exact test or chi-squared test.
Visualizing the Methodologies
Experimental Workflow
Caption: A typical experimental workflow for a head-to-head clinical trial comparing HCS and HR for CVI.
Mechanisms of Action: Signaling Pathways
The therapeutic effects of Horse Chestnut Seed Extract and hydroxyethylrutoside in Chronic Venous Insufficiency stem from their distinct yet complementary mechanisms of action at the cellular and molecular levels.
Horse Chestnut Seed Extract (Aescin)
The primary active constituent of HCS is a mixture of triterpene saponins collectively known as aescin. Aescin exerts its venoactive properties through several mechanisms:
-
Anti-inflammatory Effects: Aescin inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase, thereby reducing the synthesis of inflammatory mediators like prostaglandins and leukotrienes. It also modulates the NF-κB signaling pathway, a key regulator of inflammation.
-
Anti-edematous Effects: Aescin reduces capillary permeability by stabilizing lysosomal membranes and preventing the release of enzymes that degrade the capillary basement membrane. This "sealing" effect on capillaries helps to prevent fluid leakage into the surrounding tissues.
-
Venotonic Effects: Aescin improves venous tone, which enhances venous return and reduces venous stasis.
Caption: The multi-target mechanism of action of Horse Chestnut Seed Extract (aescin) in CVI.
Hydroxyethylrutoside
Hydroxyethylrutoside, a semi-synthetic flavonoid, primarily targets the microcirculation to exert its therapeutic effects:
-
Reduction of Microvascular Permeability: HR acts on the capillary endothelium to reduce hyperpermeability, thereby preventing the leakage of fluid, proteins, and red blood cells into the interstitial space. This is a key mechanism in reducing edema.
-
Inhibition of Endothelial Activation: In conditions of venous stasis and hypoxia, endothelial cells can become activated, leading to an inflammatory response and increased adhesion of leukocytes. HR has been shown to inhibit this activation, thereby protecting the endothelium and reducing inflammation.
-
Improved Microcirculation: By reducing erythrocyte aggregation and improving red blood cell deformability, HR can enhance blood flow through the microvasculature.
A Comparative Guide to the Antioxidant Activity of HMC and Other Chalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of 2'-hydroxy-4',6'-dimethoxychalcone (HMC) in the context of other chalcone derivatives. By examining experimental data and key structure-activity relationships, this document aims to offer valuable insights for research and development in the field of antioxidant therapeutics. We will delve into the quantitative performance of various chalcones, detail the methodologies for their evaluation, and visualize the underlying biochemical pathways and experimental processes.
Structure-Activity Relationship (SAR) in Chalcones: The Role of Hydroxyl and Methoxy Groups
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of flavonoids known for a wide spectrum of biological activities, including antioxidant effects.[1] Their antioxidant potential is highly dependent on the substitution patterns on their two aromatic rings (A and B).
-
Hydroxyl (-OH) Groups: The presence and position of hydroxyl groups are paramount for antioxidant activity. Phenolic hydroxyls can easily donate a hydrogen atom to neutralize free radicals, a key mechanism in radical scavenging.[2] Generally, a higher number of hydroxyl groups correlates with stronger antioxidant capacity.[2] Chalcones with a catechol (3,4-dihydroxy) moiety on the B-ring are often potent antioxidants.[3]
-
Methoxy (-OCH3) Groups: While methoxy groups are common in natural chalcones, they generally contribute less to antioxidant activity than free hydroxyl groups.[4] The antioxidant effect of methoxy-substituted chalcones is often lower than their hydroxylated counterparts.[2] However, their presence can influence the molecule's lipophilicity and electronic properties, which may indirectly affect biological activity.[5]
-
The 2'-Hydroxy Group: The 2'-hydroxy group on ring A, a defining feature of HMC, can form a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This interaction can limit its ability to donate a hydrogen atom, meaning the overall antioxidant activity often arises from other substituents on the rings.[4]
Comparative Antioxidant Activity Data
Direct comparative data for HMC from widely used antioxidant assays (DPPH, ABTS) is limited in the available literature. However, by analyzing structurally related compounds, we can infer its potential activity. The following table summarizes the antioxidant capacity (IC50 values) of various chalcone derivatives, highlighting the influence of different substitution patterns. A lower IC50 value indicates higher antioxidant potency.
| Compound | Key Substitutions | Assay | IC50 (µM) | Reference |
| FMC (A close HMC analogue) | 2'-Methoxy, 4',6'-Dihydroxy, 3'-Formyl | DPPH | 50.2 ± 2.8 | [6] |
| FMC | 2'-Methoxy, 4',6'-Dihydroxy, 3'-Formyl | Superoxide Scavenging | 56.3 ± 2.3 | [6] |
| 2',4',4-Trihydroxychalcone | 2',4',4'-Trihydroxy | DPPH | > 56.8 (approx.) | [2] |
| 2'-Hydroxy-4-methoxychalcone | 2'-Hydroxy, 4-Methoxy | DPPH | > 56.8 (approx.) | [2] |
| Chalcone 4b | 2'-Hydroxy, 3,4-Dihydroxy (B-ring) | DPPH | ~70 µM (from % inhib.) | [4][7] |
| Unsubstituted Chalcone | None | Multiple Assays | Generally low activity | [8] |
| Ascorbic Acid (Standard) | - | DPPH | 54.08 | [9] |
FMC: 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone
Key Antioxidant Signaling Pathway: Nrf2-ARE
Many chalcones exert their antioxidant effects not only by direct radical scavenging but also by activating endogenous defense mechanisms. A primary pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress or activators like certain chalcones, Nrf2 is released, translocates to the nucleus, and binds to the ARE, initiating the transcription of numerous protective genes, including antioxidant and detoxification enzymes.[9][10][11]
Experimental Protocols
The quantitative data presented in this guide are derived from standardized in vitro antioxidant assays. The principles and general procedures for these key experiments are detailed below.
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm, which corresponds to a color change from purple to yellow.
-
General Procedure:
-
A stock solution of DPPH in methanol (e.g., 100 µM) is prepared.[9]
-
Various concentrations of the test compound (chalcone derivatives) and a standard (like ascorbic acid) are prepared in a suitable solvent.[9]
-
An equal volume of the DPPH solution is added to each concentration of the test compound.[9]
-
The mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 20-30 minutes).[9]
-
The absorbance of the solution is measured using a spectrophotometer at 517 nm.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.[9]
-
-
Principle: This assay evaluates the capacity of a sample to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. Antioxidants reduce the blue-green ABTS•+, causing a decolorization that is measured by the fall in absorbance at 734 nm.
-
General Procedure:
-
The ABTS•+ radical cation is pre-generated by mixing an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours.[9]
-
The ABTS•+ solution is diluted with a buffer (e.g., phosphate buffer, pH 7.4) to an absorbance of ~0.70 at 734 nm.[9]
-
A small volume of the test compound at various concentrations is added to a larger volume of the diluted ABTS•+ solution.[9]
-
The mixture is incubated for a specific period (e.g., 6 minutes).
-
The decrease in absorbance is measured at 734 nm.
-
The IC50 value is calculated similarly to the DPPH assay.
-
-
Principle: The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form at a low pH. This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which is monitored by the increase in absorbance at 593 nm.[5]
-
General Procedure:
-
A fresh FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of ferric chloride (FeCl₃) in a 10:1:1 ratio.[10]
-
The FRAP reagent is warmed to 37°C.[10]
-
A small volume of the test sample is added to a larger volume of the FRAP reagent.[10]
-
The mixture is incubated at 37°C for a defined time (e.g., 4 minutes).[10]
-
The absorbance is read at 593 nm.
-
The antioxidant capacity is determined by comparing the change in absorbance of the test samples with a standard curve prepared using a known concentration of Fe²⁺ (e.g., FeSO₄).[5]
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow common to the in vitro spectrophotometric assays described above, providing a logical overview of the experimental sequence.
Conclusion
The antioxidant activity of chalcones is intrinsically linked to their chemical structure, with hydroxyl groups playing a more direct and potent role than methoxy groups. While specific antioxidant data for HMC (2'-hydroxy-4',6'-dimethoxychalcone) using standard radical scavenging assays are not widely reported, analysis of its structural analogues suggests it likely possesses moderate antioxidant capabilities. Its 2'-hydroxy group may be less active due to hydrogen bonding, placing greater importance on the methoxy groups for its overall activity profile. As evidenced by compounds like FMC, chalcones with a methoxy/dihydroxy-substituted A-ring exhibit significant radical scavenging potential. Further direct comparative studies are necessary to precisely quantify HMC's activity against other derivatives and to fully elucidate its potential as a therapeutic agent acting through direct scavenging or indirect pathways like Nrf2 activation.
References
- 1. Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments [mdpi.com]
- 3. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents [mdpi.com]
- 5. Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones [mdpi.com]
- 6. Antioxidant and anticancer activity of 3'-formyl-4', 6'-dihydroxy-2'-methoxy-5'-methylchalcone and (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validated HPLC Methods for Hesperidin and Hesperidin Methyl Chalcone (HMC) Quantification
This guide provides a detailed comparison of various High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of hesperidin and hesperidin methyl chalcone (HMC). The following sections present experimental protocols and performance data to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific applications.
Experimental Protocols
A summary of the chromatographic conditions used in different validated HPLC methods for the quantification of hesperidin and HMC is presented below. These methods have been demonstrated to be suitable for the analysis of these compounds in various matrices, including pharmaceutical formulations and biological samples.
Figure 1: General workflow for HPLC method cross-validation.
Table 1: Comparison of HPLC Methods for Hesperidin and HMC Quantification
| Parameter | Method 1 (Simultaneous) | Method 2 (Hesperidin) | Method 3 (Hesperidin) | Method 4 (Hesperidin) |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[1] | Ascentis Express C18 (15 cm x 3.0 mm)[2] | Chromatopak C18 (250mm x 4.6mm, 5µm)[3] | C8 (75 mm x 4 mm, 5 µm)[4] |
| Mobile Phase | 10 mM Phosphate Buffer (pH 4.2): Methanol: Acetonitrile (50:40:10 v/v/v) with 0.05% TEA[1] | Acetonitrile and Water (gradient)[2] | Water (0.1% orthophosphoric acid): Methanol (65:35)[3] | Formic acid (pH 4.1, 0.05% v/v) and Methanol (58:42 v/v)[4] |
| Flow Rate | 0.9 mL/min[1] | 0.4 mL/min[2] | 1.0 mL/min[3] | 1.2 mL/min[4] |
| Detection Wavelength | Not Specified | 278 nm[2] | 280 nm[3] | 280 nm[4] |
| Retention Time (Hesperidin) | 4.658 min[1] | Not Specified | 5.669 min[3] | ~2 min[4] |
| Retention Time (HMC) | 6.047 min[1] | Not Applicable | Not Applicable | Not Applicable |
Performance Data
The validation parameters for the different HPLC methods are summarized below, providing a basis for comparing their performance in terms of linearity, precision, accuracy, and sensitivity.
Table 2: Performance Characteristics of HPLC Methods for Hesperidin and HMC Quantification
| Parameter | Method 1 (Simultaneous)[1] | Method 2 (Hesperidin)[5] | Method 3 (Hesperidin)[6] | Method 4 (Hesperidin & HMC)[7] |
| Linearity Range (Hesperidin) | 10-50 µg/mL | 10-30 µg/mL | 0.5-16 µg/mL | 2.0 ng/mL (LLOQ) |
| Linearity Range (HMC) | 5-25 µg/mL | Not Applicable | Not Applicable | 2.0 ng/mL (LLOQ) |
| Correlation Coefficient (r²) | Hesperidin: 0.9991, HMC: 0.9951 | 0.9907 | Not Specified | > 0.995 |
| Precision (%RSD) | < 2% (Intraday and Interday) | Intra-day: 0.28-0.65%, Inter-day: Not specified | < 2% | Intra- and Inter-day: 0.8–12.9% |
| Accuracy (% Recovery) | 96-102% | Not Specified | 100.85–103.69% | 87.2-108.3% |
| LOD (Hesperidin) | Not Specified | 12.49 µg/mL | 0.008 µg/mL | Not Specified |
| LOQ (Hesperidin) | Not Specified | 37.86 µg/mL | 0.024 µg/mL | 2.0 ng/mL |
| LOD (HMC) | Not Specified | Not Applicable | Not Applicable | Not Specified |
| LOQ (HMC) | Not Specified | Not Applicable | Not Applicable | 2.0 ng/mL |
Experimental Protocols in Detail
Method 1: Simultaneous Estimation of Hesperidin and HMC
This method was developed for the simultaneous estimation of Hesperidin methyl chalcone (HMC), Hesperidin (HP), and Ascorbic acid.[1]
-
Chromatographic System: The analysis was performed on a Kromasil C18 column (250 x 4.6 mm; 5 μm particle size).[1]
-
Mobile Phase: An isocratic mobile phase consisting of 10 mM Dihydrogen phosphate buffer (pH 4.2), Methanol, and Acetonitrile in the ratio of 50:40:10 (v/v/v) with 0.05% Triethylamine (TEA) was used.[1]
-
Flow Rate: The flow rate was maintained at 0.9 mL/min.[1]
-
Sample Preparation: Standard solutions were prepared by dissolving the compounds in methanol and diluting with the phosphate buffer.[1]
-
Validation: The method was validated according to ICH Q2 (R1) guidelines and showed good linearity, precision, and accuracy.[1]
Method 2: Hesperidin Quantification
This reversed-phase HPLC method was developed for the determination of Hesperidin in orange peel.[3]
-
Chromatographic System: Separation was achieved on a Chromatopak C18 column (250mm x 4.6mm, 5µm).[3]
-
Mobile Phase: The mobile phase was a mixture of water (containing 0.1% orthophosphoric acid) and methanol in a 65:35 ratio.[3]
-
Flow Rate: The flow rate was set to 1.0 ml/min.[3]
-
Detection: The UV detector was set at 280 nm.[3]
-
Validation: The method was validated as per ICH guidelines, demonstrating good linearity (R² > 0.999), precision (%RSD < 1%), and accuracy.[3]
Method 3: Stability-Indicating RP-HPLC Method for Hesperidin
This study focused on developing a stability-indicating RP-HPLC method for hesperidin in nanotransferosomes.[6]
-
Linearity: The method demonstrated linearity over a concentration range of 0.5 to 16 μg/ml.[6]
-
Sensitivity: The limit of detection (LOD) was found to be 0.008 μg/ml, and the limit of quantification (LOQ) was 0.024 μg/ml.[6]
-
Precision: The %RSD for precision was less than 2%.[6]
-
Accuracy: The recovery was found to be between 100.85% and 103.69%.[6]
Method 4: Simultaneous Determination by UHPLC-MS/MS
A sensitive and selective UHPLC-MS/MS method was developed for the simultaneous determination of hesperidin, HMC, and other flavonoids in rat plasma.[7]
-
Chromatographic System: An Agilent XDB C18 column (100 × 2.1 mm, 1.8 μm) was used for separation.[7]
-
Mobile Phase: A gradient elution was performed using a mobile phase of acetonitrile and water containing 0.1% formic acid.[7]
-
Flow Rate: The flow rate was 0.35 mL/min.[7]
-
Detection: Quantification was achieved using selective reaction monitoring.[7]
-
Validation: The method was linear for all analytes with correlation coefficients greater than 0.995. The lower limits of quantification (LLOQ) were 2.0 ng/mL for both hesperidin and HMC.[7] Intra- and inter-day precision (%RSD) was in the range of 0.8–12.9%, and accuracies were between 87.2% and 108.3%.[7]
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Optimization and Validation of a High-Performance Liquid Chromatography Method for the Analysis of Hesperidin and Carvacrol for Veterinary Use [scirp.org]
- 3. jgtps.com [jgtps.com]
- 4. researchgate.net [researchgate.net]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
- 6. japsonline.com [japsonline.com]
- 7. Development and validation of an UHPLC-MS/MS method for the simultaneous determination of four flavonoid glycosides and phellopterin in rat plasma: application to a pharmacokinetic study of oral administration of Poncirus trifoliata extract - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Long-Term Safety and Toxicity Profile of Hesperidin Methyl Chalcone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term safety and toxicity profile of Hesperidin Methyl Chalcone (HMC) with its parent compound, hesperidin, and the commonly co-administered flavonoid, diosmin. The information is compiled from preclinical studies to support research and development decisions. While HMC demonstrates a favorable safety profile in various non-clinical studies, specific long-term toxicity data remains limited. This guide, therefore, includes data from a closely related compound, methyl hesperidin, as a surrogate for comparative purposes, alongside a detailed examination of its better-studied counterparts.
Quantitative Toxicity Data Summary
The following tables summarize the key quantitative toxicity data for Hesperidin Methyl Chalcone (represented by methyl hesperidin), hesperidin, and a diosmin-hesperidin combination from long-term and sub-chronic oral toxicity studies.
Table 1: Summary of Oral Toxicity Studies for Hesperidin Methyl Chalcone (as Methyl Hesperidin) and its Alternatives
| Compound | Species | Duration | Dosage | Key Findings | NOAEL | LOAEL | LD50 |
| Methyl Hesperidin | Mouse | 13 weeks | Up to 5.0% in diet | No obvious toxic effects observed. | Not explicitly stated, but implied to be >5.0% in diet | - | - |
| Hesperidin | Rat | 200 days | Up to 1% in food | No adverse findings at the highest dose.[1] | 750 mg/kg bw/day[1] | - | - |
| Hesperidin | Rat | Sub-chronic | 250, 500, 1000 mg/kg | No abnormalities at 250 and 500 mg/kg; alterations in body/organ weights, hematology, and clinical chemistry at 1000 mg/kg.[2][3] | 500 mg/kg | 1000 mg/kg[2][3] | 4837.5 mg/kg[2][3] |
| Diosmin/Hesperidin (90/10) | Rat | 13 & 26 weeks | Doses up to 35 times the human daily dose | No toxic or lethal effects observed. | Not explicitly stated | - | >3000 mg/kg[4] |
| Diosmin | Mouse | 196 days | 620 mg/kg daily | No toxic effects observed. | - | - | - |
| Diosmin | Mini-pig | 180 days | 50 - 250 mg/kg | No systematic deviations in clinical, biochemical, or hematological values. | - | - | - |
Experimental Protocols
Detailed methodologies for the key toxicity studies cited are outlined below to provide context for the presented data.
Sub-chronic Oral Toxicity Study of Methyl Hesperidin in Mice
-
Test Substance: Methyl Hesperidin
-
Species: B6C3F1 mice
-
Groups: Groups of ten male and ten female mice.
-
Dosage: The flavonoid was administered in dietary levels of 0, 0.3, 0.6, 1.25, 2.5, and 5.0%.
-
Duration: 13 weeks.
-
Parameters Monitored: Body weights, food and water consumption, hematology, clinical chemistry, and organ weights were recorded.
-
Pathology: Gross and histopathological examinations of major organs were conducted.
-
Guideline: While not explicitly stated, the study design is consistent with the principles of the OECD Guideline for a 90-day oral toxicity study in rodents (OECD 408).
Sub-chronic and Long-Term Oral Toxicity Studies of Hesperidin in Rats
-
Test Substance: Hesperidin
-
Species: Sprague-Dawley rats
-
Sub-chronic Study (90 days):
-
Groups: Animals were divided into groups receiving hesperidin at doses of 250, 500, and 1000 mg/kg body weight.
-
Parameters Monitored: Included clinical signs, body weight, food consumption, ophthalmological and neurological observations, urine analysis, hematology, clinical chemistry, and organ weights.[2][3]
-
Pathology: Gross pathology and histopathology were performed.[2][3]
-
-
Long-Term Study (200 days):
-
Dosage: Up to 1% hesperidin in the diet.[1]
-
Key Finding: The No-Observed-Adverse-Effect Level (NOAEL) was established at 750 mg/kg bw/day.[1]
-
Guideline: These studies generally follow the principles outlined in the OECD Guideline for Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408).[2][5][6]
-
Repeated Dose Oral Toxicity Studies of Diosmin and Diosmin/Hesperidin Combination
-
Test Substance: Diosmin or a 90/10 combination of diosmin and hesperidin.
-
Species: Rats, mice, and mini-pigs.
-
Duration: Varied from 13 weeks to 26 weeks in rats, 196 days in mice, and 180 days in mini-pigs.
-
Dosage: Doses for the diosmin/hesperidin combination in rats were up to 35 times the recommended daily human dose.[4] For diosmin alone, doses ranged from 50 to 620 mg/kg/day depending on the species.
-
Parameters Monitored: Included blood count, macroscopic and histological assessment of organs, weight development, and biochemical examinations.
-
Findings: No significant toxic effects were reported across these studies.
Visualizations
The following diagrams illustrate key concepts related to the assessment and mechanistic understanding of Hesperidin Methyl Chalcone's safety profile.
Caption: General workflow for preclinical toxicity assessment of a new compound.
Caption: Conversion of hesperidin to HMC to improve its physicochemical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Acute and sub-chronic oral toxicity studies of hesperidin isolated from orange peel extract in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Hesperidin methyl chalcone (HMC) is a semi-synthetic flavonoid derived from hesperidin, a compound abundant in citrus fruits. The structural modification from the flavanone hesperidin to the chalcone form involves the opening of the C ring under alkaline conditions, which significantly increases its water solubility and bioavailability.[1][2][3] This enhanced solubility overcomes a major limitation of many naturally occurring flavonoids, making HMC a compound of significant interest for therapeutic applications.[1][3] This guide provides a detailed comparison of the structure-activity relationships of HMC and its related flavonoids, focusing on its antioxidant and anti-inflammatory properties, supported by experimental data and protocols.
Structural Comparison and Activity Relationship
The primary structural difference between hesperidin and hesperidin methyl chalcone is the opening of the pyran ring in the C6-C3-C6 flavonoid backbone. This transformation from a flavanone to a chalcone structure, along with methylation, is key to its enhanced biological activities.[1][4]
-
Hesperidin: A flavanone glycoside, consisting of the aglycone hesperetin bonded to a rutinose sugar moiety. Its structure limits its solubility and subsequent absorption.
-
Hesperidin Methyl Chalcone (HMC): An open-chain flavonoid. This structural arrangement, particularly the α,β-unsaturated ketone system, is a common feature in compounds with notable antioxidant and anti-inflammatory activities.[5] The methylation of hydroxyl groups further enhances its stability and lipophilicity, contributing to improved biological performance.[6]
The structure-activity relationship (SAR) analysis suggests that the antioxidant and anti-inflammatory potency of chalcones is often influenced by the substitution pattern on their aromatic rings. For instance, the presence of hydroxyl (-OH) and methoxy (-OCH3) groups can significantly modulate the activity.[7] In HMC, these functional groups are pivotal for its ability to scavenge free radicals and modulate inflammatory pathways.
Quantitative Comparison of Biological Activities
The following table summarizes the quantitative data on the biological activities of hesperidin methyl chalcone and related compounds, demonstrating the impact of its structural modifications.
| Compound | Assay | Target/Cell Line | IC50 / Activity Metric | Reference |
| Hesperidin Methyl Chalcone | Cytotoxicity Assay (MTT) | A549 Cancer Cells | IC50: 51.12 µM | [8] |
| Hesperetin | Cytotoxicity Assay (MTT) | A549 Cancer Cells | IC50: 49.12 µM | [8] |
| Hesperidin Methyl Chalcone | Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 | Potent inhibitory activity (Specific IC50 not provided) | [9] |
| Hesperidin | DPPH Radical Scavenging | Chemical Assay | Significant scavenging activity, similar to Trolox | [10] |
| Hesperidin Methyl Chalcone | Ferric Reducing Antioxidant Power | Chemical Assay | Demonstrated ferric reducing power | [11] |
| Hesperidin Methyl Chalcone | ABTS Radical Scavenging | Chemical Assay | Demonstrated ABTS radical neutralization | [11] |
Mechanisms of Action and Signaling Pathways
Hesperidin methyl chalcone exerts its biological effects through the modulation of key cellular signaling pathways involved in oxidative stress and inflammation.
Antioxidant Mechanism via Nrf2/ARE Pathway
HMC is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.[1][4] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and detoxifying enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[4] HMC has been shown to induce the expression of Nrf2, HO-1, and NQO1 while reducing the levels of Keap1, a protein that promotes Nrf2 degradation.[1][4]
Caption: HMC activates the Nrf2/ARE antioxidant pathway.
Anti-inflammatory Mechanism via NF-κB Inhibition
Hesperidin methyl chalcone demonstrates significant anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][12] In response to inflammatory stimuli like Lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS).[13] HMC has been shown to suppress the activation of NF-κB, thereby reducing the production of these inflammatory mediators.[12][14]
Caption: HMC inhibits the NF-κB inflammatory pathway.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.
-
Principle: In the presence of an antioxidant, the purple-colored stable DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[15] The discoloration is stoichiometric with respect to the number of electrons taken up.
-
Reagents:
-
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.[16]
-
In a 96-well microplate, add 100 µL of the test compound solution at different concentrations.[17]
-
Add 100 µL of the DPPH solution to each well and mix thoroughly.[17]
-
Incubate the plate in the dark at room temperature for 30 minutes.[16]
-
Measure the absorbance at 517 nm using a microplate reader.[16][18]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the total antioxidant power of a sample.
-
Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.[19]
-
Reagents:
-
FRAP Reagent: Prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution (in 40 mM HCl), and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[20]
-
Test compound dissolved in an appropriate solvent.
-
Standard: Ferrous sulfate (FeSO₄) solution of known concentrations.
-
-
Procedure:
-
Warm the freshly prepared FRAP reagent to 37°C.
-
In a 96-well plate, add 10 µL of the sample or standard solution.[19]
-
Add 220 µL of the FRAP working solution to each well.[19]
-
Mix and incubate for at least 4 minutes (the reaction can be monitored for up to 60 minutes).[19]
-
A standard curve is constructed using the FeSO₄ standard. The FRAP value of the sample is then calculated from the standard curve and expressed as µmol Fe²⁺ equivalents per gram or liter of the sample.
-
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This cell-based assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production.
-
Principle: Murine macrophages (RAW 264.7) produce nitric oxide (NO) upon stimulation with lipopolysaccharide (LPS). NO is a pro-inflammatory mediator, and its production is catalyzed by iNOS. The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.[13][21]
-
Experimental Workflow:
Caption: Workflow for the Nitric Oxide Inhibition Assay.
-
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[13][21]
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., HMC) for 2 hours.[21]
-
Stimulation: Add LPS (e.g., 1-2 µg/mL) to the wells (except for the negative control) and incubate for an additional 18-24 hours.[13][21]
-
Nitrite Measurement:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.[13]
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[13]
-
Incubate at room temperature for 10-30 minutes.[21]
-
Measure the absorbance at 540 nm.[21]
-
-
Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only treated cells. A parallel MTT or SRB assay should be performed to check for cytotoxicity of the compound.[13][22]
-
References
- 1. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction mechanism and structure-activity relationship of hesperidin, methyl hesperidin and hesperidin methyl chalcone with ovalbumin: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hesperidin methyl chalcone interacts with NFκB Ser276 and inhibits zymosan-induced joint pain and inflammation, and RAW 264.7 macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant activity of the flavonoid hesperidin in chemical and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Topical formulation containing hesperidin methyl chalcone inhibits skin oxidative stress and inflammation induced by ultraviolet B irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. thaiscience.info [thaiscience.info]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. mdpi.com [mdpi.com]
- 21. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 22. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
The Impact of Horse Chestnut Seed Extract on Capillary Imaging in Chronic Venous Insufficiency: A Comparative Analysis
A noticeable gap in current research is the absence of direct capillaroscopic imaging to validate the effects of Horse Chestnut Seed Extract (HMC) on the capillary morphology of patients with Chronic Venous Insufficiency (CVI). While the clinical efficacy of HMC in alleviating symptoms of CVI is well-documented, this guide provides a comparative overview of its established physiological effects alongside alternative treatments for which capillaroscopic data is available, highlighting a significant opportunity for future research.
Chronic Venous Insufficiency (CVI) is a prevalent condition characterized by impaired venous return from the lower extremities, leading to symptoms such as pain, edema, and skin changes. At the microcirculatory level, CVI is associated with capillary hypertension, increased permeability, and morphological alterations. Horse Chestnut Seed Extract (HMC), standardized to its active component aescin, is a widely used phytopharmaceutical for the treatment of CVI. Its efficacy is attributed to its ability to improve venous tone, reduce capillary permeability, and exert anti-inflammatory effects.
Horse Chestnut Seed Extract (HMC): An Indirect Assessment
Clinical studies have demonstrated that HMC significantly improves the symptoms of CVI. A key study revealed a 22% reduction in the capillary filtration coefficient in patients treated with HMC, whereas the placebo group showed a slight increase.[1] This indicates a profound effect on reducing fluid leakage from capillaries, which is a hallmark of CVI. The primary mechanism of action for aescin involves strengthening capillary walls, which is thought to occur through the inhibition of enzymes like hyaluronidase and elastase that can degrade the capillary endothelium.
However, a comprehensive review of the existing literature reveals a lack of studies utilizing capillaroscopy to directly visualize and quantify the morphological changes in the capillaries of CVI patients following treatment with HMC. Capillaroscopy is a non-invasive imaging technique that allows for the direct observation of microcirculatory changes and is a valuable tool in assessing the severity and progression of CVI. The absence of such studies for HMC presents a significant gap in the evidence base for this common treatment.
Comparative Treatments for CVI with Capillaroscopy Data
To provide a framework for comparison, this guide examines alternative treatments for CVI where capillaroscopy has been employed to assess their impact on capillary morphology.
| Treatment Modality | Key Capillaroscopic Findings |
| Compression Therapy | - Increased capillary density- Decreased capillary diameter- Reduction in the pericapillary halo (a sign of reduced edema) |
| Micronized Purified Flavonoid Fraction (MPFF) | - While direct quantitative capillaroscopy data is limited, studies show MPFF improves microcirculatory parameters, suggesting a positive effect on capillary function. |
| Sulodexide | - Limited direct capillaroscopy studies, but research indicates it improves endothelial function and may positively influence capillary health. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and critical evaluation.
Protocol for Assessment of Capillary Filtration Coefficient (HMC)
-
Study Design: Randomized, placebo-controlled, crossover double-blind trial.
-
Participants: Patients with confirmed CVI.
-
Intervention: Oral administration of HMC extract (standardized to contain a specific dose of aescin) or a matching placebo.
-
Measurement: The capillary filtration coefficient is measured using venous occlusion plethysmography. This technique involves applying a cuff to the lower leg to obstruct venous outflow while monitoring changes in limb volume, which reflects the rate of fluid filtration from the capillaries into the interstitial space. Measurements are taken at baseline and at specified time points after administration of the intervention.
General Protocol for Capillaroscopy in CVI Patients
-
Patient Preparation: Patients are typically asked to acclimatize to a room with a controlled temperature (around 22-24°C) for at least 15-20 minutes to ensure stable microcirculatory conditions.
-
Imaging Technique: Nailfold video capillaroscopy is the most common method. A drop of immersion oil is placed on the nailfold of the finger to improve image quality. A digital video camera attached to a microscope is used to visualize and record the capillary loops.
-
Image Analysis: Quantitative and semi-quantitative analysis of the capillaroscopic images is performed. Key parameters assessed include:
-
Capillary density: The number of capillaries per linear millimeter.
-
Capillary morphology: Assessment of the shape of the capillary loops (e.g., hairpin-like, tortuous, bushy).
-
Capillary dimensions: Measurement of the afferent, efferent, and apical loop diameters.
-
Presence of microhemorrhages and avascular areas.
-
Pericapillary halo: The width of the edematous area surrounding the capillary loop.
-
Signaling Pathways and Experimental Workflow
Understanding the molecular mechanisms and the logical flow of clinical investigation is essential for researchers and drug development professionals.
Signaling Pathway of Aescin in Venous Insufficiency
The active component of HMC, aescin, is believed to exert its therapeutic effects through multiple signaling pathways. A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation. By inhibiting NF-κB, aescin reduces the expression of pro-inflammatory cytokines and adhesion molecules, thereby mitigating the inflammatory response in the venous endothelium. Additionally, aescin has been shown to modulate the bradykinin pathway, which is involved in vascular permeability and pain.
Aescin's inhibitory action on inflammatory pathways in CVI.
Experimental Workflow for Validating CVI Treatments
A typical experimental workflow to validate the efficacy of a treatment for CVI, incorporating capillaroscopy, would involve several key stages, from patient recruitment to data analysis.
Workflow for clinical trials evaluating CVI treatments.
Conclusion and Future Directions
Horse Chestnut Seed Extract is an effective and well-established treatment for the symptoms of Chronic Venous Insufficiency. Its mechanism of action at the microcirculatory level is supported by physiological data, such as the reduction in the capillary filtration coefficient. However, the lack of direct visual evidence from capillaroscopy studies represents a significant gap in the scientific literature.
In contrast, treatments like compression therapy have demonstrated clear morphological improvements in the capillary network of CVI patients, as observed through capillaroscopy. This highlights the potential of capillaroscopy as a valuable tool for validating the effects of venoactive drugs like HMC.
Future research should prioritize conducting well-designed clinical trials that incorporate nailfold video capillaroscopy to directly assess the impact of HMC on capillary density, morphology, and permeability in CVI patients. Such studies would not only provide a more complete picture of HMC's mechanism of action but also offer objective, quantifiable biomarkers to monitor treatment response. This would ultimately strengthen the evidence base for this widely used phytopharmaceutical and could lead to more refined treatment strategies for patients suffering from Chronic Venous Insufficiency.
References
Independent Efficacy of Hesperidin Methyl Chalcone vs. Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic efficacy of Hesperidin Methyl Chalcone (HMC) as a standalone agent versus its use in combination therapies. The primary focus is on its application in chronic venous insufficiency (CVI), a condition for which the combination therapy containing HMC is well-documented.
Executive Summary
Hesperidin Methyl Chalcone (HMC) is a flavonoid derivative known for its vasoprotective, anti-inflammatory, and antioxidant properties.[1] While preclinical and limited clinical data suggest the potential of HMC as a monotherapy for conditions involving inflammation and oxidative stress, its efficacy is most robustly documented as part of a combination therapy for chronic venous insufficiency (CVI). The most notable combination product is a formulation including Ruscus aculeatus extract, HMC, and ascorbic acid (Vitamin C), commercially known as Cyclo 3 Fort.
Direct comparative clinical trials evaluating HMC monotherapy against this combination therapy for CVI are currently unavailable in the scientific literature. Therefore, this guide will present the existing evidence for each, allowing for an indirect comparison and highlighting the potential contributions of each component to the overall therapeutic effect.
Data Presentation: HMC vs. Combination Therapy for CVI
Table 1: Quantitative Efficacy Data for Combination Therapy (Cyclo 3 Fort) in Chronic Venous Insufficiency
A meta-analysis of 20 placebo-controlled, randomized, double-blind studies and 5 randomized studies against a comparator drug, encompassing a total of 10,246 subjects, provides substantial evidence for the efficacy of the combination therapy in treating CVI.[1][2][3][4]
| Efficacy Parameter | Improvement with Combination Therapy (vs. Placebo) | Statistical Significance (p-value) | Citation(s) |
| Symptom Severity (4-point scale) | |||
| Pain | 0.44 point reduction | < 0.05 | [1][2][3][4] |
| Heaviness | 0.53 point reduction | < 0.05 | [1][2][3][4] |
| Cramps | 0.26 point reduction | < 0.05 | [1][2][3][4] |
| Paresthesia (tingling/numbness) | 0.29 point reduction | < 0.05 | [1][2][3][4] |
| Edema (swelling) | 0.43 point reduction | Not statistically significant | [1][2][3][4] |
| Objective Measurements | |||
| Venous Capacity | 0.70 ml/100 ml reduction | p = 0.014 | [3] |
| Ankle Circumference | 1.17 cm decrease | Not statistically significant | [1][2][3][4] |
| Calf Circumference | 0.73 cm decrease | Not statistically significant | [1][2][3][4] |
Note: The symptom severity was rated on a 4-point scale where 0 indicates no symptoms and 3 indicates severe symptoms.[1][2][3][4]
Table 2: Efficacy Data for Hesperidin Methyl Chalcone Monotherapy
Currently, there is a lack of published clinical trials evaluating the efficacy of HMC monotherapy for chronic venous insufficiency. However, studies on other conditions provide insight into its independent biological activity.
| Indication | Study Population | Key Findings | Citation(s) |
| Delayed-Onset Muscle Soreness (DOMS) | Young adults | Preemptive HMC supplementation (500 mg/day for 3 days) improved physical performance, inhibited the increase in creatine phosphokinase (CPK) levels, and reduced muscle soreness on palpation compared to placebo. | |
| Arthritis (preclinical) | Mice | HMC treatment reduced mechanical and thermal hyperalgesia, edema, and leukocyte infiltration. | |
| Acute Renal Injury (preclinical) | Mice | HMC dose-dependently decreased urea and creatinine levels, reduced lipid peroxidation, and inhibited pro-inflammatory cytokines. |
Experimental Protocols
Combination Therapy (Cyclo 3 Fort) for CVI - Representative Protocol
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Patient Population: Outpatients with CVI.
-
Intervention: Two daily capsules of a combination of Ruscus aculeatus extract (150 mg), hesperidin methyl chalcone (150 mg), and ascorbic acid (100 mg).[5]
-
Duration: 60 to 90 days.[6]
-
Assessments:
-
Subjective Symptoms: Patient-reported severity of pain, heaviness, cramps, and paresthesia on a visual analog or 4-point scale at baseline and follow-up visits.[1][2][3][4]
-
Objective Measurements: Ankle and calf circumference, and venous capacity measured by plethysmography at baseline and end of treatment.[3]
-
-
Statistical Analysis: Comparison of changes in symptom scores and objective measures between the treatment and placebo groups using appropriate statistical tests.
Hesperidin Methyl Chalcone Monotherapy for DOMS - Representative Protocol
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Patient Population: Sedentary young men.
-
Intervention: One capsule of HMC 500 mg or placebo daily for 3 days prior to an intense dynamic exercise protocol.
-
Assessments:
-
Physical Performance: Repetitions to failure during exercise.
-
Muscle Damage Markers: Blood levels of creatine phosphokinase (CPK).
-
Muscle Soreness: Visual Analog Scale (VAS) for pain on passive and active muscle actions.
-
Muscle Strength and Postural Balance: Assessed at baseline, 24, and 48 hours post-exercise.
-
-
Statistical Analysis: Comparison of outcomes between the HMC and placebo groups.
Signaling Pathways and Mechanisms of Action
Hesperidin Methyl Chalcone: Anti-inflammatory and Antioxidant Pathways
HMC is known to exert its effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.
Caption: HMC's dual mechanism of inhibiting NF-κB and activating the Nrf2 pathway.
Combination Therapy: Synergistic Vasoprotective Effects
The combination of Ruscus aculeatus, HMC, and Vitamin C is believed to have a multi-target effect on the pathophysiology of CVI.
Caption: Multi-target effects of the combination therapy on CVI pathophysiology.
Discussion and Conclusion
The available evidence strongly supports the efficacy of a combination therapy containing Ruscus aculeatus extract, hesperidin methyl chalcone, and ascorbic acid for the symptomatic relief of chronic venous insufficiency.[1][2][3][4] The quantitative data from a large meta-analysis demonstrates statistically significant improvements in key CVI symptoms and objective measures of venous function.[1][2][3][4]
While clinical data on HMC as a monotherapy for CVI is lacking, preclinical studies and a clinical trial in a different indication highlight its independent anti-inflammatory, antioxidant, and analgesic properties. These mechanisms of action are highly relevant to the pathophysiology of CVI, which involves inflammation and oxidative stress. It is therefore plausible that HMC contributes significantly to the overall efficacy of the combination therapy.
The other components of the combination also have well-established roles. Ruscus aculeatus extract is known to improve venous tone and lymphatic drainage, while ascorbic acid is a potent antioxidant. The synergistic action of these three components, each targeting different aspects of CVI pathophysiology, likely accounts for the robust clinical efficacy observed with the combination therapy.
References
- 1. Meta-analysis of clinical trials of Cyclo 3 Fort in the treatment of chronic venous insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. Meta-analysis of clinical trials of Cyclo 3 Fort in the treatment of chronic venous insufficiency - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An open-label, randomised multicentre study comparing the efficacy and safety of CYCLO 3 FORT versus hydroxyethyl rutoside in chronic venous lymphatic insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Hesperidin Methylchalcone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Hesperidin methylchalcone, a flavonoid with notable analgesic, anti-inflammatory, and antioxidant properties.[1] Adherence to these guidelines is paramount for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound. While some safety data sheets (SDS) indicate that it does not meet the criteria for a hazardous substance, others classify it as harmful if swallowed, a cause of skin and serious eye irritation, and potentially causing respiratory irritation.[2] Therefore, a conservative approach, treating the compound as potentially hazardous, is recommended.
Personal Protective Equipment (PPE): When handling this compound, especially in its solid, powdered form, the following PPE should be worn:
-
Eye Protection: Safety glasses with side-shields or goggles.[3]
-
Skin and Body Protection: An impervious lab coat or protective clothing.[2][3]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA-approved respirator is advised.[3]
Operational Protocol for this compound Disposal
The proper disposal of this compound should follow the established protocols for chemical waste management within your institution, which are designed to comply with local, regional, and national regulations.[3]
Step 1: Waste Identification and Segregation
-
Identify the waste as solid this compound or solutions containing the compound.
-
This waste should be segregated from other waste streams to avoid incompatible mixtures.[4] Notably, this compound should not be mixed with strong oxidizing agents.[3]
Step 2: Container Selection and Labeling
-
Container: Use a designated, leak-proof, and compatible container for chemical waste.[4][5][6] The original product container can be reused for this purpose, provided it is in good condition.[4][5] The container must have a tightly fitting cap and be kept closed except when adding waste.[4][5]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "this compound".[5]
-
The concentration and quantity of the waste.
-
The date when the waste was first added to the container.
-
The laboratory and responsible researcher's contact information.
-
Step 3: Waste Accumulation and Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[6]
-
This storage area should be under the direct supervision of laboratory personnel.[6]
-
Ensure that the storage of this compound waste is segregated from incompatible materials.[7]
Step 4: Arranging for Disposal
-
Do not dispose of this compound down the drain or in regular trash.[4]
-
Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to arrange for the collection and disposal of the chemical waste.[7]
-
The disposal should be conducted through a licensed and reputable chemical waste disposal company.[8]
Accidental Release Measures: In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the powder spill with a plastic sheet to minimize dust generation.[3]
-
Carefully sweep or scoop up the spilled material and place it in a suitable, closed container for disposal.[3][8] Avoid creating dust.[3]
-
Thoroughly clean the contaminated surface.[3]
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound. No quantitative data specifically pertaining to disposal procedures (e.g., permissible concentration limits for specific disposal routes) are available, as disposal is dictated by regulatory classification rather than specific quantitative thresholds for this compound.
| Property | Value | Source |
| Molecular Formula | C29H36O15 | [2] |
| Molecular Weight | 624.59 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 120 °C (decomposes) | [2] |
| Relative Density | 1.309 g/cm³ | [2] |
Disposal Workflow
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for this compound Disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. hsrm.umn.edu [hsrm.umn.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. vumc.org [vumc.org]
- 8. mcbiotec.com [mcbiotec.com]
Essential Safety and Logistical Information for Handling Hesperidin Methylchalcone
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety protocols and logistical plans for Hesperidin methylchalcone, a flavonoid with analgesic, anti-inflammatory, and antioxidant properties.[1] Adherence to these guidelines is critical for minimizing risks and establishing a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
There are conflicting classifications regarding the hazards of this compound. While some sources classify it as not hazardous, others identify it as an acute oral toxicant (Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2A), and it may cause respiratory irritation.[2] Due to these discrepancies, a cautious approach is recommended. The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Recommended Equipment | Specification |
| Eye Protection | Safety glasses with side-shields or goggles | Must be worn at all times to prevent eye contact.[3] |
| Hand Protection | Protective gloves | Impermeable and resistant to the product.[4] Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5] |
| Body Protection | Laboratory coat, impervious clothing | To prevent skin contact.[2][3] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required when dusts are generated or if exposure limits are exceeded.[3] |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[2]
-
Prevent contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Keep the container tightly sealed.[2]
-
Protect from direct sunlight and sources of ignition.[2]
-
Recommended storage temperatures vary based on the form of the compound:
Accidental Release and Disposal Plan
In the event of an accidental release, immediate and appropriate action is necessary to mitigate exposure and contamination.
Spill Response:
-
Evacuate: Evacuate personnel from the immediate area.[2]
-
Ventilate: Ensure adequate ventilation.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2] Avoid dispersal of dust into the air.[3]
-
Clean-up:
-
For powders, cover with a plastic sheet or tarp to minimize spreading.[3] Sweep up and shovel the material.[5]
-
For solutions, absorb with an inert, non-combustible liquid-binding material (e.g., sand, diatomite, universal binders).[2]
-
Place the collected material into a suitable, closed container for disposal.[5]
-
-
Decontamination: Clean the contaminated surfaces and equipment thoroughly, potentially by scrubbing with alcohol.[2]
Disposal:
-
Dispose of waste material in accordance with federal, state, and local regulations.[2]
-
Do not allow the product to enter drains, water courses, or the soil.[2][4]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[5]
First Aid Measures
In case of exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[3] |
| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5] |
Below is a workflow diagram outlining the key steps for the safe handling and disposal of this compound.
Caption: this compound Handling and Disposal Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
